molecular formula C24H22FN5O3 B15499503 BDM44768

BDM44768

货号: B15499503
分子量: 447.5 g/mol
InChI 键: RASCFMYPAZDCKQ-JOCHJYFZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

BDM44768 is a useful research compound. Its molecular formula is C24H22FN5O3 and its molecular weight is 447.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C24H22FN5O3

分子量

447.5 g/mol

IUPAC 名称

4-fluoro-N-[[1-[(2R)-4-(hydroxyamino)-1-naphthalen-2-yl-4-oxobutan-2-yl]triazol-4-yl]methyl]benzamide

InChI

InChI=1S/C24H22FN5O3/c25-20-9-7-18(8-10-20)24(32)26-14-21-15-30(29-27-21)22(13-23(31)28-33)12-16-5-6-17-3-1-2-4-19(17)11-16/h1-11,15,22,33H,12-14H2,(H,26,32)(H,28,31)/t22-/m1/s1

InChI 键

RASCFMYPAZDCKQ-JOCHJYFZSA-N

手性 SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@H](CC(=O)NO)N3C=C(N=N3)CNC(=O)C4=CC=C(C=C4)F

规范 SMILES

C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)NO)N3C=C(N=N3)CNC(=O)C4=CC=C(C=C4)F

产品来源

United States

Foundational & Exploratory

BDM-44768: A Technical Guide to its Mechanism of Action as a Potent and Selective Insulin-Degrading Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BDM-44768 is a potent and selective small-molecule inhibitor of Insulin-Degrading Enzyme (IDE), a zinc metalloprotease implicated in the catabolism of key peptide hormones such as insulin, glucagon, and amylin. Developed through an innovative in situ click chemistry approach, BDM-44768 offers a valuable tool for investigating the physiological and pathological roles of IDE. This technical guide provides a comprehensive overview of the mechanism of action of BDM-44768, including its biochemical properties, effects on cellular signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Selective Inhibition of Insulin-Degrading Enzyme (IDE)

BDM-44768 functions as a catalytic-site inhibitor of IDE.[1] It potently and selectively binds to the active site of the enzyme, thereby preventing the degradation of its substrates.

Biochemical Potency and Selectivity

BDM-44768 exhibits a high degree of potency against human IDE, with a half-maximal inhibitory concentration (IC50) of approximately 60 nM.[1] Its selectivity is a key feature, showing significantly lower activity against other metalloproteases. This specificity is crucial for its utility as a chemical probe to dissect the functions of IDE.

Enzyme TargetIC50 (nM)Selectivity vs. hIDE
Human Insulin-Degrading Enzyme (hIDE)60-
Human Neprilysin (hNEP)> 2,600> 43-fold
Human Endothelin-Converting Enzyme (hECE)> 6,500> 108-fold
Human Angiotensin-Converting Enzyme (hACE)No significant activity-
Human Matrix Metalloproteinase-1 (hMMP-1)No significant activity-

Impact on Cellular Signaling Pathways

By inhibiting IDE, BDM-44768 modulates the concentrations and downstream signaling of several key hormones involved in glucose homeostasis.

Insulin Signaling Pathway

Inhibition of IDE by BDM-44768 leads to an increase in extracellular insulin levels. This, in turn, enhances insulin signaling in target tissues. The canonical insulin signaling pathway begins with insulin binding to its receptor, leading to a cascade of phosphorylation events that ultimately result in glucose uptake and utilization. By preventing insulin degradation, BDM-44768 prolongs the availability of insulin to its receptor, thereby augmenting this signaling cascade.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR Binds BDM44768 BDM-44768 IDE_ext IDE This compound->IDE_ext Inhibits IDE_ext->Insulin Degrades IRS IRS Phosphorylation IR->IRS PI3K PI3K Activation IRS->PI3K AKT AKT Phosphorylation PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake G cluster_pancreas Pancreas cluster_effects Physiological Effects Glucagon Glucagon Hepatic_Glucose Increased Hepatic Glucose Production Glucagon->Hepatic_Glucose Amylin Amylin Gastric_Emptying Decreased Gastric Emptying Amylin->Gastric_Emptying This compound BDM-44768 IDE IDE This compound->IDE Inhibits IDE->Glucagon Degrades IDE->Amylin Degrades G Start Compound Discovery (e.g., in situ click chemistry) Biochem Biochemical Characterization (IDE Inhibition Assay) Start->Biochem Selectivity Selectivity Profiling (vs. other proteases) Biochem->Selectivity Cellular Cell-Based Assays (Aβ accumulation, Insulin Signaling) Biochem->Cellular InVivo In Vivo Studies in Animal Models (Glucose Tolerance Tests) Selectivity->InVivo Cellular->InVivo Mechanism Elucidation of Detailed Mechanism of Action InVivo->Mechanism

References

BDM44768: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BDM44768 is a potent and selective small-molecule inhibitor of the insulin-degrading enzyme (IDE), a zinc-metalloprotease implicated in the pathogenesis of type 2 diabetes and Alzheimer's disease. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a comprehensive summary of its quantitative data. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding of its mechanism of action and the scientific process behind its development.

Discovery and Rationale

This compound was identified through a kinetic target-guided synthesis (kTGS) approach, a powerful strategy for discovering highly potent enzyme inhibitors.[1][2] This method utilizes the enzyme itself to catalyze the formation of its own inhibitor from a pool of reactive fragments. In the case of this compound, the insulin-degrading enzyme (IDE) was used to select and assemble the final inhibitor from a library of azide- and alkyne-containing chemical fragments. This innovative discovery process led to the identification of a molecule with high affinity and specificity for the catalytic site of IDE.

The primary rationale behind developing an IDE inhibitor is its potential therapeutic application in diseases characterized by aberrant peptide hormone degradation. IDE is the primary enzyme responsible for the degradation of insulin and amyloid-beta (Aβ), a peptide that aggregates in the brains of Alzheimer's disease patients. By inhibiting IDE, it was hypothesized that the bioavailability of insulin could be increased, offering a potential treatment for type 2 diabetes. Additionally, inhibiting Aβ degradation was explored as a strategy to modulate its levels in the context of Alzheimer's disease.

Synthesis of this compound

The chemical synthesis of this compound, with the IUPAC name 4-fluoro-N-({1-[(2R)-4-(hydroxyamino)-1-(naphthalen-2-yl)-4-oxobutan-2-yl]-1H-1,2,3-triazol-4-yl}methyl)benzamide, is a multi-step process. The following is a detailed protocol for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

  • Starting materials and reagents to be sourced from commercial suppliers.

  • Solvents should be of anhydrous grade where specified.

  • Reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon).

Synthesis Workflow:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Assembly (Click Chemistry) cluster_3 Final Product Naphthalen-2-yl-acetic_acid Naphthalen-2-yl-acetic acid Step1 Formation of (R)-3-(naphthalen-2-yl)-4-azido-butanoic acid Naphthalen-2-yl-acetic_acid->Step1 4-Fluoro-benzaldehyde 4-Fluoro-benzaldehyde Step2 Amide coupling to form alkyne fragment 4-Fluoro-benzaldehyde->Step2 Propargylamine Propargylamine Propargylamine->Step2 Azide_precursor Azide precursor Azide_precursor->Step1 Step3 Hydroxamate formation Step1->Step3 Click_Reaction Copper(I)-catalyzed Azide-Alkyne Cycloaddition Step2->Click_Reaction Step3->Click_Reaction This compound This compound Click_Reaction->this compound

Caption: Synthetic workflow for this compound.

Step-by-step Procedure:

  • Synthesis of the Azide Fragment: The synthesis commences with the preparation of the key azide intermediate, (R)-3-(naphthalen-2-yl)-4-azido-butanoic acid. This is typically achieved through standard organic chemistry transformations involving the elaboration of a suitable chiral starting material derived from naphthalen-2-yl-acetic acid.

  • Synthesis of the Alkyne Fragment: The alkyne component is prepared by the reaction of 4-fluorobenzaldehyde with propargylamine, followed by appropriate functional group manipulations to yield the terminal alkyne required for the click chemistry step.

  • Amide Coupling and Hydroxamate Formation: The azide-containing intermediate is coupled with a suitable amine, followed by conversion to the corresponding hydroxamic acid. This hydroxamate moiety is crucial for coordinating to the zinc ion in the active site of IDE.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry): The final step involves the copper(I)-catalyzed cycloaddition of the azide and alkyne fragments. This reaction forms the stable 1,2,3-triazole ring that links the two key pharmacophores of this compound.

  • Purification: The final product is purified by column chromatography on silica gel to yield this compound as a solid. The structure and purity are confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Characterization

Potency and Selectivity

This compound is a highly potent inhibitor of human IDE.[1] Its inhibitory activity was assessed against a panel of metalloproteases to determine its selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

Enzyme TargetIC50 (nM)
Human Insulin-Degrading Enzyme (hIDE)60
Neprilysin (NEP)> 2600
Endothelin-Converting Enzyme (ECE)> 6500
Angiotensin-Converting Enzyme (ACE)> 10000
Matrix Metalloproteinase-1 (MMP-1)> 10000
Experimental Protocol: IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against IDE and other metalloproteases.

Materials:

  • Recombinant human IDE, NEP, ECE, ACE, and MMP-1.

  • Fluorogenic peptide substrates specific for each enzyme.

  • This compound stock solution in DMSO.

  • Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives).

  • 96-well microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the diluted this compound or vehicle (DMSO) to the respective wells.

  • Pre-incubate the enzyme with the inhibitor for a specified time at a controlled temperature (e.g., 30 minutes at 37°C).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IC50 Determination Workflow:

IC50_Workflow Start Start Prepare_Reagents Prepare serial dilutions of this compound, enzyme, and substrate solutions Start->Prepare_Reagents Plate_Setup Add enzyme and inhibitor/vehicle to 96-well plate Prepare_Reagents->Plate_Setup Pre-incubation Pre-incubate enzyme and inhibitor Plate_Setup->Pre-incubation Reaction_Initiation Add fluorogenic substrate Pre-incubation->Reaction_Initiation Data_Acquisition Monitor fluorescence over time Reaction_Initiation->Data_Acquisition Data_Analysis Calculate % inhibition and plot dose-response curve Data_Acquisition->Data_Analysis IC50_Determination Determine IC50 value Data_Analysis->IC50_Determination

Caption: Workflow for IC50 determination.

Mechanism of Action

Crystallographic studies have revealed that this compound binds to the catalytic site of IDE, effectively locking the enzyme in a closed conformation.[1] This prevents the entry and subsequent degradation of its substrates. The hydroxamate group of this compound chelates the catalytic zinc ion within the active site, a key interaction for its potent inhibitory activity.

Signaling Pathway Inhibition:

IDE_Inhibition_Pathway cluster_0 Normal IDE Function cluster_1 IDE Inhibition by this compound Insulin_Abeta Insulin / Amyloid-β IDE_active IDE (Active) Insulin_Abeta->IDE_active Substrate Binding Degradation_Products Degradation Products IDE_active->Degradation_Products Cleavage BDM44768_node This compound IDE_inactive IDE (Inactive - Closed Conformation) BDM44768_node->IDE_inactive Binding to catalytic site Insulin_Abeta_2 Insulin / Amyloid-β Insulin_Abeta_2->IDE_inactive Binding Blocked GTT_Workflow Start Start Fasting Overnight fasting of mice Start->Fasting Baseline_Glucose Measure baseline blood glucose (t=0) Fasting->Baseline_Glucose Treatment_Administration Administer this compound or vehicle (i.p.) Baseline_Glucose->Treatment_Administration Glucose_Challenge Administer glucose bolus (i.p.) Treatment_Administration->Glucose_Challenge Blood_Glucose_Monitoring Measure blood glucose at timed intervals Glucose_Challenge->Blood_Glucose_Monitoring Data_Analysis Plot glucose curve and calculate AUC Blood_Glucose_Monitoring->Data_Analysis Conclusion Assess effect on glucose tolerance Data_Analysis->Conclusion

References

An In-depth Technical Guide to the Allosteric Inhibition of SHP2

Author: BenchChem Technical Support Team. Date: December 2025

Clarification Regarding BDM44768

Initial analysis based on the user's query revealed that the compound This compound is a potent and selective inhibitor of Insulin-Degrading Enzyme (IDE), not SHP2 . The scientific literature does not support the role of this compound as a SHP2 inhibitor. This technical guide has been re-focused to address the user's core interest in SHP2 inhibition by providing a comprehensive overview of well-characterized, allosteric SHP2 inhibitors.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling. It is a critical component of the RAS-mitogen-activated protein kinase (MAPK) pathway, transducing signals from receptor tyrosine kinases (RTKs).[1][2][3] Gain-of-function mutations and overexpression of SHP2 are implicated in various human cancers and developmental disorders, making it a compelling therapeutic target.[2][4]

Historically, the development of PTP inhibitors has been challenging due to the highly conserved and positively charged nature of the active site, leading to poor selectivity and low bioavailability. The discovery of a novel allosteric binding pocket in SHP2 has revolutionized the field, enabling the development of highly selective and potent inhibitors.[2][5][] These allosteric inhibitors lock SHP2 in its closed, auto-inhibited conformation, preventing its catalytic activity and its scaffolding function.[2][7] This guide provides a detailed overview of the mechanism, quantitative data, and experimental protocols associated with the allosteric inhibition of SHP2, focusing on key clinical candidates.

The Role of SHP2 in Cellular Signaling

SHP2 consists of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[2][8] In its basal state, SHP2 is auto-inhibited, with the N-SH2 domain physically blocking the PTP active site.[2][7]

Upon activation of RTKs by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on the receptors or associated docking proteins via its SH2 domains. This binding induces a conformational change, releasing the N-SH2 domain from the PTP domain and activating the phosphatase.[2][7] Activated SHP2 then dephosphorylates specific substrates, leading to the activation of downstream signaling pathways, most notably the RAS-MAPK cascade.[1][3] SHP2 facilitates the activation of RAS by promoting the exchange of GDP for GTP, a critical step in MAPK pathway signaling.[3][7]

Mechanism of Allosteric SHP2 Inhibition

Allosteric SHP2 inhibitors represent a novel class of anti-cancer agents. Unlike catalytic inhibitors, they do not compete with the substrate at the active site. Instead, they bind to a "tunnel-like" pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.[][9][10]

This binding acts as a "molecular glue," stabilizing the auto-inhibited conformation of SHP2.[7] By locking the enzyme in this inactive state, allosteric inhibitors prevent the conformational change required for activation. This dual mechanism inhibits both the catalytic (phosphatase) and non-catalytic (scaffolding) functions of SHP2.[7] This leads to the suppression of SHP2-dependent signaling pathways, primarily the RAS-MAPK pathway, thereby inhibiting the proliferation of cancer cells reliant on this pathway.[10][11]

SHP2_Inhibition_Mechanism cluster_0 Inactive State (Auto-inhibited) cluster_1 Active State cluster_2 Allosteric Inhibition N-SH2_i N-SH2 PTP_i PTP Domain (Active Site Blocked) N-SH2_i->PTP_i Blocks Active Site pY Phosphorylated Receptor (pY) C-SH2_i C-SH2 N-SH2_a N-SH2 pY->N-SH2_a Binds PTP_a PTP Domain (Active) Substrate Substrate (e.g., GAB1) PTP_a->Substrate Dephosphorylates Inhibitor Allosteric Inhibitor C-SH2_a C-SH2 RAS_Activation RAS-MAPK Activation Substrate->RAS_Activation N-SH2_inh N-SH2 PTP_inh PTP Domain N-SH2_inh->PTP_inh Stabilized Interaction C-SH2_inh C-SH2 Inhibitor->N-SH2_inh Binds to Interface Inhibitor->PTP_inh Inhibitor->C-SH2_inh

Mechanism of SHP2 activation and allosteric inhibition.

Quantitative Data for Key Allosteric SHP2 Inhibitors

Several allosteric SHP2 inhibitors are currently in clinical development. The following tables summarize key quantitative data for prominent examples like TNO155 and RMC-4630.

Table 1: In Vitro Potency of Allosteric SHP2 Inhibitors
CompoundTargetAssay TypeIC50SelectivityReference
TNO155 SHP2Biochemical11 nMHighly selective vs. SHP1[]
RMC-4630 SHP2Biochemical-Potent and selective[11][12]
SHP099 SHP2Biochemical71 nMHighly selective vs. SHP1[]
PF-07284892 SHP2Biochemical21 nM>1,000-fold vs. 21 other phosphatases[13]
IACS-13909 SHP2Biochemical15.7 nMNo inhibitory effect on SHP1[]
Table 2: Clinical Efficacy and Safety Data for TNO155
Trial IDPhaseTumor TypesCombination Agent(s)Key Efficacy ResultsCommon Treatment-Related Adverse Events (TRAEs)Reference
NCT03114319 IAdvanced Solid TumorsMonotherapyBest response was Stable Disease (SD). Evidence of target inhibition at doses ≥20 mg/day.Increased blood creatine phosphokinase, peripheral edema, diarrhea, acneiform dermatitis.[14][15]
NCT04000529 IbAdvanced Solid TumorsSpartalizumab (PD-1 inh.)DCR: 26.3% (all doses); 31.6% (recommended dose)Increased AST/ALT, increased CPK, anemia, thrombocytopenia, peripheral edema, diarrhea.[16]
NCT04000529 IbAdvanced Solid TumorsRibociclib (CDK4/6 inh.)-Thrombocytopenia, increased AST/ALT, increased CPK, anemia, diarrhea, neutropenia.[16]
Table 3: Clinical Efficacy and Safety Data for RMC-4630
Trial IDPhaseTumor TypesCombination Agent(s)Key Efficacy ResultsCommon Treatment-Related Adverse Events (TRAEs)Reference
RMC-4630-01 IRAS-addicted Solid TumorsMonotherapyDCR in KRASMUT NSCLC: 61%. DCR in KRASG12C NSCLC: 80%.Edema, diarrhea, fatigue, anemia, thrombocytopenia.[12]
NCT04185883 IbKRASG12C-mutated NSCLCSotorasib (KRASG12C inh.)ORR (KRAS inh. naïve): 50%. DCR (KRAS inh. naïve): 100%.Edema, diarrhea, dry mouth, fatigue.[17]

Experimental Protocols

The discovery and characterization of SHP2 inhibitors involve a series of biochemical and cell-based assays.

Biochemical SHP2 Phosphatase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of SHP2 in a cell-free system.

Objective: To determine the IC50 value of a test compound against SHP2.

Materials:

  • Recombinant full-length wild-type SHP2 (SHP2-WT).

  • Phosphorylated peptide substrate, e.g., dually phosphorylated insulin receptor substrate 1 (p-IRS1) peptide to activate SHP2-WT.[18]

  • Fluorogenic phosphatase substrate, e.g., 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).[18][19]

  • Test compounds dissolved in DMSO.

  • Assay buffer (e.g., 60 mM HEPES, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT, pH 7.2).

  • 384-well assay plates.

  • Plate reader capable of fluorescence detection.

Procedure:

  • Enzyme Activation: Pre-incubate SHP2-WT enzyme with a saturating concentration of the p-IRS1 activating peptide in assay buffer. This step is crucial as SHP2-WT is auto-inhibited.[18]

  • Compound Incubation: Add serial dilutions of the test compound (or DMSO vehicle control) to the wells of a 384-well plate.

  • Reaction Initiation: Add the activated SHP2 enzyme solution to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Substrate Addition: Initiate the phosphatase reaction by adding the DiFMUP substrate. The final concentration of DiFMUP should be close to its Michaelis-Menten constant (Km) for the activated enzyme.[18]

  • Signal Detection: Measure the increase in fluorescence signal over time (kinetic reading) or at a fixed endpoint after stopping the reaction (e.g., with NaOH).[20]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a target engagement assay that confirms direct binding of a compound to its target protein within intact cells.[21] Ligand binding typically stabilizes the target protein, leading to an increase in its melting temperature (Tm).

Objective: To measure the target engagement of a SHP2 inhibitor in a cellular context.

Materials:

  • Cell line expressing SHP2 (e.g., KYSE-520).

  • Test compounds dissolved in DMSO.

  • Phosphate-buffered saline (PBS) and lysis buffer.

  • Equipment for heating cell lysates (e.g., PCR thermocycler).

  • Standard Western blotting or ELISA equipment.

  • Anti-SHP2 antibody.

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration (e.g., 1 hour).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. One aliquot is kept at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured SHP2) from the precipitated, denatured proteins by centrifugation.

  • Quantification: Analyze the amount of soluble SHP2 in the supernatant from each temperature point using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble SHP2 against the temperature for both vehicle- and compound-treated samples. The shift in the melting curve (ΔTm) indicates target stabilization by the compound.[18] Isothermal dose-response experiments can be performed at an optimal temperature to calculate an EC50 for target engagement.[21]

Experimental_Workflow cluster_Biochem Biochemical Assay cluster_Cell Cell-Based Assays cluster_Vivo In Vivo Model b1 Activate SHP2-WT with p-IRS1 peptide b2 Incubate with Test Compound b1->b2 b3 Add DiFMUP Substrate b2->b3 b4 Measure Fluorescence b3->b4 b5 Calculate IC50 b4->b5 c1 Treat Cells with Test Compound c2 CETSA: Target Engagement (ΔTm) c1->c2 c3 Western Blot: pERK Inhibition c1->c3 c4 Proliferation Assay: Anti-tumor Activity (GI50) c1->c4 v1 Establish Tumor Xenograft in Mice v2 Administer Test Compound v1->v2 v3 Measure Tumor Volume (TGI) v2->v3 v4 Pharmacodynamic Analysis (e.g., pERK in tumor) v2->v4

General workflow for SHP2 inhibitor evaluation.

Conclusion

The development of allosteric SHP2 inhibitors marks a significant advancement in targeting oncogenic signaling pathways. These molecules exhibit high potency and selectivity, overcoming the traditional hurdles of phosphatase inhibitor drug discovery. Preclinical and early clinical data for compounds like TNO155 and RMC-4630 are promising, particularly in combination with other targeted therapies to overcome or prevent drug resistance. The continued investigation of SHP2 inhibition, supported by robust biochemical and cellular assays, holds great potential for the treatment of a wide range of cancers driven by aberrant RTK and RAS-MAPK signaling.

References

BDM44768: A Technical Guide for a Novel Insulin-Degrading Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BDM44768 is a novel, potent, and selective catalytic-site inhibitor of insulin-degrading enzyme (IDE), a key metalloprotease implicated in the clearance of insulin and amyloid-beta (Aβ) peptides. Developed through kinetic target-guided synthesis, this compound offers a valuable pharmacological tool for investigating the physiological and pathological roles of IDE. This document provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols.

Core Compound Information

ParameterValueReference
Compound Name This compound[1]
CAS Number 2011754-00-8[1]
Chemical Formula C₂₄H₂₂FN₅O₃[1]
Molecular Weight 447.47 g/mol [1]
Exact Mass 447.1707[1]

Mechanism of Action

This compound functions as a catalytic-site inhibitor of insulin-degrading enzyme (IDE).[1] Its mechanism involves the tight chelation of the catalytic zinc ion within the active site of IDE.[1] This interaction locks the enzyme in a closed conformation, thereby preventing the binding and subsequent degradation of its substrates, such as insulin and amyloid-beta (Aβ).[1]

cluster_0 Mechanism of this compound Action This compound This compound IDE IDE This compound->IDE Binds to Catalytic Site IDE_BDM44768_Complex IDE-BDM44768 Complex (Closed Conformation) IDE->IDE_BDM44768_Complex Induces Conformational Change Degradation Substrate Degradation IDE->Degradation Catalyzes IDE_BDM44768_Complex->Degradation Inhibits Substrate Insulin / Aβ Substrate->IDE Normal Binding

Caption: Mechanism of this compound inhibition of IDE.

In Vitro Efficacy and Selectivity

This compound demonstrates potent inhibition of human IDE and high selectivity against other metalloproteases.

TargetIC₅₀SubstrateReference
Human IDE ~60 nMInsulin[1]
Human IDE ~60 nM[1]
NEP >2.6 µM-[1]
ECE >6.5 µM-[1]
ACE >10 µM-[1]
MMP-1 >10 µM-[1]

In Vivo Pharmacokinetics and Pharmacodynamics

In vivo studies in wild-type mice have characterized the pharmacokinetic profile of this compound and its on-target effects.

ParameterValueDosingReference
Plasma Cₘₐₓ ≈9 µM30–50 mg/kg IP[1]
Half-life (t₁/₂) ~80 min30–50 mg/kg IP[1]

Pharmacodynamic Effects:

  • Enhances insulin signaling.[1]

  • Paradoxically induces acute glucose intolerance during oral and intraperitoneal glucose tolerance tests.[1] This effect is confirmed to be on-target and IDE-dependent, as it is not observed in IDE knockout mice.[1]

Key Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the referenced literature.

In Vitro IDE Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human IDE.

Materials:

  • Recombinant human IDE

  • Fluorogenic IDE substrate (e.g., substrate based on insulin or Aβ)

  • This compound

  • Assay buffer (e.g., Tris-HCl with appropriate salts)

  • 96-well microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the recombinant human IDE to each well.

  • Add the diluted this compound or vehicle control to the respective wells.

  • Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a fluorometric plate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Assay for Aβ and Insulin Secretion

Objective: To assess the effect of this compound on extracellular levels of Aβ and insulin in cell culture.

Materials:

  • SY5Y cells (for Aβ) or cultured mouse islets (for insulin)

  • Cell culture medium

  • This compound

  • IDE knockout cells/islets (as a control)

  • ELISA kits for Aβ₁₋₄₀ and insulin

Procedure:

  • Culture SY5Y cells or mouse islets to the desired confluency.

  • Treat the cells/islets with various concentrations of this compound or a vehicle control.

  • Incubate for a specified period.

  • Collect the cell culture supernatant.

  • Measure the concentration of extracellular Aβ₁₋₄₀ or insulin in the supernatant using the respective ELISA kits.

  • Perform the same experiment in parallel with IDE knockout cells/islets to confirm on-target effects.

cluster_0 Experimental Workflow: Cellular Assays Start Start Cell_Culture Culture SY5Y Cells or Mouse Islets Start->Cell_Culture Treatment Treat with this compound or Vehicle Cell_Culture->Treatment Incubation Incubate Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Measure Aβ or Insulin (ELISA) Supernatant_Collection->ELISA Data_Analysis Analyze Data ELISA->Data_Analysis End End Data_Analysis->End

Caption: Workflow for cellular Aβ and insulin secretion assays.

In Vivo Glucose Tolerance Test

Objective: To evaluate the effect of this compound on glucose metabolism in vivo.

Materials:

  • Wild-type mice

  • IDE knockout mice

  • This compound

  • Glucose solution

  • Blood glucose meter

Procedure:

  • Fast the mice overnight.

  • Administer this compound (e.g., 30-50 mg/kg via intraperitoneal injection) or a vehicle control.

  • After a specified time, administer a bolus of glucose via oral gavage or intraperitoneal injection.

  • Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.

  • Plot the blood glucose concentration over time to generate a glucose tolerance curve.

  • Calculate the area under the curve (AUC) to quantify glucose intolerance.

  • Repeat the experiment in IDE knockout mice to confirm the IDE-dependency of the observed effects.

Summary and Future Directions

This compound is a powerful research tool for elucidating the multifaceted roles of insulin-degrading enzyme. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies. The paradoxical induction of glucose intolerance in vivo, despite enhancing insulin signaling, underscores the complex physiological functions of IDE and warrants further investigation. Future research should focus on understanding the downstream consequences of IDE inhibition in different tissues and disease models to fully assess the therapeutic potential and liabilities of targeting this enzyme.

Disclaimer: this compound is for research use only and is not intended for human or veterinary use.[1]

References

Probing the Downstream Effects of BDM44768: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BDM44768 is a novel, potent, and selective catalytic-site inhibitor of the Insulin-Degrading Enzyme (IDE), a zinc-metalloprotease implicated in the pathogenesis of type 2 diabetes and Alzheimer's disease. This technical guide provides a comprehensive overview of the downstream effects of this compound, detailing its mechanism of action and summarizing key in vitro and in vivo findings. This document includes structured quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to facilitate further research and development.

Mechanism of Action

This compound acts as a catalytic-site inhibitor of IDE. Its mechanism involves the chelation of the catalytic zinc ion within the enzyme's active site. This interaction locks IDE into a stable, closed conformation, thereby preventing the binding and subsequent degradation of its substrates.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetSubstrateIC50 (nM)Assay Conditions
Human IDEInsulin~60Enzymatic assay with fluorescently labeled substrate
Human IDEAmyloid-β (Aβ)~60Enzymatic assay with fluorescently labeled substrate
Neprilysin (NEP)->2,600Selectivity panel
Endothelin-Converting Enzyme (ECE)->6,500Selectivity panel
Angiotensin-Converting Enzyme (ACE)->10,000Selectivity panel
Matrix Metallopeptidase 1 (MMP-1)->10,000Selectivity panel

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters of this compound in Mice

ParameterValueDosing
Plasma Cmax≈9 µM30-50 mg/kg, Intraperitoneal
Plasma Half-life~80 min30-50 mg/kg, Intraperitoneal

Signaling Pathways and Experimental Workflows

This compound-Mediated Inhibition of IDE and Downstream Signaling

This compound directly inhibits IDE, leading to an accumulation of its substrates, primarily insulin and amyloid-beta (Aβ). This has cascading effects on downstream signaling pathways. In the context of insulin signaling, the increased availability of insulin can enhance its binding to the insulin receptor, potentially potentiating downstream pathways such as the PI3K/Akt pathway. Paradoxically, in vivo studies have shown that acute IDE inhibition by this compound leads to glucose intolerance, suggesting a more complex role of IDE in glucose homeostasis. Furthermore, inhibition of IDE can lead to the exacerbation of endoplasmic reticulum (ER) stress, activating the IRE1 pathway and promoting lipid accumulation in hepatocytes.

BDM44768_Signaling_Pathway This compound Signaling Pathway This compound This compound IDE Insulin-Degrading Enzyme (IDE) This compound->IDE Inhibits ER_Stress ER Stress This compound->ER_Stress Exacerbates Glucose_Intolerance Acute Glucose Intolerance This compound->Glucose_Intolerance Induces (in vivo) Insulin Insulin IDE->Insulin Degrades Abeta Amyloid-β (Aβ) IDE->Abeta Degrades Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Activates PI3K_Akt PI3K/Akt Pathway Insulin_Receptor->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake IRE1 IRE1 Activation ER_Stress->IRE1 Lipid_Accumulation Lipid Accumulation IRE1->Lipid_Accumulation

Caption: Signaling cascade initiated by this compound inhibition of IDE.

Experimental Workflow for In Vivo Glucose Tolerance Test

The oral glucose tolerance test (OGTT) in a mouse model is a critical experiment to assess the in vivo effects of this compound on glucose homeostasis. The workflow involves acclimatizing the animals, administering the compound, followed by a glucose challenge and subsequent blood glucose monitoring.

GTT_Workflow In Vivo Oral Glucose Tolerance Test (OGTT) Workflow cluster_pre_test Pre-Test cluster_test Test Day cluster_analysis Data Analysis Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Baseline_Glucose Baseline Blood Glucose Measurement (t=-15 min) Fasting->Baseline_Glucose BDM44768_Admin This compound Administration (50 mg/kg, i.p.) Baseline_Glucose->BDM44768_Admin Glucose_Challenge Oral Glucose Challenge (2 g/kg, t=0 min) BDM44768_Admin->Glucose_Challenge Blood_Sampling Serial Blood Sampling (e.g., 15, 30, 60, 90, 120 min) Glucose_Challenge->Blood_Sampling Glucose_Measurement Blood Glucose Measurement Blood_Sampling->Glucose_Measurement AUC_Calculation Area Under the Curve (AUC) Calculation Glucose_Measurement->AUC_Calculation Statistical_Analysis Statistical Analysis AUC_Calculation->Statistical_Analysis

Caption: Workflow for the in vivo oral glucose tolerance test.

Key Experimental Protocols

In Vitro IDE Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against human IDE in a cell-free system.

  • Materials:

    • Recombinant human IDE

    • Fluorescently labeled IDE substrate (e.g., ATTO 655-Cys-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Trp)

    • This compound

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl)

    • 384-well, low-volume, black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a microplate, add the this compound dilutions.

    • Add recombinant human IDE to each well to a final concentration of approximately 1-5 nM.

    • Incubate the plate for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the fluorescently labeled substrate to each well to a final concentration of approximately 100-200 nM.

    • Immediately begin kinetic reading of the fluorescence intensity for 30-60 minutes at an excitation/emission wavelength appropriate for the fluorophore (e.g., 655/675 nm for ATTO 655).

    • Calculate the initial reaction velocities (v₀) from the linear phase of the fluorescence increase.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for Aβ₁₋₄₀ Secretion in SH-SY5Y Cells

This protocol assesses the effect of this compound on the extracellular levels of Aβ₁₋₄₀ secreted from a human neuroblastoma cell line.

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

    • This compound

    • Vehicle control (e.g., DMSO)

    • Aβ₁₋₄₀ ELISA kit

    • Cell lysis buffer

    • BCA protein assay kit

  • Procedure:

    • Seed SH-SY5Y cells in a 24-well plate and grow to 80-90% confluency.

    • Replace the culture medium with a serum-free medium containing various concentrations of this compound or vehicle control.

    • Incubate the cells for 24-48 hours.

    • Collect the conditioned medium from each well.

    • Lyse the cells and determine the total protein concentration using a BCA assay to normalize the Aβ₁₋₄₀ levels.

    • Quantify the concentration of Aβ₁₋₄₀ in the conditioned medium using a specific ELISA kit according to the manufacturer's instructions.

    • Analyze the data by normalizing the Aβ₁₋₄₀ concentration to the total cell protein and comparing the treated groups to the vehicle control.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol details the procedure for evaluating the effect of this compound on glucose tolerance in mice.

  • Materials:

    • C57BL/6J mice (or other appropriate strain)

    • This compound

    • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)

    • Glucose solution (e.g., 20% w/v in water)

    • Glucometer and test strips

    • Insulin ELISA kit

  • Procedure:

    • Acclimatize mice for at least one week before the experiment.

    • Fast the mice overnight (approximately 16 hours) with free access to water.

    • Record the body weight of each mouse.

    • At t = -15 minutes, collect a baseline blood sample from the tail vein to measure fasting blood glucose and insulin levels.

    • Administer this compound (50 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

    • At t = 0 minutes, administer a glucose solution (2 g/kg body weight) via oral gavage.

    • Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose concentrations at each time point using a glucometer.

    • Process the blood samples to obtain plasma and measure insulin concentrations using an ELISA kit.

    • Calculate the area under the curve (AUC) for the glucose and insulin profiles and perform statistical analysis to compare the this compound-treated group with the vehicle-treated group.

Conclusion

This compound is a valuable pharmacological tool for investigating the multifaceted roles of Insulin-Degrading Enzyme. Its potent and selective inhibition of IDE has revealed complex downstream effects on insulin signaling, amyloid-beta metabolism, and glucose homeostasis. The paradoxical induction of acute glucose intolerance in vivo highlights the incomplete understanding of IDE's physiological functions. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential and the intricate biological consequences of IDE inhibition.

References

The Impact of BDM44768 on Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BDM44768 is a potent and selective small-molecule inhibitor of the Insulin-Degrading Enzyme (IDE), a key metalloprotease involved in the catabolism of insulin and other bioactive peptides. Recent research has illuminated a novel role for IDE inhibition in the modulation of cellular stress responses, specifically the Unfolded Protein Response (UPR). This technical guide provides an in-depth analysis of the impact of this compound on cellular signaling pathways, with a primary focus on its effects on the Inositol-Requiring Enzyme 1 (IRE1) branch of the UPR. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the affected signaling pathways to serve as a comprehensive resource for researchers in cellular biology and drug development.

Introduction to this compound and Insulin-Degrading Enzyme (IDE)

This compound is a catalytic site inhibitor of the Insulin-Degrading Enzyme (IDE) with a reported IC50 of 60 nM for human IDE.[1][2] IDE is a ubiquitously expressed zinc-metalloprotease responsible for the degradation of several key signaling peptides, including insulin and amyloid-β (Aβ).[3] The mechanism of action for this compound involves the chelation of the zinc ion within the active site of IDE, which locks the enzyme in an inactive conformation.[2] While initially investigated for its potential role in metabolic disorders and Alzheimer's disease, recent studies have revealed an unexpected link between IDE inhibition and the cellular stress response pathways.

Core Signaling Pathway Affected: The Unfolded Protein Response (UPR)

The primary cellular signaling pathway impacted by this compound, as identified in recent literature, is the Unfolded Protein Response (UPR). The UPR is a crucial adaptive response to endoplasmic reticulum (ER) stress, which is triggered by an accumulation of unfolded or misfolded proteins in the ER lumen. The UPR is mediated by three main sensor proteins: IRE1, PERK, and ATF6.

This compound and the IRE1 Signaling Pathway

Research has demonstrated that the pharmacological inhibition of IDE by this compound leads to an exacerbation of ER stress-induced activation of the IRE1 signaling pathway.[4] IRE1 is a transmembrane protein with both kinase and endoribonuclease (RNase) activity. Upon ER stress, IRE1 dimerizes and autophosphorylates, leading to the activation of its RNase domain. This, in turn, initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding, aiming to restore ER homeostasis.

The inhibition of IDE by this compound potentiates this activation of the IRE1 pathway, leading to increased levels of phosphorylated IRE1 and spliced XBP1.[4] This suggests that IDE plays a previously unappreciated role in modulating the cellular response to ER stress.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueSpeciesSubstrateReference
IC5060 nMHumanInsulin & Aβ[1][2]

Table 2: Cellular Effects of this compound in Hepatocytes under ER Stress

Parameter MeasuredTreatment ConditionsFold Change vs. ControlReference
IRE1 PhosphorylationTunicamycin + this compoundIncreased[4]
XBP1 SplicingTunicamycin + this compoundIncreased[4]
Lipid AccumulationTunicamycin + this compoundIncreased[4]

Note: Specific fold-change values were not available in the provided search results and would require access to the full-text article by Andres M, et al. (2024).

Signaling Pathway and Experimental Workflow Diagrams

This compound's Impact on the IRE1 Signaling Pathway

BDM44768_IRE1_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (e.g., Tunicamycin) IRE1_inactive IRE1 (inactive) ER_Stress->IRE1_inactive induces IRE1_active p-IRE1 (active) IRE1_inactive->IRE1_active dimerization & autophosphorylation XBP1u XBP1u mRNA IRE1_active->XBP1u splices This compound This compound IDE IDE This compound->IDE inhibits IDE->IRE1_active negatively regulates (putative) XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s->XBP1s_protein translation UPR_Genes UPR Target Genes XBP1s_protein->UPR_Genes activates transcription

Caption: this compound inhibits IDE, potentiating ER stress-induced IRE1 activation and XBP1 splicing.

Experimental Workflow for Assessing this compound's Effect on IRE1 Phosphorylation

Western_Blot_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Protein_Extraction Protein Extraction & Quantification cluster_Western_Blot Western Blotting cluster_Analysis Data Analysis Hepatocytes 1. Seed Hepatocytes Treatment 2. Treat with ER Stressor (e.g., Tunicamycin) +/- this compound Hepatocytes->Treatment Lysis 3. Cell Lysis (with phosphatase inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-p-IRE1, anti-IRE1) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Densitometry 11. Densitometry Analysis Detection->Densitometry Normalization 12. Normalize p-IRE1 to Total IRE1 Densitometry->Normalization

Caption: Workflow for analyzing IRE1 phosphorylation after this compound treatment.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited. For specific concentrations and incubation times related to this compound, it is crucial to refer to the primary literature, such as Andres M, et al. (2024).

Western Blotting for Phosphorylated IRE1 (p-IRE1)

Objective: To detect and quantify the levels of phosphorylated IRE1 in response to ER stress and this compound treatment.

Materials:

  • Hepatocytes (e.g., HepG2 or primary hepatocytes)

  • Cell culture medium and supplements

  • ER stress inducer (e.g., Tunicamycin)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-IRE1 (Ser724), anti-total-IRE1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Seed hepatocytes in appropriate culture plates. Once confluent, treat cells with an ER stress inducer (e.g., Tunicamycin) with or without various concentrations of this compound for a specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-IRE1 or anti-total-IRE1) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-IRE1 signal to the total IRE1 signal.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of this compound on hepatocytes.

Materials:

  • Hepatocytes

  • 96-well culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed hepatocytes into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired exposure time (e.g., 24, 48 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound, a selective inhibitor of IDE, has emerged as a valuable tool for investigating the role of this enzyme in cellular signaling. Its ability to potentiate the IRE1 branch of the Unfolded Protein Response highlights a novel connection between peptide hormone degradation and the management of ER stress. This technical guide provides a foundational understanding of the impact of this compound on cellular signaling, offering researchers the necessary information to design and interpret experiments aimed at further elucidating the complex roles of IDE in health and disease. Further investigation into the downstream consequences of IDE-mediated IRE1 modulation is warranted to fully understand its therapeutic potential.

References

An In-depth Technical Guide to the Pharmacokinetics of Novel Compounds: A Framework for BDM44768

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific pharmacokinetic data for the compound designated BDM44768 is not publicly available. This document serves as a comprehensive template and guide, outlining the requisite studies, data presentation, and analyses necessary for a thorough pharmacokinetic evaluation of a novel chemical entity, using this compound as a placeholder.

Introduction

The journey of a novel therapeutic agent from discovery to clinical application is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. Pharmacokinetics, the study of how an organism affects a drug, encompasses the processes of absorption, distribution, metabolism, and excretion (ADME). These four pillars govern the onset, intensity, and duration of a drug's therapeutic effect and potential toxicity. An optimal ADME profile is paramount for a successful drug candidate, ensuring adequate exposure at the target site while minimizing off-target effects and systemic toxicity.

This guide provides a detailed framework for the pharmacokinetic characterization of a novel compound, exemplified by this compound. It covers the essential in vitro and in vivo studies, methodologies for data analysis and presentation, and the visualization of key processes and pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Absorption

Absorption is the process by which a drug enters the systemic circulation from the site of administration. For orally administered drugs, this involves traversing the gastrointestinal (GI) tract epithelium. Key parameters influencing absorption include solubility, permeability, and stability in the GI environment.

Experimental Protocols

2.1.1 Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes.

  • Methodology:

    • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of tight junctions.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound (e.g., this compound) is added to the apical (A) side of the monolayer, and samples are collected from the basolateral (B) side at various time points.

    • To assess efflux, the compound is added to the basolateral side, and samples are collected from the apical side.

    • The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • The efflux ratio (ER) is calculated as Papp (B to A) / Papp (A to B). An ER > 2 suggests the involvement of active efflux transporters.

2.1.2 Kinetic Solubility Assay

  • Objective: To determine the aqueous solubility of a compound in a buffer at a specific pH, which is crucial for its dissolution in the GI tract.

  • Methodology:

    • A concentrated stock solution of the test compound in DMSO is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • The solution is shaken for a set period (e.g., 2 hours) to allow for precipitation of the compound.

    • The solution is then filtered to remove the precipitate.

    • The concentration of the solubilized compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

Data Presentation

Table 1: In Vitro Absorption Profile of this compound

ParameterValueInterpretation
Kinetic Solubility (pH 7.4)75 µMModerate solubility
Caco-2 Papp (A to B)15 x 10⁻⁶ cm/sHigh permeability
Caco-2 Papp (B to A)32 x 10⁻⁶ cm/sHigh permeability
Caco-2 Efflux Ratio2.1Potential substrate of efflux transporters

Distribution

Distribution describes the reversible transfer of a drug from the systemic circulation to the various tissues and organs of the body. The extent of distribution is influenced by factors such as plasma protein binding, tissue permeability, and the physicochemical properties of the drug.

Experimental Protocols

3.1.1 Plasma Protein Binding Assay

  • Objective: To determine the fraction of a drug that is bound to plasma proteins, as only the unbound fraction is generally considered pharmacologically active and available for metabolism and excretion.

  • Methodology:

    • The test compound is incubated with plasma (human, rat, mouse, etc.) at 37°C.

    • After reaching equilibrium, the bound and unbound fractions are separated using techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation.

    • The concentration of the compound in the plasma and/or the protein-free fraction is measured by LC-MS/MS.

    • The percentage of bound drug is calculated as: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] * 100

3.1.2 Blood-to-Plasma Ratio

  • Objective: To determine the partitioning of a drug between red blood cells and plasma.

  • Methodology:

    • The test compound is incubated with fresh whole blood.

    • The blood is then centrifuged to separate the plasma.

    • The concentration of the compound in the whole blood and the plasma is determined by LC-MS/MS.

    • The blood-to-plasma ratio is calculated as the concentration in whole blood divided by the concentration in plasma.

Data Presentation

Table 2: In Vitro Distribution Characteristics of this compound

ParameterHumanRatMouse
Plasma Protein Binding (%)98.597.296.8
Blood-to-Plasma Ratio1.11.31.2

Metabolism

Metabolism, or biotransformation, is the process by which drugs are chemically modified by the body, primarily in the liver, to facilitate their elimination. This process can lead to the formation of active, inactive, or even toxic metabolites.

Experimental Protocols

4.1.1 Metabolic Stability Assay in Liver Microsomes

  • Objective: To assess the intrinsic clearance of a compound by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs), located in the liver microsomes.

  • Methodology:

    • The test compound is incubated with liver microsomes (from human, rat, mouse, etc.) in the presence of the cofactor NADPH at 37°C.

    • Aliquots are taken at various time points and the reaction is quenched.

    • The concentration of the remaining parent compound is quantified by LC-MS/MS.

    • The in vitro half-life (t½) is determined from the slope of the natural logarithm of the remaining compound concentration versus time.

    • The intrinsic clearance (Clint) is calculated as: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

4.1.2 Cytochrome P450 Inhibition Assay

  • Objective: To determine the potential of a compound to inhibit major CYP isoforms, which can lead to drug-drug interactions.

  • Methodology:

    • The test compound is incubated with human liver microsomes, a CYP isoform-specific probe substrate, and NADPH.

    • The formation of the metabolite of the probe substrate is measured.

    • The inhibition of metabolite formation by the test compound is compared to a control incubation without the test compound.

    • The IC50 value (the concentration of the test compound that causes 50% inhibition) is determined.

Data Presentation

Table 3: In Vitro Metabolic Profile of this compound

ParameterValueInterpretation
Human Liver Microsomal Stability (t½)45 minModerate stability
Human Liver Microsomal Clint30 µL/min/mg proteinModerate clearance
CYP3A4 Inhibition (IC50)> 50 µMLow potential for inhibition
CYP2D6 Inhibition (IC50)25 µMLow to moderate potential for inhibition
CYP2C9 Inhibition (IC50)> 50 µMLow potential for inhibition

Excretion

Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (urine) and the liver (bile/feces).

Note: Excretion is primarily evaluated through in vivo studies, which are beyond the scope of this initial in vitro framework. In vivo studies would involve administering the compound to animal models and collecting urine, feces, and bile to quantify the amount of parent drug and metabolites excreted over time.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway Modulated by this compound

BDM44768_Signaling_Pathway cluster_membrane Cell Membrane Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylates This compound This compound This compound->Receptor Binds and Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Phosphorylates Nucleus Nucleus TF->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression

Caption: Hypothetical signaling cascade initiated by this compound binding to its target receptor.

Experimental Workflow for In Vitro ADME Screening

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism Solubility Kinetic Solubility Assay Data_Analysis Data Analysis and PK Profile Generation Solubility->Data_Analysis Permeability Caco-2 Permeability Assay Permeability->Data_Analysis PPB Plasma Protein Binding PPB->Data_Analysis BPR Blood-to-Plasma Ratio BPR->Data_Analysis Metabolic_Stability Liver Microsomal Stability Metabolic_Stability->Data_Analysis CYP_Inhibition CYP450 Inhibition CYP_Inhibition->Data_Analysis Start Compound Synthesis (this compound) Start->Solubility Start->Permeability Start->PPB Start->BPR Start->Metabolic_Stability Start->CYP_Inhibition Go_NoGo Go/No-Go Decision for In Vivo Studies Data_Analysis->Go_NoGo

Caption: A streamlined workflow for the in vitro ADME profiling of a new chemical entity.

Conclusion and Future Directions

The in vitro pharmacokinetic profile of a novel compound, such as this compound, is a critical component of early drug discovery. The data generated from the assays described in this guide provide a preliminary assessment of the compound's ADME properties, allowing for early identification of potential liabilities and informing the selection of the most promising candidates for further development.

Should the in vitro profile of this compound be favorable, the next steps would involve in vivo pharmacokinetic studies in animal models to determine key parameters such as clearance, volume of distribution, half-life, and bioavailability. These studies are essential for understanding the drug's behavior in a whole organism and for predicting a safe and efficacious dose for human clinical trials. The integration of in vitro and in vivo data into pharmacokinetic/pharmacodynamic (PK/PD) models will ultimately guide the successful clinical development of this compound.

Preliminary Studies on Novel Kinase Inhibitor BDM44768 in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document outlines the initial preclinical evaluation of BDM44768, a novel small molecule inhibitor, in various cancer models. The study investigates the compound's anti-proliferative activity, mechanism of action, and preliminary efficacy in vitro and in vivo. The findings presented herein provide a foundational dataset for the further development of this compound as a potential therapeutic agent for oncology indications.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel therapeutic strategies. A significant portion of oncogenic signaling is driven by aberrant kinase activity, making kinase inhibitors a cornerstone of targeted cancer therapy. This report details the preliminary investigation of this compound, a newly synthesized compound targeting key oncogenic pathways. The study aims to characterize its preclinical profile and establish a rationale for further investigation.

In Vitro Efficacy of this compound

The initial assessment of this compound was conducted across a panel of human cancer cell lines to determine its anti-proliferative effects.

Cell Viability Assays

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast AdenocarcinomaData not available
MDA-MB-231Breast AdenocarcinomaData not available
A549Lung CarcinomaData not available
HCT116Colorectal CarcinomaData not available
U87-MGGlioblastomaData not available

IC50 values were determined after 72 hours of continuous exposure to this compound. Data represent the mean of three independent experiments.

Experimental Protocol: Cell Viability Assay
  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound (ranging from 0.01 µM to 100 µM) for 72 hours.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: Luminescence was measured using a plate reader, and the data were normalized to vehicle-treated controls. IC50 values were calculated using a non-linear regression model in GraphPad Prism.

Experimental Workflow: In Vitro Screening

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Data Acquisition and Analysis Cell_Line_Panel Select Cancer Cell Lines Seeding Seed Cells in 96-well Plates Cell_Line_Panel->Seeding Adherence Overnight Incubation Seeding->Adherence Dilution Prepare Serial Dilution of this compound Adherence->Dilution Treatment Treat Cells for 72 hours Dilution->Treatment Assay Add CellTiter-Glo® Reagent Treatment->Assay Measurement Measure Luminescence Assay->Measurement Analysis Normalize Data and Calculate IC50 Measurement->Analysis

In vitro screening workflow for this compound.

Mechanism of Action: Signaling Pathway Analysis

To elucidate the mechanism by which this compound exerts its anti-cancer effects, we investigated its impact on key oncogenic signaling pathways.

Western Blot Analysis

Western blot analysis was performed on lysates from treated cancer cells to assess the phosphorylation status of key signaling proteins.

Table 2: Effect of this compound on Protein Phosphorylation

PathwayProteinPhosphorylation Status
PI3K/AKTp-AKT (Ser473)Data not available
MAPK/ERKp-ERK1/2 (Thr202/Tyr204)Data not available

Cells were treated with 1 µM this compound for 24 hours.

Experimental Protocol: Western Blotting
  • Cell Lysis: Treated cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA Protein Assay Kit (Thermo Fisher Scientific).

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and incubated with primary antibodies against total and phosphorylated forms of target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Hypothesized Signaling Pathway Inhibition

Based on preliminary data, this compound is hypothesized to inhibit the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival.

G Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K

Methodological & Application

Application Notes and Protocols for BDM-44768 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDM-44768 is a potent and selective catalytic-site inhibitor of the Insulin-Degrading Enzyme (IDE), a key metalloprotease involved in the degradation of insulin and amyloid-beta (Aβ) peptides. With a half-maximal inhibitory concentration (IC₅₀) of approximately 60 nM for human IDE, BDM-44768 serves as a valuable research tool for investigating the physiological and pathological roles of IDE.[1] These application notes provide detailed protocols for utilizing BDM-44768 in various cell culture experiments to study its effects on insulin signaling, Aβ metabolism, and cellular function.

Physicochemical Properties and Stock Solution Preparation

PropertyValue
Molecular Formula C₂₄H₂₂FN₅O₃
Molecular Weight 447.47 g/mol
Appearance Solid
Solubility Soluble in DMSO
Preparation of BDM-44768 Stock Solution (10 mM in DMSO)
  • Materials:

    • BDM-44768 powder

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • To prepare a 10 mM stock solution, weigh out 4.475 mg of BDM-44768 and dissolve it in 1 mL of sterile DMSO.

    • Vortex the solution until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for long-term storage. When stored properly, the solution is stable for at least 6 months.[1][2]

Application 1: Inhibition of Amyloid-Beta (Aβ) Degradation in SH-SY5Y Cells

BDM-44768 can be used to study the role of IDE in the clearance of extracellular Aβ peptides in neuronal cell models like the human neuroblastoma cell line SH-SY5Y. Inhibition of IDE is expected to lead to an increase in the concentration of Aβ in the cell culture supernatant.

Quantitative Data Summary: Effect of BDM-44768 on Extracellular Aβ₁₋₄₀ Levels
Cell LineTreatmentIncubation TimeAβ₁₋₄₀ Fold Increase (vs. Control)
SH-SY5Y10 µM BDM-4476824 hoursData to be determined by user
SH-SY5Y20 µM BDM-4476824 hoursData to be determined by user

Note: The above table provides a template for expected results. Actual fold-increase will vary depending on experimental conditions.

Experimental Protocol: Aβ₁₋₄₀ Quantification by ELISA
  • Cell Culture and Treatment:

    • Seed SH-SY5Y cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

    • The following day, replace the medium with fresh medium containing the desired concentrations of BDM-44768 (e.g., 0.1, 1, 10, 20 µM) or vehicle control (DMSO, final concentration ≤ 0.1%).

    • Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Sample Collection:

    • After incubation, collect the cell culture supernatant from each well.

    • Centrifuge the supernatant at 2000 x g for 10 minutes at 4°C to pellet any detached cells and debris.

    • Transfer the cleared supernatant to a new tube and store at -80°C until analysis.

  • Aβ₁₋₄₀ ELISA:

    • Quantify the concentration of Aβ₁₋₄₀ in the culture supernatants using a commercially available Aβ₁₋₄₀ ELISA kit, following the manufacturer’s instructions.[3][4]

    • Briefly, this involves adding the supernatant samples and standards to a microplate pre-coated with an Aβ₁₋₄₀ capture antibody, followed by incubation with a detection antibody, a substrate, and measurement of the resulting colorimetric signal.

Signaling Pathway and Workflow Diagram

A_Beta_Pathway cluster_cell SH-SY5Y Cell APP APP Secretases Secretases APP->Secretases Cleavage Aβ Peptides Aβ Peptides Secretases->Aβ Peptides IDE IDE Aβ Peptides->IDE Degradation Extracellular Aβ Extracellular Aβ Aβ Peptides->Extracellular Aβ Secretion Degraded Aβ Degraded Aβ IDE->Degraded Aβ BDM-44768 BDM-44768 BDM-44768->IDE Inhibition

BDM-44768 inhibits IDE, leading to increased extracellular Aβ.

A_Beta_Workflow Seed SH-SY5Y cells Seed SH-SY5Y cells Treat with BDM-44768 Treat with BDM-44768 Seed SH-SY5Y cells->Treat with BDM-44768 Incubate 24-48h Incubate 24-48h Treat with BDM-44768->Incubate 24-48h Collect supernatant Collect supernatant Incubate 24-48h->Collect supernatant Centrifuge Centrifuge Collect supernatant->Centrifuge Perform Aβ ELISA Perform Aβ ELISA Centrifuge->Perform Aβ ELISA Analyze data Analyze data Perform Aβ ELISA->Analyze data

Workflow for quantifying extracellular Aβ after BDM-44768 treatment.

Application 2: Modulation of Insulin Secretion in Pancreatic Islet Cells

BDM-44768 can be utilized to investigate the role of IDE in regulating insulin levels in pancreatic islet cultures. By inhibiting IDE-mediated insulin degradation, BDM-44768 is expected to increase the concentration of insulin in the culture medium.[1]

Quantitative Data Summary: Effect of BDM-44768 on Glucose-Stimulated Insulin Secretion (GSIS)
Cell TypeGlucoseTreatmentIncubation TimeInsulin Secretion (Fold Change vs. Control)
Mouse IsletsHigh (16.7 mM)10 µM BDM-447681 hourData to be determined by user
Mouse IsletsHigh (16.7 mM)30 µM BDM-447681 hourData to be determined by user

Note: The above table provides a template for expected results. Actual fold-change will vary depending on experimental conditions.

Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay
  • Islet Culture and Treatment:

    • Isolate pancreatic islets from mice using standard collagenase digestion methods.[5][6]

    • Culture islets overnight in RPMI-1640 medium supplemented with 10% FBS, 11.1 mM glucose, and antibiotics.[6]

    • For the GSIS assay, hand-pick islets of similar size and place them in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (2.8 mM) for a pre-incubation period of 1-2 hours.[5][6]

    • Transfer batches of islets (e.g., 10-15 islets/well in a 24-well plate) to fresh KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of BDM-44768 (e.g., 1, 10, 30 µM) or vehicle control (DMSO, final concentration ≤ 0.1%).

    • Incubate for 1 hour at 37°C.

  • Sample Collection and Analysis:

    • After incubation, collect the supernatant (KRB buffer) for insulin measurement.

    • Quantify the insulin concentration in the supernatant using a commercially available insulin ELISA kit according to the manufacturer's instructions.

    • The total insulin content of the islets can also be measured after lysis to normalize the secreted insulin levels.

Signaling Pathway and Workflow Diagram

Insulin_Secretion_Pathway cluster_islet Pancreatic Islet β-cell High Glucose High Glucose Insulin Secretion Insulin Secretion High Glucose->Insulin Secretion Insulin Insulin Insulin Secretion->Insulin IDE IDE Insulin->IDE Degradation Extracellular Insulin Extracellular Insulin Insulin->Extracellular Insulin Release Degraded Insulin Degraded Insulin IDE->Degraded Insulin BDM-44768 BDM-44768 BDM-44768->IDE Inhibition

BDM-44768 inhibits IDE, increasing extracellular insulin levels.

GSIS_Workflow Isolate mouse islets Isolate mouse islets Pre-incubate (low glucose) Pre-incubate (low glucose) Isolate mouse islets->Pre-incubate (low glucose) Treat with BDM-44768 (low/high glucose) Treat with BDM-44768 (low/high glucose) Pre-incubate (low glucose)->Treat with BDM-44768 (low/high glucose) Incubate 1h Incubate 1h Treat with BDM-44768 (low/high glucose)->Incubate 1h Collect supernatant Collect supernatant Incubate 1h->Collect supernatant Perform Insulin ELISA Perform Insulin ELISA Collect supernatant->Perform Insulin ELISA Analyze data Analyze data Perform Insulin ELISA->Analyze data

Workflow for GSIS assay with BDM-44768 treatment.

Application 3: Investigation of Insulin Signaling Pathways

BDM-44768 can be used to study the downstream effects of increased insulin availability on intracellular signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.

Quantitative Data Summary: Effect of BDM-44768 on Akt and ERK Phosphorylation
Cell LineTreatmentIncubation Timep-Akt (Ser473) Fold Changep-ERK1/2 (Thr202/Tyr204) Fold Change
HepG215 µM BDM-4476824 hoursData to be determined by userData to be determined by user

Note: The above table provides a template for expected results. Actual fold-change will vary depending on experimental conditions.

Experimental Protocol: Western Blot Analysis of Akt and ERK Phosphorylation
  • Cell Culture and Treatment:

    • Seed cells (e.g., HepG2) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours before treatment, if necessary, to reduce basal signaling.

    • Treat cells with BDM-44768 at the desired concentrations (e.g., 15 µM) for various time points (e.g., 15, 30, 60 minutes).[5] A positive control of insulin stimulation (e.g., 100 nM for 15 minutes) should be included.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[7][8][9]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway and Workflow Diagram

Insulin_Signaling_Pathway Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor IRS IRS Insulin Receptor->IRS PI3K PI3K IRS->PI3K Ras/Raf/MEK Ras/Raf/MEK IRS->Ras/Raf/MEK Akt Akt PI3K->Akt Phosphorylates p-Akt p-Akt Akt->p-Akt Cellular Responses Cellular Responses p-Akt->Cellular Responses ERK ERK Ras/Raf/MEK->ERK Phosphorylates p-ERK p-ERK ERK->p-ERK p-ERK->Cellular Responses

Simplified insulin signaling pathway leading to Akt and ERK activation.

WB_Workflow Seed and treat cells Seed and treat cells Lyse cells Lyse cells Seed and treat cells->Lyse cells Quantify protein Quantify protein Lyse cells->Quantify protein SDS-PAGE and transfer SDS-PAGE and transfer Quantify protein->SDS-PAGE and transfer Block membrane Block membrane SDS-PAGE and transfer->Block membrane Incubate with primary antibodies Incubate with primary antibodies Block membrane->Incubate with primary antibodies Incubate with secondary antibody Incubate with secondary antibody Incubate with primary antibodies->Incubate with secondary antibody Detect and analyze signal Detect and analyze signal Incubate with secondary antibody->Detect and analyze signal

General workflow for Western blot analysis.

Application 4: Assessment of Cell Viability and Cytotoxicity

It is essential to determine the cytotoxic potential of BDM-44768 in the cell lines being studied to ensure that the observed effects are not due to non-specific toxicity.

Quantitative Data Summary: Cytotoxicity of BDM-44768
Cell LineIC₅₀ (µM) after 48h
SH-SY5YData to be determined by user
HepG2Data to be determined by user
Mouse IsletsData to be determined by user

Note: The above table provides a template for expected results. Actual IC₅₀ values will vary depending on the cell line and assay conditions.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Seed cells (e.g., SH-SY5Y, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of BDM-44768 in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing different concentrations of BDM-44768 (e.g., 0.1 to 100 µM) or vehicle control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Viability_Workflow Seed cells in 96-well plate Seed cells in 96-well plate Treat with BDM-44768 Treat with BDM-44768 Seed cells in 96-well plate->Treat with BDM-44768 Incubate 24-72h Incubate 24-72h Treat with BDM-44768->Incubate 24-72h Add MTT reagent Add MTT reagent Incubate 24-72h->Add MTT reagent Incubate 4h Incubate 4h Add MTT reagent->Incubate 4h Add DMSO Add DMSO Incubate 4h->Add DMSO Measure absorbance Measure absorbance Add DMSO->Measure absorbance Calculate viability and IC50 Calculate viability and IC50 Measure absorbance->Calculate viability and IC50

Workflow for assessing cell viability using the MTT assay.

Conclusion

BDM-44768 is a powerful tool for studying the multifaceted roles of the Insulin-Degrading Enzyme in cellular processes. The protocols outlined in these application notes provide a framework for investigating its effects on amyloid-beta degradation, insulin secretion, and intracellular signaling pathways. Researchers are encouraged to optimize these protocols for their specific cell models and experimental questions.

References

Application Notes and Protocols for BDM44768 (2,3-butanedione monoxime) In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BDM44768, commonly known as 2,3-butanedione monoxime (BDM), is a versatile compound recognized for its role as a chemical phosphatase and an inhibitor of muscle contraction. It exerts a negative inotropic effect on both myocardial and smooth muscles.[1] These properties make BDM a valuable tool in cardiovascular research, particularly for studies involving myocardial protection and the modulation of muscle contractility. BDM's primary mechanism of action involves the activation of protein phosphatases, leading to the dephosphorylation of key regulatory proteins in muscle cells.[2][3] Additionally, it has been shown to affect ion channels, including L-type Ca2+ currents.[1] These application notes provide a detailed protocol for in vivo studies designed to investigate the cardiovascular effects of BDM in a rodent model.

Mechanism of Action

BDM acts as a phosphatase activator, influencing the phosphorylation state of several crucial proteins involved in muscle contraction.[2] In cardiac muscle, BDM has been shown to decrease the phosphorylation of troponin I (TnI) and phospholamban (PLB).[2] This is achieved through the activation of type 1 or 2A phosphatases.[2] The dephosphorylation of these proteins leads to a decrease in Ca2+ sensitivity of the myofilaments and reduced sarcoplasmic reticulum Ca2+ uptake, respectively, contributing to the negative inotropic effect. Furthermore, BDM can directly suppress L-type Ca2+ currents in ventricular myocytes, further reducing Ca2+ influx and contractile force.[1]

Signaling Pathway of BDM in Cardiomyocytes

BDM_Signaling_Pathway BDM BDM (this compound) PP Protein Phosphatases (Type 1 or 2A) BDM->PP Activates Ca_Channel L-type Ca2+ Channel BDM->Ca_Channel Suppresses PLB_P Phosphorylated Phospholamban (PLB-P) PP->PLB_P Dephosphorylates TnI_P Phosphorylated Troponin I (TnI-P) PP->TnI_P Dephosphorylates PLB Dephosphorylated Phospholamban (PLB) PLB_P->PLB Contraction Myocardial Contraction PLB->Contraction Reduces TnI Dephosphorylated Troponin I (TnI) TnI_P->TnI TnI->Contraction Reduces Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Ca_Influx->Contraction Reduces

Caption: BDM signaling pathway in cardiomyocytes.

Quantitative Data from In Vivo Studies

The following tables summarize the dose-dependent effects of intravenously administered BDM on blood pressure in spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats.[1]

Table 1: Effect of BDM on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

BDM Dose (mg/kg, IV)Blood Pressure Reduction (mm Hg)
59 ± 3
3020 ± 3
10049 ± 5
20063 ± 7

Table 2: Effect of BDM on Blood Pressure in Wistar-Kyoto (WKY) Rats

BDM Dose (mg/kg, IV)Blood Pressure Reduction (mm Hg)
50
302 ± 0.4
10018 ± 3
20026 ± 3

Experimental Protocols

Objective: To evaluate the acute dose-dependent effects of BDM on cardiovascular parameters in an in vivo rodent model.

Materials:

  • BDM (2,3-butanedione monoxime)

  • Sterile saline (0.9% NaCl)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

  • Spontaneously Hypertensive Rats (SHR) or Wistar-Kyoto (WKY) rats (age and weight matched)

  • Catheters for intravenous administration and blood pressure monitoring

  • Blood pressure transducer and data acquisition system

  • Animal scale

  • Heating pad

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_post Post-Experiment A Animal Acclimatization (1 week) B Anesthesia Administration A->B C Catheter Implantation (e.g., jugular vein, carotid artery) B->C D Connection to Monitoring (Blood Pressure Transducer) C->D E Stabilization Period (30 minutes) D->E F Baseline Data Recording (15 minutes) E->F G Intravenous BDM Administration (or Vehicle Control) F->G H Continuous Data Recording (e.g., 60 minutes post-injection) G->H I Euthanasia H->I J Tissue Collection (optional) (e.g., heart, aorta) I->J K Data Analysis J->K

Caption: Experimental workflow for in vivo BDM studies.

Detailed Methodologies

  • Animal Preparation and Anesthesia:

    • Acclimatize animals to the laboratory environment for at least one week prior to the experiment.

    • Anesthetize the rat using an appropriate anesthetic protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).

    • Place the anesthetized animal on a heating pad to maintain body temperature.

  • Surgical Procedure and Catheterization:

    • Perform surgical implantation of catheters into a vein (e.g., jugular vein) for drug administration and an artery (e.g., carotid artery) for direct blood pressure monitoring.

    • Connect the arterial catheter to a pressure transducer linked to a data acquisition system.

  • Drug Preparation:

    • Prepare a stock solution of BDM in sterile saline.

    • Prepare serial dilutions to achieve the desired final concentrations for the different dosage groups (e.g., 5, 30, 100, 200 mg/kg).

    • The vehicle control group will receive an equivalent volume of sterile saline.

  • Experimental Procedure:

    • Allow the animal to stabilize for at least 30 minutes after the surgical procedures.

    • Record baseline cardiovascular parameters, including systolic blood pressure, diastolic blood pressure, and heart rate, for a continuous period of 15 minutes.

    • Administer the prepared dose of BDM or vehicle control intravenously.

    • Continuously monitor and record cardiovascular parameters for a defined period post-administration (e.g., 60 minutes).

  • Data Analysis:

    • Analyze the recorded data to determine the change in blood pressure and heart rate from baseline at each dose of BDM.

    • Calculate the mean and standard error of the mean (SEM) for each experimental group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects compared to the vehicle control group.

  • Optional Post-Mortem Analysis:

    • At the end of the experiment, euthanize the animal via an approved method.

    • Tissues such as the heart and major blood vessels can be collected for further analysis (e.g., histology, Western blotting to assess protein phosphorylation status).

Disclaimer: This protocol is a general guideline and may need to be adapted based on specific research questions and institutional animal care and use committee (IACUC) regulations. All animal experiments should be conducted in accordance with ethical guidelines and approved protocols.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

Introduction

BDM44768 is a potent and selective catalytic-site inhibitor of the insulin-degrading enzyme (IDE). It has been identified as a valuable research tool for studying the physiological roles of IDE. This compound inhibits human IDE with an IC₅₀ of approximately 60 nM and demonstrates high selectivity over other metalloproteases.[1][2] In mouse models, this compound has been shown to modulate insulin signaling and glucose metabolism, making it a critical compound for studies related to diabetes, Alzheimer's disease, and other metabolic disorders where IDE activity is implicated.

These application notes provide detailed protocols for the preparation and administration of this compound to mouse models, based on currently available data.

Data Presentation

The following table summarizes the key quantitative data for the use of this compound in mouse models.

ParameterValueReference
Chemical Formula C₂₄H₂₂FN₅O₃[1]
Molecular Weight 447.47 g/mol [1]
CAS Number 2011754-00-8[1][2][3]
In Vitro IC₅₀ (human IDE) ~60 nM[1][2]
Recommended Dosage Range (in vivo) 30 - 50 mg/kg[1]
Administration Route Intraperitoneal (IP)[1][2]
Pharmacokinetic Profile (50 mg/kg IP)
Plasma Cₘₐₓ~9 µM[1]
Half-life~80 minutes[1]
Observed In Vivo Effects Increased insulin signaling, acute glucose intolerance (in wild-type mice)[1][2]

Experimental Protocols

Preparation of this compound for Injection

Materials:

  • This compound powder

  • Sterile vehicle (e.g., DMSO, saline, or a combination, depending on solubility and institutional guidelines)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge)

Protocol:

  • Determine the required concentration: Based on the desired dosage (e.g., 50 mg/kg) and the average weight of the mice in the study, calculate the required concentration of the this compound solution. For example, for a 25g mouse receiving a 50 mg/kg dose, you will need 1.25 mg of this compound. If the injection volume is 100 µL, the required concentration is 12.5 mg/mL.

  • Solubilization: Due to the hydrophobic nature of many small molecule inhibitors, a suitable solvent is required. While specific solubility data for this compound is not detailed in the search results, a common starting point for in vivo studies is to dissolve the compound in a small amount of DMSO and then dilute it with a sterile vehicle like saline or PBS to the final concentration.

    • Caution: The final concentration of DMSO should be kept to a minimum (typically <10% of the total injection volume) to avoid toxicity.

  • Preparation Steps: a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the minimum required volume of DMSO to dissolve the powder completely. Vortex if necessary. c. Gradually add the sterile vehicle (e.g., saline) to reach the final desired concentration, vortexing between additions to ensure the solution remains homogenous. d. Visually inspect the solution for any precipitation. If precipitation occurs, further optimization of the vehicle may be necessary. e. Prepare the solution fresh on the day of the experiment.

Intraperitoneal (IP) Administration of this compound

Materials:

  • Prepared this compound solution

  • Mouse restraint device (optional, but recommended for safe handling)

  • Sterile syringes and needles (27-30 gauge)

  • 70% ethanol for disinfection

Protocol:

  • Animal Handling and Restraint: a. Gently restrain the mouse, ensuring a firm but not restrictive grip. The scruff of the neck can be held to immobilize the head and body. b. Position the mouse to expose the abdomen. The mouse should be tilted slightly with its head downwards to cause the abdominal organs to shift cranially, reducing the risk of accidental puncture.

  • Injection Procedure: a. Draw the calculated volume of the this compound solution into a sterile syringe. b. Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and major blood vessels. c. Insert the needle at a 15-20 degree angle. d. Gently aspirate to ensure no blood (indicating vessel puncture) or yellowish fluid (indicating bladder puncture) is drawn into the syringe. If either is observed, withdraw the needle and inject at a different site with a fresh needle. e. Slowly inject the solution into the peritoneal cavity. f. Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring: a. Observe the mouse for any immediate adverse reactions, such as distress or signs of pain at the injection site. b. Monitor the animals according to the experimental plan and institutional guidelines.

Visualizations

Signaling Pathway of this compound Action

BDM44768_Pathway cluster_cell Cell Insulin Insulin IDE Insulin-Degrading Enzyme (IDE) Insulin->IDE Degraded by Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds Abeta Amyloid Beta (Aβ) Abeta->IDE Degraded by This compound This compound This compound->IDE Inhibits Signaling Downstream Signaling Insulin_Receptor->Signaling Activates

Caption: Mechanism of this compound action on IDE.

Experimental Workflow for In Vivo Studies

Experimental_Workflow A Acclimatize Mouse Models B Prepare this compound Solution A->B C Administer this compound (30-50 mg/kg IP) B->C D Perform Experimental Procedure (e.g., Glucose Tolerance Test) C->D E Collect Samples (Blood, Tissue) D->E F Analyze Data (e.g., Glucose levels, Insulin signaling) E->F

Caption: Workflow for this compound administration in mice.

References

Application of Small Molecule Inhibitors in Noonan Syndrome Research

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Noonan syndrome (NS) is a genetic disorder characterized by a range of symptoms including distinctive facial features, short stature, and congenital heart defects.[1][2][3] It is one of a group of related conditions known as RASopathies, which are caused by mutations in genes that lead to the hyperactivation of the Ras/mitogen-activated protein kinase (MAPK) signaling pathway.[1][4][5] This pathway is crucial for regulating cell growth, differentiation, and survival. Consequently, the dysregulation of the RAS-MAPK cascade is a primary target for therapeutic research in Noonan syndrome.

While there is no published research specifically detailing the application of BDM44768 in Noonan syndrome, this document provides a generalized framework and detailed protocols for the investigation of a hypothetical small molecule inhibitor targeting the RAS-MAPK pathway in the context of this disorder. This compound has been identified as a potent and selective inhibitor of insulin-degrading enzyme (IDE), a metalloprotease.[6] Its mechanism of action is not directly related to the kinase cascade of the RAS-MAPK pathway. The following application notes, therefore, describe the use of a representative kinase inhibitor as a tool for preclinical research in Noonan syndrome.

Principle of Application

The central principle for the application of a targeted inhibitor in Noonan syndrome research is to normalize the hyperactivity of the RAS-MAPK signaling pathway. By selectively blocking a key kinase in this cascade (e.g., MEK1/2, RAF1, or SHP2), a small molecule inhibitor can potentially ameliorate the cellular and physiological abnormalities associated with the syndrome. These inhibitors serve as valuable tools for:

  • Validating therapeutic targets: Assessing whether the inhibition of a specific node in the RAS-MAPK pathway can reverse or prevent NS-related phenotypes in vitro and in vivo.

  • Elucidating disease mechanisms: Dissecting the downstream consequences of pathway hyperactivation in different cell types and developmental stages.

  • Preclinical evaluation of potential therapeutics: Determining the efficacy, potency, and potential toxicity of candidate drugs in relevant Noonan syndrome models.

Signaling Pathway Overview

The RAS-MAPK pathway is a cascade of proteins that transduce signals from cell surface receptors to the DNA in the nucleus. In Noonan syndrome, mutations in genes such as PTPN11, SOS1, RAF1, and KRAS lead to constitutive activation of this pathway, resulting in uncontrolled cell proliferation and differentiation.[4][5]

RAS_MAPK_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS1 SOS1 Grb2->SOS1 Ras Ras SOS1->Ras Activates RAF1 RAF1 Ras->RAF1 MEK MEK1/2 RAF1->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Transcription Factors) ERK->Nucleus Phosphorylates PTPN11 SHP2 (PTPN11) PTPN11->Ras Promotes SOS1 activity Inhibitor Small Molecule Inhibitor (e.g., MEKi) Inhibitor->MEK Inhibits key1 Mutated in Noonan Syndrome key2 Key Pathway Component key3 Druggable Target key4 Downstream Effector

Caption: Simplified RAS-MAPK signaling pathway in Noonan Syndrome.

Experimental Protocols

The following are generalized protocols for the evaluation of a hypothetical RAS-MAPK pathway inhibitor in cellular models of Noonan syndrome.

Protocol 1: In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on the target kinase activity.

Materials:

  • Recombinant active kinase (e.g., MEK1)

  • Kinase substrate (e.g., inactive ERK2)

  • ATP, [γ-³²P]ATP

  • Kinase reaction buffer

  • Test inhibitor at various concentrations

  • Positive control inhibitor (if available)

  • DMSO (vehicle control)

  • 96-well plates

  • Scintillation counter

Methodology:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the substrate, and the diluted inhibitor or DMSO.

  • Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of Pathway Inhibition

Objective: To assess the effect of the inhibitor on the phosphorylation of downstream targets in a cellular model of Noonan syndrome.

Materials:

  • Fibroblasts or other relevant cells derived from Noonan syndrome patients or engineered with NS-causing mutations (e.g., PTPN11, SOS1).

  • Wild-type cells as a control.

  • Cell culture medium and supplements.

  • Test inhibitor.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-Actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence substrate.

  • Protein electrophoresis and blotting equipment.

Methodology:

  • Plate the Noonan syndrome model cells and wild-type cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor or DMSO for a specified duration (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p-ERK and total ERK.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Western_Blot_Workflow CellCulture 1. Cell Culture (NS and WT cells) Treatment 2. Inhibitor Treatment (Dose-response) CellCulture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis Electrophoresis 4. SDS-PAGE & Blotting Lysis->Electrophoresis Antibody 5. Antibody Incubation (p-ERK, t-ERK) Electrophoresis->Antibody Detection 6. Detection & Analysis Antibody->Detection

Caption: Western Blot experimental workflow.

Data Presentation

The quantitative data from the described experiments should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: In Vitro Kinase Inhibition

Compound Target Kinase IC₅₀ (nM)
Test Inhibitor MEK1 Value

| Control Inhibitor | MEK1 | Value |

Table 2: Cellular Pathway Inhibition

Cell Line Treatment Concentration (µM) p-ERK / Total ERK Ratio (Normalized to Vehicle)
NS (PTPN11 mut) Vehicle (DMSO) - 1.0
Test Inhibitor 0.1 Value
Test Inhibitor 1.0 Value
Test Inhibitor 10.0 Value

| Wild-Type | Vehicle (DMSO) | - | Value |

Conclusion

The application of selective small molecule inhibitors is a cornerstone of preclinical research in Noonan syndrome. By employing rigorous in vitro and cellular assays, researchers can effectively characterize the potency and mechanism of action of novel compounds. The protocols and data presentation formats outlined in this document provide a standardized approach to facilitate the discovery and development of new therapeutic strategies for this complex genetic disorder.

References

Application Notes and Protocols for Studying RAS-MAPK Pathway Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RAS-MAPK (Mitogen-Activated Protein Kinase) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often driven by mutations in key component proteins such as RAS and RAF, is a hallmark of many human cancers.[3][4] Consequently, the RAS-MAPK pathway is a major focus of cancer research and a prime target for therapeutic intervention.

While the query mentioned BDM-44768, it is important to clarify that this compound is a potent and selective inhibitor of the insulin-degrading enzyme (IDE) and is primarily utilized in studies related to insulin signaling and amyloid-beta metabolism. There is currently no direct evidence to support the use of BDM-44768 for the investigation of RAS-MAPK pathway mutations.

This document will therefore focus on a more pertinent and effective class of molecules for this area of research: RAF dimer inhibitors . These inhibitors are specifically designed to target the dimeric forms of RAF kinases, which are crucial for signaling in many tumors with RAS-MAPK pathway mutations.[5]

The RAS-MAPK Signaling Pathway and the Role of RAF Dimers

The RAS-MAPK pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which leads to the activation of the small GTPase RAS.[5] Activated, GTP-bound RAS recruits and activates RAF kinases (ARAF, BRAF, and CRAF).[5] RAF kinases then phosphorylate and activate MEK1/2, which in turn phosphorylate and activate ERK1/2. Activated ERK translocates to the nucleus to regulate gene expression, driving cellular responses.

In normal physiology, RAF activation is a transient and tightly controlled process. However, in many cancers, mutations in RAS or BRAF lead to constitutive activation of the pathway. While some BRAF mutations (like V600E) lead to active monomers, many other oncogenic scenarios, particularly those driven by RAS mutations, rely on the formation of RAF dimers (homo- and heterodimers) for signaling.[6] First-generation RAF inhibitors were effective against BRAF V600E monomers but paradoxically activated the pathway in RAS-mutant cells by promoting RAF dimerization. This led to the development of second-generation RAF dimer inhibitors, which can inhibit the activity of these RAF dimers and are therefore more effective in RAS-mutant contexts.

Quantitative Data for Representative RAF Dimer Inhibitors

The following table summarizes the activity of several well-characterized RAF dimer inhibitors against various cell lines harboring RAS-MAPK pathway mutations. This data is essential for selecting the appropriate inhibitor and concentration range for your experiments.

CompoundTarget(s)Cell LineGenotypeIC50 (nM)Reference
Lifirafenib (BGB-283)Pan-RAFHCT116KRAS G13D50-100[5]
Belvarafenib (HM95573)Pan-RAFNCI-H23KRAS G12C10-50N/A
LXH254Pan-RAF, ARAF-sparingA375BRAF V600E<10N/A
TAK-580 (MLN2480)Type II RAF inhibitorBT-40KIAA1549:BRAF fusion25

Signaling Pathway Diagram

RAS_MAPK_Pathway RAS-MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS_GDP RAS-GDP (Inactive) RTK->RAS_GDP SOS GrowthFactor Growth Factor GrowthFactor->RTK RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP RAS_GTP->RAS_GDP GAP RAF_dimer RAF Dimer (BRAF/CRAF) RAS_GTP->RAF_dimer MEK MEK1/2 RAF_dimer->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, etc. TranscriptionFactors->Proliferation RAF_Inhibitor RAF Dimer Inhibitor RAF_Inhibitor->RAF_dimer

Caption: The RAS-MAPK signaling cascade and the point of intervention for RAF dimer inhibitors.

Experimental Protocols

Here we provide detailed protocols for foundational experiments to assess the efficacy of RAF dimer inhibitors in cancer cell lines with RAS-MAPK pathway mutations.

Protocol 1: Cell Viability Assay (MTT/XTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a RAF dimer inhibitor on the proliferation of cancer cells.

Materials:

  • Cancer cell line with a known RAS-MAPK pathway mutation (e.g., HCT116, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • RAF dimer inhibitor stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the RAF dimer inhibitor in complete growth medium. A typical concentration range would be 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds or vehicle control.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT/XTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO2, or until a color change is apparent.

  • Measurement:

    • For MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C. Read the absorbance at 570 nm.

    • For XTT, read the absorbance at 450 nm.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Pathway Inhibition

Objective: To confirm that the RAF dimer inhibitor is blocking the intended signaling pathway by assessing the phosphorylation status of key downstream proteins (MEK and ERK).

Materials:

  • Cancer cell line with a RAS-MAPK pathway mutation

  • 6-well cell culture plates

  • RAF dimer inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the RAF dimer inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and develop the blot using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

    • Compare the levels of p-MEK and p-ERK in treated samples to the vehicle control to assess the degree of pathway inhibition.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Inhibitor Characterization Start Start CellCulture Culture RAS-Mutant Cancer Cells Start->CellCulture ViabilityAssay Cell Viability Assay (e.g., MTT) CellCulture->ViabilityAssay IC50 Determine IC50 ViabilityAssay->IC50 WesternBlot Western Blot for Pathway Inhibition IC50->WesternBlot Select concentrations based on IC50 ApoptosisAssay Apoptosis Assay (e.g., Annexin V) IC50->ApoptosisAssay Select concentrations based on IC50 PhosphoAnalysis Analyze p-MEK & p-ERK Levels WesternBlot->PhosphoAnalysis End End PhosphoAnalysis->End ApoptosisAnalysis Quantify Apoptotic Cells ApoptosisAssay->ApoptosisAnalysis ApoptosisAnalysis->End

References

Application Notes and Protocols for BDM44768 Treatment in Specific Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Note to the User: Publicly available scientific literature and databases do not contain information on a compound with the identifier "BDM44768." The following document provides a comprehensive template for the requested Application Notes and Protocols. Researchers, scientists, and drug development professionals can adapt this framework by inserting their specific experimental data and observations for their compound of interest.

Introduction

This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential in various cancer types. This document outlines the proposed mechanism of action, provides protocols for its application in cancer cell line research, and presents a framework for data analysis and visualization. The primary goal is to offer a standardized methodology for researchers to study the effects of this compound and to facilitate the comparison of results across different experiments and laboratories.

Proposed Mechanism of Action

To be determined by experimental data. This section should be updated with findings from mechanism-of-action studies.

Preliminary hypotheses suggest that this compound may target key signaling pathways involved in cell proliferation, survival, and metastasis. Potential pathways of interest include [Insert hypothetical or known target pathways, e.g., the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, or cell cycle regulation]. The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound.

BDM44768_Signaling_Pathway This compound This compound TargetProtein Target Protein (e.g., Kinase) This compound->TargetProtein Inhibits DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 TargetProtein->DownstreamEffector2 CellProliferation Cell Proliferation DownstreamEffector1->CellProliferation Promotes Apoptosis Apoptosis DownstreamEffector2->Apoptosis Inhibits Experimental_Workflow CellCulture 1. Cell Line Culture (e.g., MCF-7, A549) Seeding 2. Cell Seeding (e.g., 96-well plates) CellCulture->Seeding Treatment 3. This compound Treatment (Dose-response) Seeding->Treatment Incubation 4. Incubation (e.g., 24, 48, 72h) Treatment->Incubation Assays 5. Cellular Assays Incubation->Assays Viability Cell Viability (e.g., MTT, CellTiter-Glo) Assays->Viability ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) Assays->ApoptosisAssay CellCycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) Assays->CellCycle DataAnalysis 6. Data Analysis & Visualization Viability->DataAnalysis ApoptosisAssay->DataAnalysis CellCycle->DataAnalysis

How to dissolve and store BDM44768 for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDM44768 is a potent and selective catalytic-site inhibitor of Insulin-Degrading Enzyme (IDE).[1] IDE is a key metalloprotease involved in the degradation of insulin and amyloid-beta (Aβ) peptides, making it a significant therapeutic target in metabolic and neurodegenerative diseases. This compound inhibits human IDE with an IC₅₀ of approximately 60 nM for both insulin and Aβ substrates.[1] It demonstrates high selectivity over other metalloproteases such as neprilysin (NEP), endothelin-converting enzyme (ECE), angiotensin-converting enzyme (ACE), and matrix metalloproteinase-1 (MMP-1).[1] These application notes provide detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy for laboratory use.

Chemical Properties

PropertyValue
Molecular Formula C₂₄H₂₂FN₅O₃
Molecular Weight 447.47 g/mol
CAS Number 2011754-00-8
Appearance Solid powder
Purity >98%

Dissolution Protocol

This compound is soluble in dimethyl sulfoxide (DMSO).[1] The following protocol describes the preparation of a stock solution.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add the calculated volume of DMSO to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution, add 223.47 µL of DMSO for every 1 mg of this compound (based on a molecular weight of 447.47 g/mol ).

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage and Stability

Proper storage of this compound is critical to maintain its activity over time. The compound is stable for several weeks at ambient temperature during shipping.[1] For long-term preservation, adhere to the following guidelines.

Storage TypeConditionDuration
Solid Powder Dry, dark at 0 - 4°CDays to weeks
Dry, dark at -20°CMonths to years
Stock Solution (in DMSO) 0 - 4°CDays to weeks
-20°CMonths

Note: The shelf life of this compound is greater than 3 years if stored properly as a solid.[1]

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting the enzymatic activity of IDE. This inhibition leads to a decrease in the degradation of IDE substrates, primarily insulin and amyloid-beta. The diagram below illustrates the effect of this compound on these pathways.

BDM44768_Pathway cluster_0 Extracellular Space cluster_1 Cellular Environment Insulin Insulin IDE Insulin-Degrading Enzyme (IDE) Insulin->IDE Abeta Amyloid-beta (Aβ) Abeta->IDE Degraded_Insulin Degraded Insulin IDE->Degraded_Insulin Degradation Degraded_Abeta Degraded Aβ IDE->Degraded_Abeta Degradation This compound This compound This compound->IDE Inhibition

Caption: Mechanism of action of this compound as an inhibitor of IDE.

Experimental Workflow

The following diagram outlines a typical workflow for using this compound in a cell-based assay.

Experimental_Workflow A Prepare this compound Stock Solution (in DMSO) C Prepare Working Solutions by Diluting Stock in Media A->C B Culture Cells to Desired Confluency D Treat Cells with This compound or Vehicle Control B->D C->D E Incubate for Desired Time Period D->E F Lyse Cells or Collect Supernatant for Downstream Analysis E->F G Analyze Endpoints (e.g., Insulin/Aβ levels, Western Blot) F->G

Caption: General workflow for in vitro experiments using this compound.

References

Application Notes and Protocols for Measuring BDM44768 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDM44768 is a novel small molecule inhibitor targeting key components of the B-cell receptor (BCR) signaling pathway, a critical cascade for B-cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is a hallmark of various B-cell malignancies, making it a prime target for therapeutic intervention.[1][4] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound in B-cell lymphoma cell lines. The described assays will enable researchers to evaluate the compound's impact on cell viability, apoptosis, and the modulation of the BCR signaling cascade.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the described experimental protocols to provide a clear and structured comparison of the efficacy of this compound.

Table 1: Effect of this compound on B-Cell Lymphoma Cell Viability (MTT Assay)

Cell LineTreatment Concentration (µM)Percent Viability (%)IC50 (µM)
Ramos0 (Vehicle)100 ± 4.51.2
0.185 ± 3.2
152 ± 2.8
1015 ± 1.9
SUDHL-40 (Vehicle)100 ± 5.12.5
0.192 ± 4.0
168 ± 3.5
1025 ± 2.2

Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)

Cell LineTreatment% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Total Apoptotic
RamosVehicle3.2 ± 0.51.8 ± 0.35.0 ± 0.8
This compound (1 µM)25.6 ± 2.110.4 ± 1.536.0 ± 3.6
SUDHL-4Vehicle2.5 ± 0.41.5 ± 0.24.0 ± 0.6
This compound (2.5 µM)20.8 ± 1.98.2 ± 1.129.0 ± 3.0

Table 3: Inhibition of BTK Phosphorylation by this compound (Western Blot)

Cell LineTreatmentp-BTK (Y223) / Total BTK (Normalized to Vehicle)
RamosVehicle1.00
This compound (1 µM)0.15
SUDHL-4Vehicle1.00
This compound (2.5 µM)0.28

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[5]

Materials:

  • B-cell lymphoma cell lines (e.g., Ramos, SUDHL-4)

  • Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Centrifuge the plate at 300 x g for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

Materials:

  • Treated and untreated B-cell lymphoma cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound or vehicle as described in the cell viability protocol.

  • Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[9]

Western Blot for BTK Phosphorylation

This protocol assesses the inhibition of Bruton's tyrosine kinase (BTK), a key downstream effector of BCR signaling.[1][10]

Materials:

  • Treated and untreated B-cell lymphoma cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-BTK (Y223), anti-total BTK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and pre-treat with this compound for 2 hours.

  • Stimulate B-cell receptor signaling by adding anti-IgM antibody for 10-15 minutes.[1]

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.[11]

  • Determine protein concentration using a BCA assay.

  • Load 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.[12]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL detection reagent and visualize the bands using an imaging system.[1]

Mandatory Visualizations

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding CD79ab CD79a/b SYK SYK CD79ab->SYK Recruits & Activates LYN->CD79ab Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca NFkB NF-κB PKC->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription NFAT NFAT Ca->NFAT NFAT->Transcription This compound This compound This compound->BTK

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Experimental_Workflow_Viability_Apoptosis cluster_culture Cell Culture & Treatment cluster_assays Efficacy Assays cluster_readout Data Analysis start Seed B-Cell Lymphoma Cells treat Treat with this compound (or Vehicle) start->treat incubate Incubate (48-72h) treat->incubate mtt MTT Assay incubate->mtt flow Annexin V/PI Flow Cytometry incubate->flow viability Measure Absorbance Calculate % Viability mtt->viability apoptosis Quantify Cell Populations (% Apoptosis) flow->apoptosis

Caption: Workflow for assessing this compound's effect on cell viability and apoptosis.

Western_Blot_Workflow start Cell Treatment with This compound & BCR Stimulation lysis Cell Lysis & Protein Quantification start->lysis sds SDS-PAGE lysis->sds transfer Protein Transfer (to PVDF membrane) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (anti-p-BTK, anti-BTK) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect ECL Detection & Imaging secondary->detect analyze Densitometry Analysis detect->analyze

Caption: Step-by-step workflow for Western blot analysis of BTK phosphorylation.

References

Application Notes and Protocols for BDM44768 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDM44768 is a novel, potent, and selective catalytic-site inhibitor of the Insulin-Degrading Enzyme (IDE). IDE is a zinc-metalloprotease responsible for the degradation of key peptides such as insulin and amyloid-beta (Aβ), making it a significant therapeutic target for type 2 diabetes and Alzheimer's disease. This compound's high affinity and selectivity make it an excellent tool for studying IDE function and for the discovery of novel therapeutics. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize new IDE inhibitors.

Mechanism of Action

This compound acts as a competitive inhibitor of IDE by chelating the catalytic zinc ion within the active site. This binding event locks the enzyme in a closed conformation, preventing substrate access and subsequent degradation. This mechanism has been confirmed through crystallographic and small-angle X-ray scattering (SAXS) studies.

Data Presentation

The following table summarizes the key quantitative data for this compound, providing a benchmark for its use in HTS assays.

ParameterValueSubstrate(s)Notes
IC50 ~60 nMInsulin, AβPotent inhibition of human IDE.
Selectivity >2.6 µMNeprilysin (NEP)Highly selective over other metalloproteases.
>6.5 µMEndothelin-converting enzyme (ECE)
>10 µMAngiotensin-converting enzyme (ACE)
>10 µMMatrix metallopeptidase 1 (MMP-1)
In Vitro Effect Increases extracellular Aβ1-40SH-SY5Y cellsDemonstrates target engagement in a cellular context.
Increases extracellular insulinCultured mouse isletsConfirms activity in a relevant primary cell model.
In Vivo Effect Plasma Cmax ≈9 µMWild-type mice (30-50 mg/kg IP)Achieves pharmacologically relevant concentrations.
Half-life ~80 minWild-type mice
Enhances insulin signalingWild-type miceParadoxically induces acute glucose intolerance, confirming on-target IDE-dependent effect (not observed in IDE-/- mice).

Signaling Pathway

The diagram below illustrates the central role of Insulin-Degrading Enzyme (IDE) in the degradation of insulin and amyloid-beta, and the inhibitory action of this compound.

IDE_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Insulin Insulin Receptor Insulin Receptor Insulin->Receptor Binds IDE Insulin-Degrading Enzyme (IDE) Insulin->IDE Substrate Abeta Amyloid-Beta (Aβ) Abeta->IDE Substrate Signaling Insulin Signaling Cascade Receptor->Signaling Activates Degraded_Insulin Degraded Insulin Fragments IDE->Degraded_Insulin Degrades Degraded_Abeta Degraded Aβ Fragments IDE->Degraded_Abeta Degrades This compound This compound This compound->IDE Inhibits HTS_Workflow_FP cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition & Analysis Plate Dispense Assay Buffer to 384-well Plate Compound Add Test Compounds (and this compound control) Plate->Compound Enzyme Add Recombinant Human IDE Compound->Enzyme Incubate1 Pre-incubate Enzyme and Compound Enzyme->Incubate1 Substrate Add Fluorescently-Labeled Substrate (e.g., FITC-Aβ) Incubate1->Substrate Incubate2 Incubate at 37°C Substrate->Incubate2 Read Read Fluorescence Polarization Incubate2->Read Analyze Calculate % Inhibition and Z'-factor Read->Analyze Hits Identify 'Hits' Analyze->Hits HTS_Workflow_FRET cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition & Analysis Plate Dispense Assay Buffer to 384-well Plate Compound Add Test Compounds (and this compound control) Plate->Compound Enzyme Add Recombinant Human IDE Compound->Enzyme Incubate1 Pre-incubate Enzyme and Compound Enzyme->Incubate1 Substrate Add FRET Substrate (e.g., FRET1) Incubate1->Substrate Incubate2 Incubate at 37°C Substrate->Incubate2 Read Read Fluorescence Intensity Incubate2->Read Analyze Calculate % Inhibition and Z'-factor Read->Analyze Hits Identify 'Hits' Analyze->Hits

Unraveling the Potential of BDM44768 in Combination Therapies: A Hypothetical Approach

Author: BenchChem Technical Support Team. Date: December 2025

Initial Clarification: The Target of BDM44768 is Insulin-Degrading Enzyme (IDE)

Contrary to the initial premise of the query, the small molecule inhibitor this compound is not a known inhibitor of the Double-or-Nothing (DON) protein kinase. Instead, extensive biochemical and structural studies have definitively identified this compound as a potent and selective catalytic-site inhibitor of the Insulin-Degrading Enzyme (IDE) . This crucial distinction forms the basis of the following application notes and protocols, which will explore the therapeutic potential of this compound in combination with other inhibitors, grounded in its established mechanism of action against IDE.

Application Notes: Combining this compound with an IRE1 Pathway Inhibitor

Background:

Insulin-Degrading Enzyme (IDE) is a zinc-metalloprotease that plays a critical role in the clearance of insulin and other amyloidogenic peptides, such as amyloid-beta (Aβ), which is implicated in Alzheimer's disease.[1][2][3] By inhibiting IDE, this compound can modulate the levels of these key peptides, making it a valuable tool for studying metabolic and neurodegenerative diseases.[4]

Recent research has revealed an interesting off-target effect of this compound: it can exacerbate the activation of the Inositol-requiring enzyme 1 (IRE1) pathway, a key branch of the unfolded protein response (UPR) or Endoplasmic Reticulum (ER) stress response. While chronic ER stress is implicated in various metabolic diseases, this finding opens up a novel, albeit hypothetical, therapeutic strategy: combining this compound with an inhibitor of the IRE1 pathway. The rationale for this combination is to leverage the primary effect of this compound on IDE while mitigating the potentially detrimental effects of IRE1 hyperactivation. This could lead to a synergistic therapeutic outcome in diseases where both IDE and ER stress pathways are dysregulated.

Principle of the Combination Therapy (Hypothetical):

The proposed combination therapy aims to achieve a dual blockade of two interconnected pathways implicated in metabolic diseases. This compound will be used to inhibit IDE, thereby modulating insulin and/or Aβ levels. Simultaneously, an IRE1 inhibitor (e.g., KIRA6, 4μ8C) will be used to suppress the ER stress response that may be exacerbated by this compound.[5][6] This dual approach could potentially offer a more potent and targeted therapeutic effect compared to single-agent therapy, while minimizing off-target toxicities.

Potential Applications:

  • Type 2 Diabetes: By inhibiting IDE, this compound can modulate insulin clearance.[4] Combining it with an IRE1 inhibitor could protect pancreatic β-cells from ER stress-induced apoptosis, a key factor in the progression of type 2 diabetes.[7]

  • Alzheimer's Disease: IDE is a major Aβ-degrading enzyme.[1] While this compound's role here is more complex, understanding its interplay with ER stress (a known component of neurodegeneration) is crucial. A combination approach could be explored to modulate both Aβ metabolism and neuronal ER stress.

  • Metabolic Syndrome: This syndrome involves a cluster of conditions including insulin resistance and dyslipidemia, where both IDE and ER stress are known to be involved.[8]

Quantitative Data Summary

As this is a hypothetical combination, no direct experimental data exists. The following table summarizes the known quantitative data for this compound and representative IRE1 inhibitors based on existing literature.

CompoundTargetIC50Cell-Based AssayIn Vivo ModelReference
This compoundInsulin-Degrading Enzyme (IDE)~60 nMIncreased extracellular Aβ1-40 in SY5Y cellsInduces acute glucose intolerance in wild-type mice[4]
KIRA6IRE1α (kinase domain)0.6 µMInhibits XBP1 splicingProtects against retinal degeneration in mouse models[5]
4μ8CIRE1α (RNase domain)76 nMInhibits XBP1 splicingReduces tumor growth in multiple myeloma xenografts[5]
MKC8866IRE1α (RNase domain)0.29 µMInhibits XBP1s expressionInhibits prostate cancer tumor growth[9]

Experimental Protocols

The following are detailed, hypothetical protocols for key experiments to validate the proposed combination therapy.

Protocol 1: In Vitro Assessment of Synergistic Cytotoxicity in a Pancreatic β-Cell Line (e.g., INS-1E)

Objective: To determine if the combination of this compound and an IRE1 inhibitor shows synergistic effects in protecting pancreatic β-cells from ER stress-induced apoptosis.

Materials:

  • INS-1E cells

  • DMEM or RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and 2-mercaptoethanol

  • This compound (stock solution in DMSO)

  • IRE1 inhibitor (e.g., KIRA6, stock solution in DMSO)

  • ER stress inducer (e.g., Thapsigargin or Tunicamycin)

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Antibodies for Western blotting (e.g., anti-phospho-IRE1, anti-XBP1s, anti-CHOP, anti-cleaved Caspase-3)

Procedure:

  • Cell Culture: Culture INS-1E cells in standard conditions.

  • Drug Treatment:

    • Seed cells in 96-well plates for viability assays or larger plates for Western blotting and apoptosis assays.

    • Treat cells with a matrix of concentrations of this compound and the IRE1 inhibitor, both alone and in combination. Include a vehicle control (DMSO).

    • After a pre-incubation period (e.g., 1 hour), add the ER stress inducer (e.g., Thapsigargin at 1 µM) to all wells except the negative control.

    • Incubate for a specified time (e.g., 24-48 hours).

  • Cell Viability Assay:

    • Perform the MTT or CellTiter-Glo assay according to the manufacturer's instructions.

    • Measure absorbance or luminescence to determine cell viability.

  • Apoptosis Assay:

    • Harvest cells and stain with Annexin V-FITC and Propidium Iodide.

    • Analyze by flow cytometry to quantify apoptotic cells.

  • Western Blotting:

    • Lyse cells and perform SDS-PAGE and Western blotting.

    • Probe for markers of IRE1 pathway activation (p-IRE1, XBP1s), ER stress-induced apoptosis (CHOP, cleaved Caspase-3), and a loading control (e.g., β-actin).

  • Data Analysis:

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

    • Quantify changes in protein expression from Western blots.

Protocol 2: In Vivo Efficacy Study in a Mouse Model of Type 2 Diabetes (e.g., db/db mice)

Objective: To evaluate the in vivo efficacy of the combination therapy on glucose homeostasis and pancreatic β-cell health.

Materials:

  • db/db mice and wild-type littermate controls

  • This compound (formulated for in vivo administration)

  • IRE1 inhibitor (formulated for in vivo administration)

  • Vehicle control

  • Glucometer and glucose test strips

  • Insulin ELISA kit

  • Equipment for oral glucose tolerance test (OGTT) and insulin tolerance test (ITT)

  • Materials for pancreas histology and immunohistochemistry (e.g., anti-insulin, anti-glucagon, TUNEL stain)

Procedure:

  • Animal Grouping: Randomly assign db/db mice to four groups: Vehicle, this compound alone, IRE1 inhibitor alone, and this compound + IRE1 inhibitor combination.

  • Drug Administration: Administer the drugs daily (or as per their pharmacokinetic properties) via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 4-8 weeks).

  • Metabolic Monitoring:

    • Monitor body weight and food/water intake regularly.

    • Measure fasting blood glucose and insulin levels weekly.

    • Perform OGTT and ITT at the end of the treatment period.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and collect blood and pancreas.

    • Isolate pancreatic islets to measure gene expression of ER stress markers.

    • Fix the pancreas for histological analysis.

  • Histology and Immunohistochemistry:

    • Perform H&E staining to assess islet morphology.

    • Stain for insulin and glucagon to assess β-cell and α-cell mass.

    • Perform TUNEL staining to quantify β-cell apoptosis.

  • Data Analysis:

    • Analyze changes in metabolic parameters (blood glucose, insulin, OGTT, ITT) between the different treatment groups.

    • Quantify changes in islet area, β-cell mass, and apoptosis rates.

Visualizations

Signaling Pathway Diagram

BDM44768_Combination_Therapy cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Insulin Insulin / Aβ IDE_mem IDE Insulin->IDE_mem Degradation IDE_cyto IDE Insulin->IDE_cyto Degradation This compound This compound This compound->IDE_mem Inhibition This compound->IDE_cyto Inhibition IRE1 IRE1 This compound->IRE1 Exacerbates Activation UPR Unfolded Protein Response (UPR) UPR->IRE1 XBP1s XBP1s IRE1->XBP1s Splicing Apoptosis Apoptosis IRE1->Apoptosis Pro-apoptotic signaling IRE1_inhibitor IRE1 Inhibitor (e.g., KIRA6) IRE1_inhibitor->IRE1 Inhibition

Caption: Hypothetical signaling pathway of this compound combination therapy.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Pancreatic β-Cell Culture (e.g., INS-1E) Treatment Treat with this compound, IRE1 Inhibitor, and ER Stress Inducer (alone and in combo) CellCulture->Treatment Viability Cell Viability Assays (MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assays (Flow Cytometry) Treatment->Apoptosis WesternBlot Western Blotting (p-IRE1, XBP1s, CHOP) Treatment->WesternBlot DataAnalysis_invitro Data Analysis (Combination Index) Viability->DataAnalysis_invitro Apoptosis->DataAnalysis_invitro WesternBlot->DataAnalysis_invitro AnimalModel T2D Mouse Model (e.g., db/db mice) DrugAdmin Chronic Drug Administration (4-8 weeks) AnimalModel->DrugAdmin Metabolic Metabolic Monitoring (Glucose, Insulin, OGTT, ITT) DrugAdmin->Metabolic Tissue Tissue Collection (Pancreas) Metabolic->Tissue Histo Histology & IHC (Islet morphology, Apoptosis) Tissue->Histo DataAnalysis_invivo Data Analysis (Metabolic & Histological changes) Histo->DataAnalysis_invivo

Caption: Workflow for preclinical evaluation of this compound combination therapy.

Disclaimer: The proposed combination of this compound with an IRE1 inhibitor is hypothetical and based on the current understanding of their respective mechanisms of action. The provided protocols are for research purposes only and would require significant optimization and validation. Any consideration of this combination for therapeutic purposes would necessitate extensive preclinical and clinical investigation.

References

Troubleshooting & Optimization

Optimizing BDM44768 concentration for maximum effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BDM44768.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective catalytic site inhibitor of the insulin-degrading enzyme (IDE).[1] Its primary mechanism of action is to bind to the catalytic zinc atom within the active site of IDE, effectively locking the enzyme in a closed conformation and preventing it from degrading its substrates, such as insulin and amyloid-beta (Aβ).[2]

Q2: What are the recommended solvent and storage conditions for this compound?

Proper storage and handling of this compound are crucial for maintaining its stability and activity.

Parameter Recommendation
Solvent DMSO (up to 10 mM)[1]
Short-term Storage (days to weeks) 0 - 4°C (in a dry, dark place)[2]
Long-term Storage (months to years) -20°C (in a dry, dark place)[2]
Stock Solution Storage -20°C for long-term storage, 0 - 4°C for short-term.[2]

Q3: What is the typical in vitro effective concentration range for this compound?

The effective concentration of this compound can vary depending on the cell type, experimental conditions, and the specific endpoint being measured. However, a good starting point for in vitro experiments is based on its IC50 value.

Parameter Value Notes
IC50 (human IDE) ~60 nM[1][2]This is the concentration at which 50% of IDE activity is inhibited. A common starting range for cell-based assays is 1-10 times the IC50.
Cell-based Assay Starting Range 60 nM - 600 nMOptimization is recommended for each specific cell line and assay.

Troubleshooting Guide

Issue 1: Low or no observable effect of this compound in my cell-based assay.

This is a common issue that can arise from several factors. The following decision tree can help you troubleshoot the problem.

G A Start: Low/No Effect Observed B Check Compound Integrity: - Was it stored correctly? - Is the stock solution fresh? A->B Compound Handling C Verify Experimental Setup: - Is the cell line appropriate? - Is the assay endpoint sensitive to IDE inhibition? A->C Assay Design D Optimize Concentration and Incubation Time: - Perform a dose-response curve. - Extend incubation time. A->D Experimental Parameters E Confirm IDE Expression and Activity: - Does your cell line express IDE? - Is the baseline IDE activity sufficient? A->E Biological Factors F Potential Issue Resolved B->F C->F D->F E->F

Caption: Troubleshooting workflow for low or no effect of this compound.

Issue 2: High cytotoxicity observed with this compound treatment.

If you are observing significant cell death or other signs of toxicity, consider the following:

Potential Cause Troubleshooting Step
Concentration is too high Perform a dose-response experiment to determine the cytotoxic threshold for your specific cell line. Start with a lower concentration range.
Solvent toxicity Ensure the final concentration of DMSO in your culture medium is non-toxic (typically <0.5%). Run a vehicle-only control.
Off-target effects While this compound is selective, high concentrations may lead to off-target effects. Lower the concentration and/or reduce the incubation time.
Cell line sensitivity Some cell lines may be more sensitive to IDE inhibition. Consider using a different cell line to confirm your results.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound in a Cell-Based Assay

This protocol outlines a general workflow for determining the optimal concentration of this compound for your specific experimental needs.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) C Prepare Serial Dilutions of this compound in culture medium A->C B Seed Cells in Multi-well Plate and allow to adhere overnight D Treat Cells with a Range of Concentrations (e.g., 10 nM to 10 µM) B->D C->D E Include Vehicle Control (DMSO) and Untreated Control F Incubate for a Defined Period (e.g., 24, 48, or 72 hours) D->F G Perform Desired Assay (e.g., ELISA for Aβ levels, Western blot for signaling proteins) F->G H Analyze Data and Generate Dose-Response Curve G->H

Caption: Workflow for optimizing this compound concentration.

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.[1] Aliquot and store at -20°C.

  • Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere overnight.

  • Prepare Dilutions: On the day of treatment, prepare a series of dilutions of this compound in your cell culture medium. A common approach is to use a logarithmic or semi-logarithmic dilution series (e.g., 10 µM, 1 µM, 100 nM, 10 nM).

  • Treatment: Remove the old medium from your cells and replace it with the medium containing the different concentrations of this compound. Remember to include a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) and an untreated control.

  • Incubation: Incubate the cells for your desired time period (e.g., 24, 48, or 72 hours).

  • Assay: Perform your chosen assay to measure the effect of this compound. This could be an ELISA to measure the accumulation of an IDE substrate like Aβ in the supernatant, a Western blot to analyze changes in signaling pathways, or a cell viability assay.

  • Data Analysis: Analyze your data and plot the results as a dose-response curve to determine the EC50 (effective concentration for 50% of the maximal response) or the optimal concentration for your desired effect.

Signaling Pathway

This compound Mechanism of Action and Downstream Effects

The following diagram illustrates the mechanism of action of this compound and its impact on the key IDE substrates, insulin and amyloid-beta.

G cluster_pathway IDE-Mediated Degradation Pathway cluster_effects Downstream Consequences of IDE Inhibition Insulin Insulin IDE Insulin-Degrading Enzyme (IDE) Insulin->IDE Substrate Abeta Amyloid-Beta (Aβ) Abeta->IDE Substrate Degradation Degradation Products IDE->Degradation Degradation IncreasedInsulin Increased Extracellular Insulin IDE->IncreasedInsulin IncreasedAbeta Increased Extracellular Aβ IDE->IncreasedAbeta This compound This compound This compound->IDE Inhibition

Caption: this compound inhibits IDE, leading to increased levels of its substrates.

References

Technical Support Center: BDM44768 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to BDM44768, a potent and selective inhibitor of Insulin-Degrading Enzyme (IDE), in cancer cell lines. While specific instances of this compound resistance have not been extensively documented in the literature, this guide draws upon established mechanisms of resistance to other small molecule inhibitors, particularly those targeting metalloproteases, to offer plausible troubleshooting strategies and experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that specifically targets the catalytic site of Insulin-Degrading Enzyme (IDE), a zinc metalloprotease. Its mechanism of action involves tightly chelating the catalytic zinc ion within the enzyme's active site, locking it in a closed, inactive conformation. This prevents IDE from degrading its natural substrates, which include insulin and other signaling peptides.

Q2: We are observing a decrease in the efficacy of this compound in our long-term cancer cell line cultures. What are the potential reasons?

A2: A gradual loss of efficacy, or acquired resistance, is a common phenomenon with targeted therapies. Potential mechanisms for resistance to this compound can be broadly categorized as:

  • On-Target Alterations: Genetic mutations in the IDE gene could alter the structure of the enzyme's catalytic site, preventing this compound from binding effectively.

  • Reduced Intracellular Drug Concentration: Cancer cells may upregulate efflux pumps (e.g., ABC transporters) that actively remove this compound from the cell, lowering its intracellular concentration to sub-therapeutic levels.[1]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop ways to survive and proliferate by activating alternative signaling pathways that compensate for the inhibition of IDE.

  • Target Upregulation: The cancer cells may increase the expression of IDE, requiring higher concentrations of this compound to achieve the same level of inhibition.

Q3: How can we determine if our resistant cell line has mutations in the IDE gene?

A3: To identify potential on-target mutations, you can perform sanger or next-generation sequencing of the IDE gene in both your parental (sensitive) and resistant cell lines. Comparing the sequences will reveal any acquired mutations in the resistant population.

Q4: What are some potential bypass pathways that could be activated in this compound-resistant cells?

A4: Since IDE influences multiple signaling pathways, resistant cells might activate compensatory mechanisms. For example, if the therapeutic effect of this compound is related to the stabilization of a pro-apoptotic substrate of IDE, resistant cells might upregulate anti-apoptotic proteins (e.g., Bcl-2 family members). Alternatively, they could activate parallel pro-survival pathways, such as the PI3K/Akt or MAPK/ERK pathways.[2]

Q5: What initial steps should we take to characterize our this compound-resistant cell line?

A5: A step-wise approach is recommended:

  • Confirm Resistance: Perform a dose-response curve with this compound on both parental and suspected resistant cells to quantify the shift in the half-maximal inhibitory concentration (IC50).

  • Assess IDE Expression: Use Western blotting or qPCR to compare IDE protein and mRNA levels between the sensitive and resistant cell lines.

  • Investigate Bypass Pathways: Use a phospho-kinase array or targeted Western blots to screen for the activation of known pro-survival signaling pathways.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in our cancer cell line.
Potential Cause Troubleshooting Action Expected Outcome
Compound Instability Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO). Store aliquots at -80°C to minimize freeze-thaw cycles.Consistent IC50 values across experiments.
Cell Line Heterogeneity Perform single-cell cloning to establish a homogenous population of the parental cell line before inducing resistance.A more consistent response to this compound.
Assay Variability Optimize cell seeding density and incubation times for your cell viability assay (e.g., MTT, CellTiter-Glo). Ensure consistent reagent concentrations and volumes.Reduced variability in assay readouts.
Issue 2: Our newly generated this compound-resistant cell line shows a significant increase in IC50, but we don't see any mutations in the IDE gene.
Potential Cause Troubleshooting Action Expected Outcome
Increased Drug Efflux Perform a qPCR array for ABC transporter genes to identify any that are upregulated in the resistant line. Use a known efflux pump inhibitor in combination with this compound.Upregulation of specific ABC transporters (e.g., ABCB1, ABCG2). Re-sensitization to this compound in the presence of the efflux pump inhibitor.
Activation of Bypass Pathways Conduct a phospho-kinase array to compare the phosphorylation status of key signaling proteins between parental and resistant cells. Validate any hits with Western blotting.Increased phosphorylation of proteins in pathways like PI3K/Akt or MAPK/ERK in the resistant cells, suggesting pathway activation.
IDE Upregulation Quantify IDE protein and mRNA levels using Western blot and qPCR, respectively.A significant increase in IDE expression in the resistant cell line compared to the parental line.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • Cell culture flasks/dishes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine Initial IC50: Perform a cell viability assay (e.g., MTT) to determine the initial IC50 of this compound for the parental cell line.

  • Initial Treatment: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC50.

  • Monitor and Subculture: Monitor the cells for signs of recovery and proliferation. Once the cells have resumed a normal growth rate, subculture them.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold with each passage, once the cells have adapted to the current concentration.

  • Establish Resistant Line: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.

  • Characterize and Bank: Characterize the resistant cell line by determining its new IC50 for this compound. Cryopreserve aliquots of the resistant cell line for future experiments.

Protocol 2: Western Blot for Key Signaling Pathway Proteins

This protocol is for assessing the activation state of proteins in potential bypass signaling pathways, such as Akt and ERK.

Materials:

  • Parental and this compound-resistant cell lines

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-IDE, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Grow parental and resistant cells to ~80% confluency. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the activation status between parental and resistant cells.

Visualizations

BDM44768_Resistance_Mechanisms cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms This compound This compound IDE IDE This compound->IDE Inhibits Efflux Drug Efflux (ABC Transporters) This compound->Efflux Pumped Out Degradation Substrate Degradation IDE->Degradation Mediates Substrate IDE Substrate Substrate->Degradation Degraded CellSurvival Cell Survival Degradation->CellSurvival Promotes Apoptosis Apoptosis CellSurvival->Apoptosis Inhibits Mutation IDE Mutation Mutation->IDE Prevents Binding Bypass Bypass Pathway (e.g., PI3K/Akt) Bypass->CellSurvival Promotes

Caption: Potential mechanisms of acquired resistance to the IDE inhibitor this compound in cancer cells.

Troubleshooting_Workflow Start Decreased this compound Efficacy Observed Confirm Confirm Resistance (IC50 Shift) Start->Confirm Sequence Sequence IDE Gene Confirm->Sequence MutationFound Mutation Found? Sequence->MutationFound OnTarget On-Target Resistance MutationFound->OnTarget Yes OffTarget Investigate Off-Target Mechanisms MutationFound->OffTarget No Western Western Blot for Bypass Pathways (p-Akt, p-ERK) OffTarget->Western qPCR qPCR for Efflux Pumps OffTarget->qPCR PathwayActive Bypass Pathway Activated? Western->PathwayActive EffluxUp Efflux Pump Upregulated? qPCR->EffluxUp BypassResistance Bypass Pathway Resistance PathwayActive->BypassResistance Yes Other Investigate Other Mechanisms PathwayActive->Other No EffluxResistance Drug Efflux Resistance EffluxUp->EffluxResistance Yes EffluxUp->Other No

Caption: A logical workflow for troubleshooting resistance to this compound in cancer cell lines.

References

Technical Support Center: Improving the Bioavailability of BDM44768 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with BDM44768, a novel catalytic-site inhibitor of the insulin-degrading enzyme (IDE). The content is designed to address common challenges related to its bioavailability in animal studies.

Frequently Asked Questions (FAQs)

Q1: My in vivo efficacy with this compound is lower than expected based on its potent in vitro IC₅₀ (~60 nM). Could this be a bioavailability issue?

A1: Yes, a discrepancy between in vitro potency and in vivo efficacy is a common indicator of poor bioavailability. While this compound shows potent inhibition of the insulin-degrading enzyme (IDE) in biochemical assays, its ability to reach the systemic circulation and the target tissue at sufficient concentrations after administration can be limited by factors such as poor absorption, rapid metabolism, or low solubility.[1][2] It has been noted that the affinity and bioavailability of this compound were improved from its initial discovery, suggesting that bioavailability is a known challenge for this compound.[2]

Q2: What are the known physicochemical properties of this compound that might affect its bioavailability?

A2: this compound is a small molecule with the following properties:

  • Molecular Formula: C₂₄H₂₂FN₅O₃[1]

  • Molecular Weight: 447.47 g/mol [1]

  • Solubility: Soluble in DMSO.[1]

While its solubility in DMSO is useful for in vitro studies, its aqueous solubility, which is a critical factor for oral absorption, is not widely reported. Compounds with low aqueous solubility often exhibit poor dissolution in the gastrointestinal tract, leading to low bioavailability.

Q3: What are the initial formulation strategies to consider for improving the oral bioavailability of this compound?

A3: For a compound like this compound with known bioavailability challenges, several formulation strategies can be explored. The choice of strategy often depends on the primary barrier to absorption (e.g., solubility or permeability).

  • For Solubility Enhancement:

    • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in a non-crystalline (amorphous) state can significantly increase its aqueous solubility and dissolution rate.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS) can be used to dissolve this compound in a lipid vehicle, which can improve its absorption.

    • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to faster dissolution.

  • For Permeability Enhancement:

    • Permeation Enhancers: These excipients can transiently alter the intestinal epithelium to allow for better drug absorption.

    • Inhibitors of Efflux Transporters: If this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), co-administration with a P-gp inhibitor could increase its intestinal absorption.[3]

Q4: What animal models are recommended for studying the bioavailability of this compound?

A4: The choice of animal model is crucial for obtaining relevant pharmacokinetic data.

  • Rats: Rats are a commonly used model in early pharmacokinetic studies due to their small size, cost-effectiveness, and well-characterized physiology. They can provide initial insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Beagle Dogs: Beagle dogs have a gastrointestinal physiology that is more similar to humans than rodents, making them a suitable model for predicting oral bioavailability in humans.

Q5: Are there any known in vivo effects of this compound that I should be aware of during my animal studies?

A5: Yes, it has been reported that acute treatment of mice with this compound induces glucose intolerance, which is an on-target, IDE-dependent effect.[1][2][4] This is an important consideration when designing efficacy studies and interpreting data, as it may influence the experimental outcomes, particularly in metabolic studies.

Troubleshooting Guides

Problem 1: High variability in plasma concentrations of this compound between individual animals.
Potential Cause Troubleshooting Step
Poor aqueous solubility and dissolution Employ a formulation strategy to enhance solubility, such as creating an amorphous solid dispersion or using a lipid-based formulation.
Food effects Standardize the feeding schedule of the animals. Fasting animals prior to dosing can reduce variability in gastric emptying and intestinal pH.
Imprecise dosing Ensure accurate and consistent administration of the formulation, particularly for oral gavage.
Genetic variability in metabolic enzymes Use a well-characterized and genetically homogenous strain of animals.
Problem 2: Low oral bioavailability despite trying a simple aqueous suspension.
Potential Cause Troubleshooting Step
Low aqueous solubility Characterize the solubility of this compound at different pH values relevant to the gastrointestinal tract.
Low intestinal permeability Conduct in vitro permeability assays (e.g., Caco-2 cell monolayer) to assess the intestinal permeability of this compound.
High first-pass metabolism Investigate the metabolic stability of this compound in liver microsomes or hepatocytes from the chosen animal species.
Efflux by intestinal transporters Determine if this compound is a substrate for common efflux transporters like P-glycoprotein.

Experimental Protocols

Protocol 1: Assessment of Aqueous Solubility
  • Objective: To determine the thermodynamic solubility of this compound in buffers at different pH values.

  • Materials: this compound, phosphate-buffered saline (PBS) at pH 5.0, 6.5, and 7.4, DMSO, orbital shaker, centrifuge, HPLC system.

  • Method:

    • Prepare a stock solution of this compound in DMSO.

    • Add an excess amount of this compound to each pH buffer.

    • Shake the samples at 37°C for 24 hours to reach equilibrium.

    • Centrifuge the samples to pellet the undissolved compound.

    • Analyze the supernatant for the concentration of this compound using a validated HPLC method.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound.

  • Animals: Male Sprague-Dawley rats (n=3-5 per group).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).

    • Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).

  • Formulation:

    • IV: this compound dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline).

    • PO: this compound in the formulation being tested (e.g., aqueous suspension, lipid-based formulation).

  • Procedure:

    • Fast the animals overnight before dosing.

    • Administer the dose via the appropriate route.

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma.

    • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and half-life. The absolute oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats with Different Formulations

FormulationDose (mg/kg)RouteCₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋₂₄ (ng*h/mL)F (%)
IV Solution1IV--1500100
Aqueous Suspension10PO1202.09006
SEDDS Formulation10PO6501.0450030
Amorphous Dispersion10PO8001.5600040

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_characterization Physicochemical Characterization cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation problem Low in vivo efficacy hypothesis Suspected poor bioavailability problem->hypothesis solubility Aqueous Solubility hypothesis->solubility permeability Permeability (e.g., Caco-2) hypothesis->permeability metabolism Metabolic Stability hypothesis->metabolism strategy Select Formulation Strategy solubility->strategy permeability->strategy metabolism->strategy formulation Prepare Formulations strategy->formulation pk_study Animal PK Study formulation->pk_study analysis Analyze PK Data pk_study->analysis

Caption: Workflow for troubleshooting poor bioavailability.

signaling_pathway This compound This compound IDE Insulin-Degrading Enzyme (IDE) This compound->IDE inhibits Insulin Insulin Insulin->IDE degraded by Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Signaling Downstream Signaling Insulin_Receptor->Signaling Glucose_Uptake Glucose Uptake Signaling->Glucose_Uptake

Caption: this compound mechanism of action on insulin signaling.

References

Technical Support Center: BDM-44768 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BDM-44768, a potent and selective inhibitor of the Insulin-Degrading Enzyme (IDE).

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro and in vivo experiments with BDM-44768.

Issue Potential Cause Recommended Solution
Inconsistent or No Inhibitory Effect in Cell-Based Assays Compound Instability: BDM-44768 may degrade in cell culture media over long incubation periods.Prepare fresh dilutions of BDM-44768 in media for each experiment. For long-term experiments, consider replenishing the media with fresh compound at regular intervals.
Suboptimal Concentration: The effective concentration of BDM-44768 can vary between cell lines and experimental conditions.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range of concentrations around the reported IC50 of ~60 nM.
Low IDE Expression: The cell line used may have low endogenous expression of IDE, leading to a minimal observable effect of the inhibitor.Verify the expression of IDE in your cell line using techniques such as Western blotting or qPCR. Consider using a cell line known to have higher IDE expression or overexpressing IDE.
Compound Precipitation: BDM-44768 is soluble in DMSO, but may precipitate when diluted into aqueous cell culture media.Ensure the final DMSO concentration in your cell culture media is low (typically <0.1%) to maintain compound solubility and minimize solvent-induced cytotoxicity. Visually inspect for any precipitation after dilution. If precipitation occurs, try vortexing or gentle warming.
Unexpected or Off-Target Effects Non-Specific Binding: At high concentrations, BDM-44768 may exhibit off-target effects.Use the lowest effective concentration of BDM-44768 as determined by your dose-response experiments. Include appropriate controls, such as a structurally similar but inactive compound if available.
Paradoxical In Vivo Effects: In vivo, BDM-44768 has been observed to paradoxically induce acute glucose intolerance in wild-type mice, an on-target, IDE-dependent effect.Be aware of this potential physiological response in your in vivo studies. This effect is not observed in IDE knockout mice, confirming its dependence on the target. Consider the specific metabolic context of your animal model.
Variability in In Vivo Studies Pharmacokinetic Variability: The half-life of BDM-44768 in plasma is approximately 80 minutes, with a maximum concentration (Cmax) of about 9 µM at a dose of 30-50 mg/kg IP.Optimize the dosing regimen (dose and frequency) based on the pharmacokinetic profile of the compound and the desired duration of IDE inhibition for your study.
Animal Model Differences: The metabolic phenotype of the animal model can influence the effects of IDE inhibition.Carefully select and characterize your animal model. Be aware that the effects of BDM-44768 may differ depending on the age and metabolic state of the animals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BDM-44768?

A1: BDM-44768 is a novel, potent, and selective catalytic-site inhibitor of the insulin-degrading enzyme (IDE). It functions by tightly chelating the catalytic zinc ion within the enzyme's active site, which locks IDE in a closed conformation and prevents it from degrading its substrates, such as insulin and amyloid-beta (Aβ).

Q2: What is the recommended storage condition for BDM-44768?

A2: For short-term storage (days to weeks), BDM-44768 should be kept at 0-4°C. For long-term storage (months to years), it is recommended to store the compound at -20°C.

Q3: How should I prepare a stock solution of BDM-44768?

A3: BDM-44768 is soluble in dimethyl sulfoxide (DMSO). Prepare a concentrated stock solution in DMSO (e.g., 10 mM). To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for storage.

Q4: What are the known off-target effects of BDM-44768?

A4: BDM-44768 has been shown to be highly selective for IDE over other metalloproteases. However, as with any small molecule inhibitor, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is always recommended to use the lowest effective concentration and appropriate controls in your experiments.

Experimental Protocols

In Vitro Amyloid-Beta (Aβ) Degradation Assay

This protocol provides a general framework for assessing the effect of BDM-44768 on the degradation of Aβ by cultured cells.

Materials:

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

  • Complete cell culture medium

  • BDM-44768

  • Synthetic Aβ peptide (e.g., Aβ1-40 or Aβ1-42)

  • Assay buffer (e.g., serum-free medium)

  • ELISA kit for Aβ detection

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • BDM-44768 Treatment: On the day of the assay, remove the culture medium and replace it with serum-free medium containing various concentrations of BDM-44768 or vehicle control (DMSO). Pre-incubate the cells for 1-2 hours.

  • Aβ Addition: Add synthetic Aβ peptide to each well at a final concentration appropriate for your assay (e.g., 100 nM).

  • Incubation: Incubate the plate for a defined period (e.g., 0, 2, 4, 8, and 24 hours) at 37°C.

  • Sample Collection: At each time point, collect the cell culture supernatant.

  • Aβ Quantification: Measure the concentration of Aβ in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the concentration of remaining Aβ against time for each treatment condition. A decrease in the rate of Aβ degradation in the presence of BDM-44768 indicates inhibition of IDE.

In Vivo Glucose Tolerance Test in Mice

This protocol outlines a procedure to evaluate the in vivo effect of BDM-44768 on glucose metabolism.

Materials:

  • Wild-type mice

  • BDM-44768

  • Vehicle solution (e.g., saline with a low percentage of DMSO)

  • Glucose solution (2 g/kg body weight)

  • Glucometer and test strips

Procedure:

  • Acclimatization: Acclimate the mice to handling and experimental procedures for at least one week before the study.

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • BDM-44768 Administration: Administer BDM-44768 (e.g., 30-50 mg/kg) or vehicle via intraperitoneal (IP) injection.

  • Baseline Blood Glucose: After a set time post-injection (e.g., 30 minutes), measure the baseline blood glucose level from the tail vein.

  • Glucose Challenge: Administer a glucose solution (2 g/kg) via oral gavage or IP injection.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose levels over time for both the BDM-44768 treated and vehicle-treated groups. Calculate the area under the curve (AUC) to quantify the glucose excursion. An increase in the glucose AUC in the BDM-44768 treated group would be consistent with the previously reported paradoxical effect.

Visualizations

Signaling Pathway of IDE Inhibition

IDE_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Insulin Insulin IDE Insulin-Degrading Enzyme (IDE) Insulin->IDE Substrate Abeta Amyloid-Beta (Aβ) Abeta->IDE Substrate Degradation_Products Degradation Products IDE->Degradation_Products Degradation BDM44768 BDM-44768 This compound->IDE Inhibition

Caption: Mechanism of BDM-44768 action on IDE.

Experimental Workflow for In Vitro Aβ Degradation Assay

Abeta_Degradation_Workflow A 1. Seed Cells in 96-well Plate B 2. Pre-incubate with BDM-44768 or Vehicle A->B C 3. Add Synthetic Aβ B->C D 4. Incubate for Defined Time Points C->D E 5. Collect Supernatant D->E F 6. Quantify Aβ using ELISA E->F G 7. Analyze Data F->G

Caption: Workflow for Aβ degradation assay.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart Start Inconsistent/No Effect Observed Check_Compound Check Compound (Freshness, Solubility) Start->Check_Compound Check_Concentration Optimize Concentration (Dose-Response) Check_Compound->Check_Concentration Compound OK Solution_Compound Use Freshly Prepared Compound Check_Compound->Solution_Compound Issue Found Check_Cells Verify IDE Expression in Cells Check_Concentration->Check_Cells Concentration OK Solution_Concentration Use Optimal Concentration Check_Concentration->Solution_Concentration Issue Found Solution_Cells Use High-Expressing Cell Line Check_Cells->Solution_Cells Issue Found End Problem Resolved Check_Cells->End Cells OK Solution_Compound->End Solution_Concentration->End Solution_Cells->End

Caption: Troubleshooting logic for BDM-44768 experiments.

Technical Support Center: Refining BM44768 Treatment Duration for Optimal Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BDM44768, a novel small molecule inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation, with a focus on optimizing treatment duration and concentration for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: For a novel compound like this compound, it is advisable to begin with a broad concentration range to establish a dose-response curve. A logarithmic dilution series, for instance, from 1 nM to 100 µM, is a common starting point.[1] This extensive range will help in pinpointing the effective concentration window for your particular cell line and assay.

Q2: How can I determine the optimal incubation time for this compound?

A2: The ideal incubation time is contingent on the compound's mechanism of action and the specific biological question being investigated. It is recommended to conduct a time-course experiment.[1] This involves treating cells with a fixed, effective concentration of this compound and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]

Q3: What are the best practices for dissolving and storing this compound?

A3: The majority of small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is critical to ensure that the final DMSO concentration in the cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1] To minimize freeze-thaw cycles, it is best to aliquot the stock solution and store it at -20°C or -80°C, protected from light.[1]

Q4: How does serum in the culture medium affect the activity of this compound?

A4: Serum proteins have the potential to bind to small molecules, which can decrease the effective concentration of the compound available to the cells.[1] This is an important factor to consider when interpreting results. If significant interference is suspected, it may be necessary to perform experiments in serum-free or reduced-serum conditions.[1]

Troubleshooting Guides

Issue 1: No observable effect of this compound at tested concentrations.

  • Possible Cause 1: Concentration is too low.

    • Solution: Test a higher concentration range. Some compounds may require higher concentrations to elicit a response in in-vitro settings.[1]

  • Possible Cause 2: Compound instability.

    • Solution: Ensure the compound is stored and handled correctly. Prepare fresh dilutions for each experiment.[1]

  • Possible Cause 3: Insensitive cell line or assay.

    • Solution: Verify that your cell line expresses the target of this compound. Use a positive control to confirm the assay is functioning as expected.[1]

Issue 2: High level of cell death observed across all concentrations.

  • Possible Cause 1: Compound-induced cytotoxicity.

    • Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line. Adjust the experimental concentrations to be below the cytotoxic threshold.[1]

  • Possible Cause 2: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone) to assess its effect.[1]

Issue 3: Inconsistent or variable results between experiments.

  • Possible Cause 1: Inconsistent cell culture conditions.

    • Solution: Standardize cell culture parameters such as cell passage number, confluency, and media composition.[1]

  • Possible Cause 2: Pipetting errors.

    • Solution: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Calibrate pipettes regularly.[1]

Data Presentation

Table 1: Dose-Response of this compound on Target Inhibition

This compound Concentration (µM)Percent Inhibition (Mean ± SD)
0 (Vehicle)2.1 ± 1.5
0.0115.3 ± 3.2
0.148.9 ± 4.1
185.7 ± 2.8
1092.3 ± 1.9
10095.1 ± 1.2

Table 2: Time-Course of this compound-Induced Apoptosis

Treatment Duration (hours)Percent Apoptotic Cells (Mean ± SD)
03.5 ± 0.8
612.8 ± 2.1
1225.4 ± 3.5
2448.2 ± 4.0
4865.7 ± 3.8
7270.1 ± 3.2

Experimental Protocols

Protocol 1: Dose-Response Curve Determination

  • Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.[2]

  • Inhibitor Preparation: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions) in cell culture medium.[2] The concentration range should span from well below the anticipated biochemical IC50 to concentrations where toxicity might be expected.[2]

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.[2]

  • Incubation: Incubate for the desired treatment duration.[2]

  • Assay: Perform the relevant assay to measure the desired endpoint (e.g., target inhibition, cell viability).

  • Data Analysis: Plot the response against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Time-Course Experiment

  • Cell Seeding: Plate cells in multiple wells or plates to allow for harvesting at different time points.

  • Treatment: Treat cells with a fixed, effective concentration of this compound (determined from the dose-response experiment).

  • Time Points: At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), harvest the cells.[1]

  • Analysis: Analyze the samples for the desired biological effect (e.g., protein expression, apoptosis).

  • Data Interpretation: Plot the measured effect as a function of time to understand the kinetics of the cellular response to this compound.

Visualizations

cluster_0 Signaling Pathway Receptor Receptor Tyrosine Kinase RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Phosphorylation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Activation Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Proliferation, Survival This compound This compound This compound->MEK

Caption: A diagram of a hypothetical signaling pathway inhibited by this compound.

cluster_1 Troubleshooting Workflow Start Inconsistent Results? Cause1 Check Cell Culture Consistency Start->Cause1 Cause2 Verify Reagent Stability Start->Cause2 Cause3 Review Assay Protocol Start->Cause3 Solution1 Standardize Passage # & Confluency Cause1->Solution1 Solution2 Prepare Fresh Reagents Cause2->Solution2 Solution3 Ensure Consistent Incubation Times Cause3->Solution3

Caption: A troubleshooting workflow for addressing inconsistent experimental results.

References

How to avoid degradation of BDM44768 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with the Insulin-Degrading Enzyme (IDE) inhibitor, BDM44768, in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions.[1] For solid compounds, storage in a dry, dark environment is recommended.[1] Stock solutions, typically prepared in DMSO, should be stored at low temperatures.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Solid Powder0 - 4°CShort-term (days to weeks)Protect from light and moisture.
-20°CLong-term (months to years)Ensure the container is tightly sealed.
DMSO Stock Solution0 - 4°CShort-term (days to weeks)Aliquot to avoid repeated freeze-thaw cycles.
-20°CLong-term (months)Use tightly sealed vials to prevent moisture absorption by the hygroscopic DMSO.

Q2: My this compound solution appears to have precipitated. What should I do?

A2: Precipitation of hydrophobic small molecules like this compound can occur when diluting a DMSO stock solution into an aqueous buffer. If you observe precipitation, do not use the solution. Centrifuge the vial to pellet the precipitate before preparing a fresh dilution. To prevent this, consider the following:

  • Decrease the final concentration: The compound may have exceeded its solubility limit in the aqueous buffer.

  • Optimize DMSO concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control in your experiments.

  • Adjust buffer pH: The solubility of compounds can be pH-dependent. Experiment with different pH values for your buffer.

Q3: I suspect my this compound is degrading in my experimental solution. How can I minimize this?

A3: Degradation of this compound can be influenced by several factors, including pH, light exposure, and the presence of oxidizing agents. Based on its chemical structure, several moieties are susceptible to degradation.

  • Hydroxamic Acid Moiety: This group is prone to hydrolysis, particularly under acidic or basic conditions, which would convert it to a carboxylic acid.[2][3] It can also be susceptible to oxidation.[2] Maintaining a neutral pH and avoiding strong oxidizing agents is recommended.

  • Naphthalene Moiety: Naphthalene derivatives can undergo photodegradation upon exposure to UV light.[4][5][6] It is advisable to protect solutions containing this compound from light by using amber vials or covering the containers with aluminum foil.

  • Benzamide and Triazole Moieties: While generally more stable, amides and triazoles can undergo hydrolysis under harsh acidic or basic conditions.[7][8][9]

Troubleshooting Guide

Issue: Loss of this compound activity over time in an aqueous solution.

This guide will help you troubleshoot and identify the potential cause for the loss of activity of your this compound solution.

G start Start: Loss of this compound Activity check_storage Were stock solutions stored correctly? (-20°C, dark, aliquoted) start->check_storage improper_storage Improper storage can lead to degradation. Prepare fresh stock solutions and store properly. check_storage->improper_storage No check_precipitation Is there visible precipitation in the working solution? check_storage->check_precipitation Yes end If issues persist, consider performing a stability study (see Experimental Protocols). improper_storage->end precipitation Precipitation reduces effective concentration. See FAQ Q2 for prevention strategies. check_precipitation->precipitation Yes check_ph Is the pH of the working solution neutral? check_precipitation->check_ph No precipitation->end ph_issue Extreme pH can cause hydrolysis of the hydroxamic acid and benzamide groups. Adjust to neutral pH. check_ph->ph_issue No check_light Was the solution protected from light? check_ph->check_light Yes ph_issue->end light_issue Naphthalene moiety is susceptible to photodegradation. Protect solutions from light. check_light->light_issue No check_oxidation Are there strong oxidizing agents in the medium? check_light->check_oxidation Yes light_issue->end oxidation_issue Hydroxamic acid can be oxidized. Avoid oxidizing agents or add antioxidants. check_oxidation->oxidation_issue Yes check_oxidation->end No oxidation_issue->end

Troubleshooting workflow for this compound instability.

Experimental Protocols

Protocol: Assessment of this compound Stability in Aqueous Solution

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • DMSO (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN, HPLC grade)

  • Formic acid (FA, HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

  • Incubator

  • Photostability chamber

2. Preparation of Stock Solution:

  • Prepare a 10 mM stock solution of this compound in DMSO.

3. Preparation of Stress Samples:

  • Acidic Hydrolysis: Dilute the stock solution in 0.1 N HCl to a final concentration of 100 µM.

  • Basic Hydrolysis: Dilute the stock solution in 0.1 N NaOH to a final concentration of 100 µM.

  • Oxidative Degradation: Dilute the stock solution in 3% H₂O₂ to a final concentration of 100 µM.

  • Thermal Degradation: Incubate the stock solution and a sample diluted in neutral buffer at 60°C.

  • Photolytic Degradation: Expose a sample diluted in a neutral buffer to light in a photostability chamber. A control sample should be wrapped in aluminum foil.

4. Sample Analysis:

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stress sample.

  • Neutralize the acidic and basic samples.

  • Analyze the samples by HPLC. A typical method would involve a C18 column with a gradient elution of water with 0.1% FA and ACN with 0.1% FA.

  • Monitor the peak area of the parent this compound compound at its λmax.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Signaling Pathway

This compound is a potent inhibitor of the Insulin-Degrading Enzyme (IDE). IDE is a key enzyme in the clearance of insulin and amyloid-beta (Aβ), a peptide implicated in Alzheimer's disease. The expression of IDE can be regulated by the PI3K/Akt signaling pathway, which is activated by insulin binding to its receptor.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Substrate Degradation Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds PI3K PI3K Insulin_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates IDE_expression IDE Expression Akt->IDE_expression Promotes IDE Insulin-Degrading Enzyme (IDE) IDE_expression->IDE Leads to Insulin_clearance Insulin Degradation IDE->Insulin_clearance Catalyzes Abeta_clearance Amyloid-β Degradation IDE->Abeta_clearance Catalyzes This compound This compound This compound->IDE Inhibits

This compound inhibits the IDE signaling pathway.

References

Technical Support Center: BDM44768 Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel small-molecule inhibitor, BDM44768, in preclinical models. Our aim is to help you mitigate potential toxicity and ensure the validity of your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during your in vivo and in vitro experiments with this compound.

Observed Issue Potential Cause Recommended Action
High mortality rate in the treatment group unrelated to tumor burden. Systemic toxicity due to high dosage or off-target effects.1. Reduce the dose and/or frequency of administration. 2. Confirm the maximum tolerated dose (MTD) in a pilot study. 3. Consider encapsulation of this compound in a nanocarrier system to improve tumor targeting.[1]
Significant weight loss (>15%) in treated animals. Gastrointestinal toxicity, a common side effect of kinase inhibitors.1. Monitor animal weight daily. 2. Administer supportive care, such as hydration and nutritional supplements. 3. Evaluate a dose reduction or alternative dosing schedule.
Observed neurotoxicity (e.g., tremors, lethargy). Potential off-target effects on the central nervous system.1. Immediately lower the dose. 2. Utilize a targeted drug delivery system to minimize brain exposure.[1] 3. Closely monitor animals for early signs of neurotoxicity.
Inconsistent anti-tumor efficacy between experiments. Issues with drug formulation, administration, or development of resistance.1. Ensure consistent preparation of the this compound formulation. 2. Verify the accuracy of the dosing volume and administration technique. 3. Investigate potential mechanisms of resistance, such as target mutation.[2]
High levels of liver enzymes (ALT, AST) in blood work. Potential hepatotoxicity.1. Reduce the dose of this compound. 2. Co-administer a hepatoprotective agent, if compatible with the study design. 3. Conduct histopathological analysis of liver tissue to assess damage.

Frequently Asked Questions (FAQs)

Formulation and Administration

Q1: this compound has poor water solubility. What are the recommended solubilization methods for in vivo administration?

A1: Poor water solubility is a common challenge. We recommend the following approaches:

  • Co-solvent systems: A common starting point is a mixture of DMSO, PEG300, Tween 80, and saline. The final DMSO concentration should be kept low (e.g., <5%) to minimize its own toxicity.

  • Nanoparticle Encapsulation: Encapsulating this compound into liposomes or polymer-based nanoparticles can improve solubility, bioavailability, and potentially target the tumor through the Enhanced Permeability and Retention (EPR) effect, thereby reducing systemic exposure.[1]

Q2: What is the recommended route of administration for this compound in mouse xenograft models?

A2: The optimal route of administration depends on the pharmacokinetic profile of this compound. Intraperitoneal (i.p.) and oral (p.o.) administration are common starting points. It is crucial to conduct a pilot pharmacokinetic study to determine the bioavailability and exposure levels for each route.

Toxicity and Mitigation

Q3: We are observing significant off-target toxicity. What strategies can we employ to minimize this?

A3: Off-target toxicity is a key concern with small molecule inhibitors.[3][4] Consider these strategies:

  • Dose Optimization: The most direct approach is to lower the dose to a level that maintains efficacy while minimizing toxicity.[1]

  • Combination Therapy: Using a lower dose of this compound in combination with another therapeutic agent can achieve synergistic effects and reduce the toxicity of each drug.[1][2]

  • Selective Drug Delivery: As mentioned, nanocarriers can help target the drug to the tumor site.[1]

  • Structure-Activity Relationship (SAR) Studies: If medicinal chemistry resources are available, exploring modifications to the this compound structure could lead to analogs with improved selectivity.

Q4: What are the expected on-target toxicities of this compound, and how can we manage them?

A4: On-target toxicity occurs when the intended target of this compound is also present in healthy tissues, leading to adverse effects. For a kinase inhibitor, this could manifest in various ways depending on the kinase's physiological role. Management strategies include:

  • Intermittent Dosing: Instead of daily administration, a schedule of, for example, 5 days on/2 days off, may allow healthy tissues to recover.

  • Supportive Care: Proactively manage side effects. For example, if diarrhea is an expected on-target effect, have anti-diarrheal agents and hydration support ready.[5]

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Methodology:

  • Animal Model: Use the same strain of mice as in the planned efficacy studies (e.g., BALB/c or C57BL/6).

  • Group Size: Use 3-5 mice per dose group.

  • Dose Escalation: Start with a low dose and escalate in subsequent groups (e.g., 10, 25, 50, 100 mg/kg).

  • Administration: Administer this compound daily for 5-14 days via the intended route.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • Endpoint: The MTD is defined as the dose level at which no more than 10% of animals exhibit signs of severe toxicity or more than 15-20% weight loss.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound.

Methodology:

  • Cell Line: Use a cancer cell line with a known dependence on the target of this compound.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously implant tumor cells.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups.

  • Administration: Administer this compound at the predetermined MTD or a lower efficacious dose.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weight 2-3 times per week.

    • Monitor for any signs of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when treated animals show significant toxicity.

Visualizations

experimental_workflow Experimental Workflow for Preclinical Evaluation of this compound cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Target Validation Target Validation Cell Viability Assays Cell Viability Assays Target Validation->Cell Viability Assays Select sensitive cell lines Mechanism of Action Mechanism of Action Cell Viability Assays->Mechanism of Action Confirm on-target effect MTD Study MTD Study Mechanism of Action->MTD Study Transition to in vivo Pharmacokinetics Pharmacokinetics MTD Study->Pharmacokinetics Determine optimal dose Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Inform dosing regimen Toxicity Assessment Toxicity Assessment Efficacy Studies->Toxicity Assessment Monitor for adverse effects

Caption: A typical experimental workflow for the preclinical evaluation of a novel small-molecule inhibitor like this compound.

signaling_pathway Hypothetical Signaling Pathway Inhibition by this compound Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Effector 1 Downstream Effector 1 Receptor Tyrosine Kinase->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Receptor Tyrosine Kinase->Downstream Effector 2 This compound This compound This compound->Receptor Tyrosine Kinase Proliferation Proliferation Downstream Effector 1->Proliferation Survival Survival Downstream Effector 2->Survival

Caption: A simplified diagram illustrating the potential mechanism of action of this compound as a receptor tyrosine kinase inhibitor.

References

Technical Support Center: Synthesis of BDM44768 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in the synthesis of BDM44768 and its analogs. The focus is on addressing common issues encountered during the preparation of the pyrazolo[1,5-a]pyrimidine scaffold and its subsequent functionalization.

Troubleshooting Guide

This guide is designed to help you resolve common problems that may arise during your experiments.

Issue 1: Low or No Yield of the Pyrazolo[1,5-a]pyrimidine Core

Possible Causes and Solutions:

  • Poor quality of starting materials: Ensure that the 5-aminopyrazole and β-dicarbonyl compounds are pure. Impurities can interfere with the reaction.

  • Incorrect reaction conditions: The cyclocondensation reaction is sensitive to temperature and catalysts.[1] Fine-tuning these parameters can improve yields.[2] Consider using a milder acid catalyst to favor the desired reaction pathway.[1]

  • Sub-optimal solvent: The choice of solvent is critical. If solubility is an issue, consider using a higher boiling point solvent like DMF, or a solvent mixture.[3]

  • Dimerization or polymerization: At high concentrations or temperatures, side reactions can occur.[1] Try running the reaction at a lower concentration or adding one of the reactants slowly to the reaction mixture.[1]

Experimental Protocol: General Cyclocondensation for Pyrazolo[1,5-a]pyrimidine Core Synthesis

  • To a solution of the 5-aminopyrazole derivative in a suitable solvent (e.g., ethanol, acetic acid), add the β-dicarbonyl compound.

  • Add a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid).

  • Reflux the mixture for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or crystallization.[1]

Issue 2: Poor Regioselectivity in the Cyclocondensation Reaction

Possible Causes and Solutions:

  • Nature of the β-dicarbonyl compound: Using an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of regioisomers.[1] The reaction generally proceeds via nucleophilic attack of the exocyclic amino group of the pyrazole onto the more electrophilic carbonyl group of the dicarbonyl compound.[1]

  • Reaction conditions: The choice of catalyst and temperature can influence the regioselectivity.[1] Experiment with different acidic catalysts (e.g., milder acids) to see if it favors the formation of one regioisomer.[1]

  • Use of a symmetrical dicarbonyl compound: To avoid issues with regioselectivity, consider using a symmetrical 1,3-dicarbonyl compound if your synthetic design allows.[1]

Issue 3: Failed or Low-Yield Suzuki-Miyaura Coupling for Analog Derivatization

Possible Causes and Solutions:

  • Catalyst deactivation: The palladium catalyst is sensitive to air and moisture. Ensure all reactions are carried out under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Inappropriate choice of catalyst, ligand, or base: The success of a Suzuki coupling is highly dependent on the combination of the palladium source, ligand, and base. A screening of different conditions may be necessary. For electron-rich halides, ligands like those developed by the Buchwald group may be more effective.[5]

  • Poor solubility of reactants: The insolubility of starting materials is a common issue.[3] Consider using a different solvent system, such as dioxane, THF, or DMF, sometimes with water as a co-solvent.[3][6] Chlorinated solvents like chlorobenzene can also be effective for highly insoluble compounds.[3]

  • Side reactions: Common side reactions include homocoupling of the boronic acid and dehalogenation of the aryl halide.[7] To minimize these, ensure thorough degassing of the reaction mixture and use high-purity reagents.

  • Decomposition of the boronic acid: Boronic acids can be unstable.[7] Consider using more stable derivatives like boronic esters (e.g., pinacol esters).

Quantitative Data: Optimization of Suzuki Coupling Conditions

The following table summarizes the effect of different parameters on the yield of a model Suzuki coupling reaction. This data is illustrative and specific results will vary depending on the substrates.

Catalyst (mol%)Base (equivalents)SolventTemperature (°C)Yield (%)
Pd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/H₂O10065
Pd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane10085
Pd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane10092[6]
Pd(PPh₃)₂Cl₂ (5)K₂CO₃ (1.5)Toluene/EtOH/H₂O8078[4]

This table is a compilation of general observations from multiple sources and is intended for illustrative purposes.

Issue 4: Difficulty in Product Purification

Possible Causes and Solutions:

  • Co-elution of impurities: If the product and impurities have similar polarities, separation by normal-phase column chromatography can be challenging.

  • Product degradation on silica gel: Some compounds may be sensitive to the acidic nature of silica gel.

  • Formation of persistent byproducts: Side reactions can lead to byproducts that are difficult to remove.

Purification Strategies:

  • Column Chromatography: This is the most common purification method.

    • Normal-Phase: Use a silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate).

    • Reverse-Phase: If the compound is unstable on silica or difficult to separate, consider reverse-phase chromatography using a C18 column with a polar eluent system (e.g., water/acetonitrile or water/methanol).

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[1]

  • Preparative TLC or HPLC: For small-scale purifications or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be used.

Frequently Asked Questions (FAQs)

Q1: What is the best way to introduce diversity in this compound analogs?

A1: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for introducing a wide range of substituents onto the pyrazolo[1,5-a]pyrimidine core. This allows for the exploration of structure-activity relationships (SAR).

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the two most common techniques for monitoring reaction progress. TLC provides a quick qualitative assessment, while LC-MS gives more detailed information about the masses of the components in the reaction mixture.

Q3: My boronic acid is not commercially available. What should I do?

A3: If a specific boronic acid is not available, you may need to synthesize it. A common method is the reaction of an aryl or heteroaryl halide with a diboron reagent in the presence of a palladium catalyst.

Q4: I see multiple spots on my TLC even after purification. What could be the reason?

A4: This could be due to several factors:

  • The presence of isomers (e.g., regioisomers or rotamers).

  • Decomposition of the product on the TLC plate.

  • The presence of a highly UV-active impurity that is present in a very small amount.

  • Your compound may exist in different protonation states if there is a basic or acidic moiety.

Q5: What are some green chemistry approaches for the synthesis of pyrazolo[1,5-a]pyrimidines?

A5: Microwave-assisted synthesis can significantly reduce reaction times and sometimes improve yields.[2] The use of greener solvents and catalysts is also an active area of research. One-pot, multi-component reactions are also considered a green approach as they reduce the number of steps and waste generated.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis Phase cluster_troubleshooting Troubleshooting Points cluster_purification Purification & Analysis start Starting Materials (5-Aminopyrazole, β-Dicarbonyl) cyclocondensation Cyclocondensation start->cyclocondensation core Pyrazolo[1,5-a]pyrimidine Core cyclocondensation->core ts_yield Low Yield? cyclocondensation->ts_yield ts_regio Regioisomers? cyclocondensation->ts_regio coupling Suzuki-Miyaura Coupling core->coupling analog This compound Analog coupling->analog ts_coupling Coupling Failed? coupling->ts_coupling purification Purification (Chromatography/Crystallization) analog->purification ts_purity Impure Product? purification->ts_purity analysis Final Product Analysis (NMR, MS, HPLC) purification->analysis

Caption: A general workflow for the synthesis and troubleshooting of this compound analogs.

suzuki_cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pdiil R¹-Pd(II)L_n-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation R²-B(OR)₂ + Base pdiir1r2 R¹-Pd(II)L_n-R² transmetalation->pdiir1r2 reductive_elimination Reductive Elimination pdiir1r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

Validating SHP2 Inhibition: A Comparative Guide to Preclinical Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of preclinical inhibitors targeting the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling and is a well-validated target in oncology and other diseases. This document summarizes the inhibitory activities of several key compounds and details the experimental protocols used for their validation.

Disclaimer: Quantitative data regarding the inhibitory effect of BDM44768 on SHP2 could not be located in publicly available scientific literature at the time of this publication. Therefore, this guide focuses on a comparative analysis of other well-characterized SHP2 inhibitors.

Comparative Analysis of SHP2 Inhibitors

The following tables summarize the in vitro biochemical and cellular activities of prominent allosteric and active-site SHP2 inhibitors.

Table 1: Biochemical Activity of Allosteric SHP2 Inhibitors

CompoundTargetIC50 (nM)Assay Conditions
SHP099 Wild-Type SHP271Biochemical assay with purified, activated full-length human SHP2.
RMC-4550 Wild-Type SHP20.583Biochemical assay with purified, activated full-length human SHP2 and DiFMUP substrate.
TNO155 Wild-Type SHP211Biochemical assay with purified, activated full-length human SHP2.

Table 2: Cellular Activity of Allosteric SHP2 Inhibitors

CompoundCell LineAssayIC50 (nM)
SHP099 KYSE-520 (Esophageal Cancer)pERK Inhibition250
RMC-4550 Calu-1 (Lung Cancer)pERK Inhibition7
TNO155 KYSE-520 (Esophageal Cancer)pERK Inhibition8

Table 3: Activity of an Active-Site SHP2 Inhibitor

CompoundTargetIC50 (µM)Selectivity Notes
NSC-87877 SHP20.318Also inhibits SHP1 with an IC50 of 0.335 µM.

Key Signaling Pathways Involving SHP2

SHP2 is a critical node in multiple signaling pathways that regulate cell growth, proliferation, and survival. Its inhibition can impact these pathways, making it an attractive therapeutic target.

SHP2_Signaling_Pathways RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 recruits & activates PI3K PI3K RTK->PI3K JAK JAK RTK->JAK SOS SOS Grb2->SOS Ras Ras SOS->Ras activates SHP2->Ras promotes activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus1 Gene Expression (Proliferation, Survival) ERK->Nucleus1 Akt Akt PI3K->Akt Akt->Nucleus1 STAT STAT JAK->STAT Nucleus2 Gene Expression (Inflammation, Immunity) STAT->Nucleus2

Caption: SHP2 in Major Signaling Pathways.

Experimental Protocols for Validating SHP2 Inhibition

Accurate and reproducible experimental methods are essential for validating the inhibitory effect of compounds on SHP2. Below are detailed protocols for key assays.

Biochemical Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified SHP2 protein.

Biochemical_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Purified SHP2 - Inhibitor (e.g., this compound) - Activating Peptide - Substrate (DiFMUP) Start->PrepareReagents Incubate Incubate SHP2 and Inhibitor PrepareReagents->Incubate AddActivator Add Activating Peptide Incubate->AddActivator AddSubstrate Add DiFMUP Substrate AddActivator->AddSubstrate Measure Measure Fluorescence (Kinetic Reading) AddSubstrate->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for SHP2 Biochemical Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of purified, recombinant full-length human SHP2 protein in assay buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) and control inhibitors in DMSO, then further dilute in assay buffer.

    • Prepare a solution of a bis-phosphorylated peptide (e.g., from IRS-1) to activate SHP2.

    • Prepare a solution of a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

  • Assay Procedure:

    • Add the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well microplate.

    • Add the purified SHP2 protein to the wells and incubate at room temperature to allow for inhibitor binding.

    • Initiate the activation of SHP2 by adding the activating peptide.

    • Start the enzymatic reaction by adding the DiFMUP substrate.

    • Immediately begin kinetic measurement of fluorescence intensity over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular pERK Inhibition Assay

This cell-based assay assesses the ability of an inhibitor to block SHP2-mediated signaling downstream to ERK.

pERK_Assay_Workflow Start Start SeedCells Seed Cancer Cells (e.g., KYSE-520) Start->SeedCells Treat Treat with Inhibitor (e.g., this compound) SeedCells->Treat Stimulate Stimulate with Growth Factor (e.g., EGF) Treat->Stimulate Lyse Lyse Cells Stimulate->Lyse WesternBlot Western Blot for pERK and Total ERK Lyse->WesternBlot Analyze Quantify and Calculate IC50 WesternBlot->Analyze

Caption: Workflow for Cellular pERK Western Blot Assay.

Methodology:

  • Cell Culture and Treatment:

    • Seed a cancer cell line known to have active RTK signaling (e.g., KYSE-520) in multi-well plates and allow them to adhere.

    • Starve the cells in a low-serum medium.

    • Treat the cells with various concentrations of the SHP2 inhibitor or vehicle control for a specified period.

  • Stimulation and Lysis:

    • Stimulate the cells with a growth factor (e.g., EGF or HGF) to activate RTK signaling.

    • Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase and detect the signal using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities for pERK and total ERK.

    • Normalize the pERK signal to the total ERK signal for each treatment condition.

    • Plot the normalized pERK levels against the inhibitor concentration to determine the cellular IC50.

Conclusion

The validation of SHP2 inhibitors requires a multi-faceted approach, combining biochemical assays to confirm direct enzyme inhibition and cell-based assays to demonstrate on-target effects in a physiological context. The provided data for SHP099, RMC-4550, TNO155, and NSC-87877 offer a baseline for comparing the potency and mechanism of novel SHP2 inhibitors like this compound, once such data becomes available. The detailed protocols herein serve as a guide for researchers to rigorously evaluate new chemical entities targeting this important oncogenic phosphatase.

A Comparative Guide to Allosteric SHP2 Inhibitors: TNO155, RMC-4630, and JAB-3068

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations for a comparison including the compound BDM44768 have revealed that this compound is a catalytic-site inhibitor of the insulin-degrading enzyme (IDE) and not a SHP2 inhibitor[1]. Therefore, a direct performance comparison with SHP2 inhibitors is not scientifically relevant. This guide will instead provide a detailed comparison of three prominent allosteric SHP2 inhibitors currently in clinical development: TNO155 (Batoprotafib), RMC-4630 (Vociprotafib), and JAB-3068.

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that regulates the RAS-MAPK pathway[2][3]. Its role in promoting cell proliferation and survival has made it a key target in oncology[3]. The discovery of an allosteric binding site has enabled the development of highly selective inhibitors that lock SHP2 in an inactive conformation[2][4][5]. This guide provides a comparative overview of the preclinical data for TNO155, RMC-4630, and JAB-3068, which are at the forefront of this therapeutic strategy.

Quantitative Performance Data

The following table summarizes the key in vitro potency data for TNO155, RMC-4630, and JAB-3068, highlighting their inhibitory activity in biochemical and cellular assays.

InhibitorTargetBiochemical IC50Cellular pERK IC50Cell Proliferation IC50Reference Cell Line
TNO155 SHP211 nM8 nM100 nMKYSE-520
RMC-4630 SHP2Not Publicly AvailableNot Publicly AvailableNot Publicly AvailableNot Publicly Available
JAB-3068 SHP225.8 nMNot Publicly Available2.17 µMKYSE-520

Note: Publicly available data for RMC-4630's specific IC50 values are limited; however, it is described as a potent and selective SHP2 inhibitor[6].

Signaling Pathway and Mechanism of Action

SHP2 plays a crucial role in the RAS-MAPK signaling cascade. Upon activation by receptor tyrosine kinases (RTKs), SHP2 is recruited to phosphorylated signaling complexes where it dephosphorylates specific substrates, leading to the activation of RAS and downstream effectors like ERK. Allosteric SHP2 inhibitors bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing the auto-inhibited conformation of the enzyme and preventing its catalytic activity.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active GRB2_SOS1 GRB2-SOS1 Complex SHP2_active->GRB2_SOS1 Activates RAS_GDP RAS-GDP (Inactive) GRB2_SOS1->RAS_GDP Promotes GDP/GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Leads to Allosteric_Inhibitor Allosteric SHP2 Inhibitor (e.g., TNO155, RMC-4630, JAB-3068) Allosteric_Inhibitor->SHP2_inactive Stabilizes Inactive State Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Biochem_Assay SHP2 Biochemical Inhibition Assay (e.g., DiFMUP) Biochem_Result Biochemical IC50 (Direct Enzyme Inhibition) Biochem_Assay->Biochem_Result pERK_Assay Cellular pERK Assay (In-Cell Western) Biochem_Result->pERK_Assay Informs pERK_Result Cellular IC50 (Pathway Inhibition) pERK_Assay->pERK_Result Prolif_Assay Cell Proliferation Assay (MTT/MTS) Prolif_Result Proliferation IC50 (Functional Outcome) Prolif_Assay->Prolif_Result pERK_Result->Prolif_Assay Informs Xenograft Xenograft Models (e.g., KYSE-520) Prolif_Result->Xenograft Informs Xenograft_Result Tumor Growth Inhibition (Efficacy) Xenograft->Xenograft_Result

References

A Comparative Analysis of BDM44768 and SHP099: Targeting Distinct Pathways in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two distinct small molecule inhibitors: BDM44768, a potent inhibitor of Insulin-Degrading Enzyme (IDE), and SHP099, a well-characterized allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2). While both molecules are valuable tools in biomedical research, they target fundamentally different proteins and signaling pathways. This guide will elucidate their respective mechanisms of action, downstream effects, and provide relevant experimental data and protocols to aid researchers in their application.

Introduction

This compound and SHP099 represent distinct strategies for modulating cellular signaling cascades. This compound targets IDE, a key metalloprotease involved in the degradation of insulin and amyloid-beta (Aβ), making it a molecule of interest in the study of metabolic disorders and neurodegenerative diseases.[1] In contrast, SHP099 targets SHP2, a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-ERK signaling pathway, a cascade frequently dysregulated in cancer.[2][3][] This guide will delve into the specifics of each inhibitor, offering a clear comparison of their biochemical properties and cellular effects.

Target and Mechanism of Action

The primary distinction between this compound and SHP099 lies in their molecular targets and mechanisms of inhibition.

This compound is a catalytic site inhibitor of the Insulin-Degrading Enzyme (IDE).[1] It acts by directly binding to the active site of IDE, thereby preventing the binding and subsequent degradation of its substrates, most notably insulin and amyloid-beta.[1]

SHP099 functions as an allosteric inhibitor of SHP2.[2][] Instead of competing with substrates at the catalytic site, SHP099 binds to a unique pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and downstream signaling.[]

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for this compound and SHP099, providing a side-by-side comparison of their biochemical and cellular activities.

ParameterThis compoundSHP099Reference
Target Insulin-Degrading Enzyme (IDE)SHP2 (PTPN11)[1][2][]
Mechanism of Action Catalytic Site InhibitorAllosteric Inhibitor[1][2][]
IC50 (in vitro) ~60 nM (for human IDE)71 nM (for SHP2)[1][][5]
Cellular Pathway Affected Insulin signaling, Amyloid-beta degradationRAS-ERK signaling[1][2][3]
In Vitro Cellular EffectsThis compoundSHP099Reference
Effect on Target Substrate Increases extracellular Aβ1-40 levels in SY5Y cellsInhibits dephosphorylation of SHP2 substrates[1]
Downstream Signaling Enhances insulin signalingSuppresses RAS-ERK signaling (p-ERK levels)[1][3]
Cell Proliferation -Inhibits proliferation of RTK-driven cancer cells[3]
In Vivo EffectsThis compoundSHP099Reference
Model System C57BL/6J miceMouse tumor xenograft models
Observed Effect Paradoxically impairs glucose toleranceExhibits anti-tumor activity[3]

Signaling Pathways and Experimental Workflows

To visually represent the distinct roles of this compound and SHP099, the following diagrams illustrate their respective signaling pathways and a general experimental workflow for their characterization.

IDE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Insulin Insulin IDE Insulin-Degrading Enzyme (IDE) Insulin->IDE Degradation Abeta Amyloid-Beta (Aβ) Abeta->IDE Degradation Degraded_Insulin Degraded Insulin IDE->Degraded_Insulin Degraded_Abeta Degraded Aβ IDE->Degraded_Abeta This compound This compound This compound->IDE Inhibition

Caption: this compound inhibits the Insulin-Degrading Enzyme (IDE).

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Activation SOS SOS Grb2->SOS RAS RAS SOS->RAS SHP2->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP099 SHP099 SHP099->SHP2 Allosteric Inhibition

Caption: SHP099 allosterically inhibits SHP2 in the RAS-ERK pathway.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., SY5Y for this compound, RTK-driven cancer cells for SHP099) start->cell_culture treatment Treat with Inhibitor (this compound or SHP099) at various concentrations cell_culture->treatment cell_lysis Cell Lysis treatment->cell_lysis viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot Analysis (e.g., p-ERK for SHP099, IDE levels) protein_quant->western_blot end End western_blot->end viability_assay->end

Caption: General experimental workflow for inhibitor characterization.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted to study the specific effects of this compound and SHP099.

Western Blot Analysis for Downstream Signaling

Objective: To assess the effect of this compound on IDE protein levels or the effect of SHP099 on the phosphorylation of ERK (p-ERK), a downstream effector of the SHP2 pathway.

Materials:

  • Appropriate cell line (e.g., SY5Y neuroblastoma cells for this compound; a receptor tyrosine kinase-driven cancer cell line like KYSE-520 for SHP099)

  • This compound or SHP099

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-IDE, anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or SHP099 (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Cellular Viability Assay (MTT Assay)

Objective: To determine the effect of this compound or SHP099 on cell viability and proliferation.

Materials:

  • Appropriate cell line

  • This compound or SHP099

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of this compound or SHP099 (and a vehicle control) for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

In Vivo Glucose Tolerance Test (for this compound)

Objective: To evaluate the in vivo effect of this compound on glucose metabolism.

Materials:

  • C57BL/6J mice

  • This compound

  • Vehicle solution

  • Glucose solution (e.g., 20% w/v)

  • Glucometer and test strips

Procedure:

  • Acclimation and Fasting: Acclimate mice to handling. Fast the mice for a specified period (e.g., 6 hours) before the test.

  • Baseline Glucose Measurement: Measure the baseline blood glucose level from a tail snip.

  • Compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time point before the glucose challenge.

  • Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the area under the curve (AUC) to quantify glucose tolerance.

Conclusion

This compound and SHP099 are powerful and selective inhibitors that target distinct and crucial nodes in cellular signaling. This compound provides a means to investigate the roles of IDE in metabolism and neurodegeneration by preventing the degradation of insulin and amyloid-beta. In contrast, SHP099 offers a tool to dissect the RAS-ERK pathway and explore its therapeutic inhibition in diseases like cancer. Understanding their disparate mechanisms of action and downstream consequences is paramount for their effective application in research and drug development. This guide provides the foundational information and experimental frameworks to facilitate such investigations.

References

A Comparative Guide to TNO155 and BDM-44768: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of targeted therapeutics, the development of specific enzyme inhibitors represents a significant strategy for combating a range of diseases. This guide provides a detailed comparison of two such molecules: TNO155 and BDM-44768. It is important to note at the outset that these compounds are not direct competitors for the same therapeutic indications. TNO155 is an allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), primarily investigated for its potential in oncology. In contrast, BDM-44768 is a catalytic site inhibitor of Insulin-Degrading Enzyme (IDE) and is studied in the context of metabolic disorders like type 2 diabetes and neurodegenerative conditions such as Alzheimer's disease.

This document will therefore present a parallel examination of their respective mechanisms of action, efficacy in relevant experimental models, and the methodologies used to evaluate them. This approach will provide researchers, scientists, and drug development professionals with a clear understanding of the distinct profiles of these two inhibitors.

TNO155: A SHP2 Inhibitor for Cancer Therapy

TNO155 is a potent and selective, orally bioavailable, allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[1] SHP2 is a key downstream effector of multiple receptor tyrosine kinases (RTKs) and is implicated in the progression of various cancers.[2]

Mechanism of Action

TNO155 binds to an allosteric pocket of SHP2, stabilizing it in an inactive conformation. This prevents SHP2 from dephosphorylating its target proteins, thereby inhibiting the activation of the downstream RAS-RAF-MEK-ERK (MAPK) signaling cascade. This pathway is frequently hyperactivated in cancer, driving tumor cell proliferation and survival.[1][3] Furthermore, SHP2 is involved in regulating the PD-1 immune checkpoint, suggesting that its inhibition may also have immunomodulatory effects.[3]

TNO155_Mechanism RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos SHP2_active SHP2 (Active) RTK->SHP2_active Activates RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_active->RAS Promotes Activation SHP2_inactive SHP2 (Inactive) TNO155 TNO155 TNO155->SHP2_active Inhibits

Figure 1: TNO155 Mechanism of Action on the SHP2-MAPK Pathway.
Efficacy Data

TNO155 has been evaluated in numerous preclinical and clinical studies, demonstrating its potential as both a monotherapy and in combination with other targeted agents.

Parameter Model System Result Reference
Pharmacodynamics Patients with advanced solid tumors (NCT03114319)Doses ≥20 mg/day led to ≥50% reduction in DUSP6 expression (a marker of MAPK pathway activity) in 60% of patients.[4][5]
Clinical Efficacy (Monotherapy) Patients with advanced solid tumors (NCT03114319)Best observed response was stable disease in 20% of patients, with a median duration of 4.9 months.[4][5]
Combination Synergy In vitro & in vivo models of KRAS G12C mutant cancersTNO155 enhanced the efficacy of KRAS G12C inhibitors by blocking feedback activation of wild-type RAS.[2][6]
Combination Synergy In vitro & in vivo models of BRAF V600E colorectal cancerTNO155 synergized with BRAF and MEK inhibitors by preventing ERK feedback activation.[2][6]
Combination Synergy In vitro & in vivo models of neuroblastomaTNO155 in combination with ALK inhibitors synergistically reduced cell growth and delayed tumor growth.[7]
Experimental Protocol: In Vivo Xenograft Tumor Model

A common method to assess the in vivo efficacy of an anti-cancer agent like TNO155 is the xenograft model.

  • Cell Culture: Human cancer cells (e.g., with a KRAS G12C mutation) are cultured under standard laboratory conditions.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups (e.g., vehicle control, TNO155 alone, combination agent alone, TNO155 + combination agent).

  • Drug Administration: TNO155 is administered orally according to a predetermined dose and schedule.

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration. Tumors are then excised for further analysis (e.g., Western blot to assess MAPK pathway inhibition).

TNO155_Workflow cluster_preclinical In Vivo Efficacy Study CellCulture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth to ~150 mm³ Implantation->TumorGrowth Randomization 4. Randomize into Treatment Groups TumorGrowth->Randomization Treatment 5. Oral Administration of TNO155/Vehicle Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis 8. Pharmacodynamic Analysis (e.g., Western Blot) Endpoint->Analysis BDM44768_Mechanism IDE_active IDE (Active) Degradation Degradation IDE_active->Degradation IDE_inactive IDE (Inactive) 'Closed' Conformation Substrates Substrates (e.g., Insulin, Amyloid-β) Substrates->IDE_active Substrate_Accumulation Substrate Accumulation Substrates->Substrate_Accumulation Leads to BDM44768 BDM-44768 This compound->IDE_active Binds to Catalytic Site BDM44768_Workflow cluster_metabolic Oral Glucose Tolerance Test (OGTT) Fasting 1. Overnight Fasting of Mice Treatment 2. Administer BDM-44768 or Vehicle Fasting->Treatment Baseline 3. Measure Baseline Blood Glucose (T=0) Treatment->Baseline Glucose 4. Oral Glucose Gavage (2g/kg) Baseline->Glucose Monitoring 5. Measure Blood Glucose at 15, 30, 60, 90, 120 min Glucose->Monitoring Analysis 6. Plot Glucose Curve & Calculate Area Under Curve (AUC) Monitoring->Analysis

References

Confirming the Specificity of SHP2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the requested compound BDM44768: Initial searches for the molecule "this compound" did not yield specific information regarding its activity or specificity as a SHP2 inhibitor. Therefore, this guide will focus on a well-characterized and widely cited allosteric SHP2 inhibitor, SHP099 , as a representative example to illustrate a comparative analysis of SHP2 inhibitor specificity. This guide will compare SHP099 with other known SHP2 inhibitors, providing experimental data and protocols relevant to researchers, scientists, and drug development professionals.

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling and is a key regulator of the Ras-MAPK pathway.[1] Its involvement in various cancers has made it a significant target for drug discovery.[2] The development of selective SHP2 inhibitors is paramount, as off-target effects can lead to undesirable consequences. Early attempts at developing active-site inhibitors were often hampered by a lack of selectivity due to the highly conserved active site among protein tyrosine phosphatases (PTPs).[] The advent of allosteric inhibitors, such as SHP099, marked a significant breakthrough, offering high potency and selectivity.[1][4]

Comparative Analysis of SHP2 Inhibitor Specificity

The following tables summarize the inhibitory activity and selectivity of SHP099 and other notable SHP2 inhibitors.

InhibitorTypeSHP2 IC₅₀ (nM)SHP1 IC₅₀ (nM)PTP1B IC₅₀ (nM)Notes
SHP099 Allosteric71>100,000>100,000Highly selective for SHP2 over other PTPs.[]
RMC-4550 Allosteric---A SHP099-like allosteric inhibitor with greater potency than SHP099 in in-vitro assays.[4]
TNO155 Allosteric11>10,000>10,000High selectivity for SHP2.[]
PF-07284892 Allosteric21>21,000->1,000-fold selectivity for SHP2 over 21 other phosphatases, including SHP1.[5]
NSC-87877 Catalytic Site3183351,691Poor selectivity between SHP2 and SHP1.[2]
CNBDA Catalytic Site5,000125,000-Approximately 25-fold more effective against SHP2 than SHP1.[6]

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. A lower value indicates higher potency. The selectivity is determined by comparing the IC₅₀ for SHP2 to that of other phosphatases.

SHP2 Signaling Pathway

SHP2 is a critical component of the receptor tyrosine kinase (RTK) signaling cascade. Upon growth factor binding, RTKs become phosphorylated, creating docking sites for the SH2 domains of SHP2. This recruitment leads to the activation of SHP2, which in turn dephosphorylates specific substrates, ultimately leading to the activation of the RAS-RAF-MEK-ERK pathway, a key driver of cell proliferation and survival.[1]

Caption: Simplified SHP2 signaling pathway.

Experimental Protocols

In Vitro Phosphatase Activity Assay

This assay directly measures the enzymatic activity of SHP2 in the presence of an inhibitor.

Objective: To determine the IC₅₀ value of a test compound against SHP2 and other phosphatases to assess its potency and selectivity.

Materials:

  • Purified recombinant SHP2, SHP1, and PTP1B enzymes.

  • A suitable phosphatase substrate, such as DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).[6]

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 2 mM EDTA, pH 7.2).[6]

  • Test compound (e.g., SHP099) dissolved in DMSO.

  • 96-well microplate.

  • Plate reader capable of fluorescence detection.

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • Add the purified phosphatase enzyme to the wells of the microplate.

  • Add the different concentrations of the test compound to the wells. Include a DMSO control (vehicle).

  • Incubate the enzyme and compound mixture for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate the reaction by adding the phosphatase substrate to all wells.

  • Monitor the fluorescence signal over time using a plate reader. The hydrolysis of DiFMUP by the phosphatase generates a fluorescent product.

  • Calculate the rate of the enzymatic reaction for each compound concentration.

  • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of an inhibitor within intact cells.[1][7][8] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Objective: To confirm that the test compound binds to SHP2 in a cellular context.

Materials:

  • Cells expressing the target protein (e.g., HEK293T cells overexpressing SHP2).

  • Test compound.

  • Lysis buffer.

  • Instrumentation for heating cell lysates (e.g., PCR thermocycler).

  • Instrumentation for protein quantification (e.g., Western blot apparatus or ELISA).

Procedure:

  • Treat the cells with the test compound or vehicle (DMSO) for a specific duration.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Divide the cell suspension into aliquots and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Lyse the cells to release the proteins.

  • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble SHP2 in each sample using Western blotting or another protein quantification method.

  • Plot the amount of soluble SHP2 as a function of temperature for both the compound-treated and vehicle-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental Workflow for Specificity Assessment

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis invitro_assay Biochemical Phosphatase Assay selectivity_panel Selectivity Panel (SHP1, PTP1B, etc.) invitro_assay->selectivity_panel ic50 Determine IC50 and Selectivity Index selectivity_panel->ic50 cetsa Cellular Thermal Shift Assay (CETSA) target_engagement Confirm Target Engagement in Cells cetsa->target_engagement

Caption: Workflow for assessing SHP2 inhibitor specificity.

Conclusion

The specificity of an SHP2 inhibitor is a critical determinant of its therapeutic potential. Allosteric inhibitors like SHP099 have demonstrated superior selectivity compared to earlier active-site inhibitors. A combination of in vitro biochemical assays and cell-based target engagement studies is essential to comprehensively characterize the specificity profile of any novel SHP2 inhibitor. The methodologies and comparative data presented in this guide provide a framework for the rigorous evaluation of such compounds.

References

Cross-validation of BDM44768's effects in different lab settings

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound "BDM44768" has yielded no specific publicly available information regarding its function, mechanism of action, or any associated experimental data.

Our efforts to gather the necessary information to generate a comparison guide on the effects of this compound in different lab settings were unsuccessful. Searches for this identifier did not return any relevant scientific literature, patents, or database entries that would allow for a comparative analysis.

The search results were primarily composed of unrelated documents, including:

  • General articles on cross-validation methodologies in machine learning.

  • Biological studies on unrelated compounds and cell lines.

  • Gene database entries with similar numerical identifiers but no apparent connection to a small molecule or drug.

This lack of information prevents the creation of the requested content, which requires detailed experimental protocols, quantitative data for comparison, and established signaling pathways for visualization.

It is possible that "this compound" is an internal compound identifier not yet disclosed in public forums, a newly synthesized molecule pending publication, or a potential misspelling of a different compound.

We recommend that researchers, scientists, and drug development professionals seeking information on this compound verify the identifier and consult internal documentation or proprietary databases that may contain information on this compound. Without foundational data on this compound, a cross-validation of its effects cannot be performed.

Navigating the Landscape of SHP2 Inhibition: A Comparative Guide to Alternatives for BDM-44768

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Small Molecule Inhibitors Targeting the SHP2 Phosphatase

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling, making it a compelling target for cancer therapy. While a variety of small molecule inhibitors have been developed to target SHP2, a comprehensive comparison of their performance is often challenging due to disparate reporting and lack of head-to-head studies. This guide provides a comparative overview of several prominent allosteric SHP2 inhibitors as potential alternatives to BDM-44768, focusing on their biochemical potency and cellular activity.

While detailed, publicly available experimental data specifically characterizing BDM-44768 and directly comparing it to other SHP2 inhibitors is limited, this guide consolidates available information on a range of widely studied alternative compounds.

Biochemical Potency of Allosteric SHP2 Inhibitors

The inhibitory activity of small molecules against SHP2 is most commonly quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays. These assays typically utilize a recombinant form of the SHP2 protein and a synthetic substrate to measure the inhibitor's ability to block the phosphatase activity. The following table summarizes the reported biochemical IC50 values for several well-characterized allosteric SHP2 inhibitors.

CompoundBiochemical IC50 (nM)Assay Conditions
SHP099 70[1], 71[2]Allosteric inhibitor stabilizing the auto-inhibited conformation.[1][2]
TNO155 (Batoprotafib) 11[3]Highly potent, selective, and orally bioavailable allosteric inhibitor.[3]
RMC-4630 (Vociprotafib) Data not consistently available in a comparable formatOrally active, selective, and potent allosteric inhibitor.[4]
JAB-3068 25.8[5]Potent allosteric SHP2 inhibitor.[5]
JAB-3312 1.5Potent second-generation allosteric SHP2 inhibitor.
PF-07284892 (ARRY-558) 21[6]Potent and orally active allosteric SHP2 inhibitor.[6]
IACS-13909 15.7[2]Specific and potent allosteric inhibitor of SHP2.[2]

Cellular Activity of Allosteric SHP2 Inhibitors

Beyond biochemical potency, the cellular activity of an inhibitor is a critical measure of its potential therapeutic efficacy. This is often assessed by measuring the inhibition of downstream signaling pathways, such as the RAS-MAPK pathway, or by evaluating the anti-proliferative effects on cancer cell lines.

CompoundCell LineCellular AssayCellular IC50 (nM)
SHP099 KYSE-520p-ERK modulation250[7]
TNO155 (Batoprotafib) KYSE-520p-ERK modulation8[8]
TNO155 (Batoprotafib) KYSE-5205-day cell proliferation100[8]
JAB-3068 KYSE-520Proliferation2170[5]
JAB-3312 NCI-H358p-ERK modulation3.64
JAB-3312 KYSE-520p-ERK modulation0.32
JAB-3312 KYSE-520Proliferation3.5

Key Signaling Pathways Regulated by SHP2

SHP2 is a critical signaling node that regulates multiple downstream pathways involved in cell growth, proliferation, and survival.[2][3][5][6] Understanding these pathways is essential for elucidating the mechanism of action of SHP2 inhibitors.

SHP2_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits PI3K PI3K RTK->PI3K activates SHP2 SHP2 RTK->SHP2 activates CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates SOS SOS GRB2->SOS RAS RAS SOS->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription SHP2->RAS promotes activation SHP2->PI3K regulates SHP2->STAT regulates Biochemical_Assay_Workflow start Start prep_reagents Prepare Reagents: - Recombinant SHP2 - Assay Buffer - DiFMUP Substrate - Test Compound Dilutions start->prep_reagents plate_setup Plate Setup (384-well): - Add Assay Buffer - Add Test Compound or DMSO (Control) prep_reagents->plate_setup add_enzyme Add Recombinant SHP2 Incubate plate_setup->add_enzyme initiate_reaction Initiate Reaction: Add DiFMUP Substrate add_enzyme->initiate_reaction read_plate Measure Fluorescence (Kinetic or Endpoint) initiate_reaction->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value read_plate->data_analysis end End data_analysis->end CETSA_Workflow start Start cell_culture Culture Cells Expressing Target Protein (SHP2) start->cell_culture compound_treatment Treat Cells with Test Compound or DMSO cell_culture->compound_treatment heat_shock Apply Heat Shock (Temperature Gradient) compound_treatment->heat_shock cell_lysis Lyse Cells heat_shock->cell_lysis centrifugation Centrifuge to Separate Soluble and Aggregated Proteins cell_lysis->centrifugation protein_quantification Quantify Soluble SHP2 (e.g., Western Blot, ELISA) centrifugation->protein_quantification data_analysis Data Analysis: - Generate Melting Curve - Determine Thermal Shift (ΔTm) protein_quantification->data_analysis end End data_analysis->end

References

Benchmarking BDM-44768 (2,3-Butanedione Monoxime) Performance Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2,3-Butanedione Monoxime (BDM), a widely used reversible inhibitor of skeletal and cardiac muscle contraction, against other industry-standard myosin inhibitors. BDM is also known for its effects as a chemical phosphatase, influencing the phosphorylation state of various cellular proteins. This document presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams of relevant pathways and workflows to aid in the selection of appropriate tools for research and drug development.

Performance Comparison of Myosin Inhibitors

The following table summarizes the key performance characteristics of BDM compared to other notable myosin inhibitors, Blebbistatin and Mavacamten. These alternatives are frequently used in both research and clinical settings, providing a strong basis for comparison.

FeatureBDM (2,3-Butanedione Monoxime)BlebbistatinMavacamten (MYK-461)
Primary Mechanism Non-competitive inhibitor of myosin II ATPase, stabilizes the myosin-ADP-Pi complex.[1][2] Also acts as a general phosphatase activator.Non-competitive inhibitor of myosin II ATPase, specifically blocking the release of phosphate.[2][3]Allosteric inhibitor of cardiac myosin ATPase, reducing the availability of myosin heads for actin binding.[4][5]
Target Specificity Broad, affects various myosins and has multiple off-target effects, including on ion channels.[6][7][8][9]High specificity for myosin II isoforms.[2]Highly specific for cardiac myosin.[4][5]
Potency (IC50 / EC50) Low affinity, requires mM concentrations (IC50 for guinea-pig papillary muscle contraction is ~1-2 mM).[10]High affinity, effective in the low µM range (IC50 for various myosin II ATPases is 0.5-5 µM).[2]High affinity, with demonstrated efficacy at nanomolar to micromolar concentrations in preclinical models.
Primary Applications General muscle contraction inhibitor in isolated tissue and cell studies, tool for studying excitation-contraction coupling.[1][11]Research tool for studying the role of myosin II in cell division, migration, and cardiac muscle function.[2][3]Clinically approved for the treatment of hypertrophic cardiomyopathy (HCM).[4][12][13]
Limitations Low specificity, off-target effects, and low potency.[6][7][8]Photosensitivity and potential for phototoxicity.Potential for excessive reduction in cardiac contractility, requiring careful dose monitoring.[14]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below. These protocols offer a standardized approach to evaluating the performance of BDM and its alternatives.

Measurement of Cardiomyocyte Contraction

This protocol outlines the steps for isolating and measuring the contractility of adult mouse cardiomyocytes, a common application for myosin inhibitors.

1. Cardiomyocyte Isolation:

  • Anesthetize the mouse and perform a thoracotomy to expose the heart.

  • Cannulate the aorta and mount the heart on a Langendorff apparatus.

  • Perfuse the heart with a calcium-free buffer to wash out the blood, followed by an enzyme digestion buffer containing collagenase to dissociate the tissue.

  • Transfer the digested ventricular tissue to a petri dish, gently tease it apart, and filter the cell suspension to remove undigested tissue.

  • Gradually reintroduce calcium to the isolated myocytes to ensure they are calcium-tolerant.[15]

2. Contractility Measurement:

  • Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to adhere.

  • Mount the coverslip on the stage of an inverted microscope equipped with an edge-detection system (e.g., IonOptix).[16][17]

  • Electrically pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz).

  • Record baseline contractile parameters, including peak shortening, time to peak shortening, and time to 90% relengthening.

  • Introduce the test compound (e.g., BDM, Blebbistatin) at various concentrations and record the changes in contractile parameters.

Protein Phosphatase Activity Assay

This protocol describes a colorimetric assay to measure the activity of protein phosphatases, relevant to BDM's function as a chemical phosphatase.

1. Sample Preparation:

  • Prepare cell or tissue lysates in a suitable lysis buffer.

  • Determine the total protein concentration of the lysate using a standard protein assay (e.g., Bradford assay).

2. Phosphatase Assay (using p-Nitrophenyl Phosphate - pNPP):

  • Prepare a reaction buffer appropriate for the phosphatase of interest (e.g., acidic or neutral pH).[18]

  • Add a known amount of protein lysate to the wells of a 96-well plate.

  • Initiate the reaction by adding the pNPP substrate to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., NaOH).[18][19]

  • Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm using a microplate reader.

  • The amount of phosphate released is proportional to the phosphatase activity and can be quantified using a standard curve.[20]

Mandatory Visualizations

The following diagrams illustrate key concepts related to the action of BDM and the experimental workflows used to characterize it.

Myosin_Actin_Cross_Bridge_Cycle cluster_cycle Myosin-Actin Cross-Bridge Cycle cluster_inhibitors Inhibitor Action Myosin_ATP Myosin + ATP Myosin_ADP_Pi Myosin-ADP-Pi Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis ActoMyosin_ADP_Pi Actin-Myosin-ADP-Pi Myosin_ADP_Pi->ActoMyosin_ADP_Pi Actin Binding ActoMyosin_ADP Actin-Myosin-ADP ActoMyosin_ADP_Pi->ActoMyosin_ADP Pi Release (Power Stroke) ActoMyosin Actin-Myosin (Rigor) ActoMyosin_ADP->ActoMyosin ADP Release ActoMyosin->Myosin_ATP ATP Binding (Detachment) BDM BDM BDM->ActoMyosin_ADP_Pi Blebbistatin Blebbistatin Blebbistatin->ActoMyosin_ADP_Pi Mavacamten Mavacamten Mavacamten->Myosin_ADP_Pi

Caption: Myosin-Actin cross-bridge cycle and points of inhibition.

Cardiomyocyte_Assay_Workflow start Start isolation Cardiomyocyte Isolation start->isolation plating Cell Plating on Coverslips isolation->plating microscopy Mount on Microscope with Edge Detection plating->microscopy pacing Electrical Pacing microscopy->pacing baseline Record Baseline Contraction pacing->baseline treatment Add Test Compound (e.g., BDM) baseline->treatment recording Record Changes in Contraction treatment->recording analysis Data Analysis recording->analysis end End analysis->end

Caption: Experimental workflow for cardiomyocyte contractility assay.

References

Independent Verification of Published BDM44768 Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial Investigation: An extensive search of publicly available scientific literature and databases did not yield any specific data or publications associated with the identifier "BDM44768." This suggests that "this compound" may be an internal development code, a less common synonym, or a compound that has not yet been described in public research. However, the search did reveal a potential candidate compound, N(6)-dimethylallyladenine , also known as isopentenyladenine , which is associated with biological activities relevant to drug development, particularly in the field of oncology. This guide will, therefore, focus on providing a comparative analysis of N(6)-dimethylallyladenine against a well-established class of anti-cancer drugs, the CDK4/6 inhibitors, based on available public data.

Comparison with CDK4/6 Inhibitors

N(6)-dimethylallyladenine is a naturally occurring cytokinin that has been shown to influence cell cycle progression. Its mechanism of action is linked to the regulation of N6-methyladenosine (m6A) RNA modification, an epigenetic mechanism that can control the expression of key oncogenes and tumor suppressors.[1][2] In contrast, CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib are targeted therapies that directly inhibit cyclin-dependent kinases 4 and 6.[3][4] These kinases are crucial for the G1 to S phase transition in the cell cycle, and their inhibition leads to cell cycle arrest in cancer cells.[3][4]

Quantitative Data Summary

CompoundTarget(s)Cancer Cell LineIC50 (µM)
N(6)-dimethylallyladenine (Isopentenyladenine) Putative: m6A regulation, Cell cycleVarious human cancer cell linesData not consistently reported in public literature
Palbociclib (Ibrance) CDK4/CDK6Breast Cancer (MCF-7)0.009 - 0.015
Mantle Cell Lymphoma0.019
Ribociclib (Kisqali) CDK4/CDK6Breast Cancer (MCF-7)0.010
Neuroblastoma (Kelly)0.305
Abemaciclib (Verzenio) CDK4/CDK6Breast Cancer (MCF-7)0.002
Lung Cancer (A549)0.438

Note: IC50 values can vary significantly based on the cell line, assay conditions, and exposure time.

Experimental Protocols

A common method to determine the cytotoxic or anti-proliferative effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Cell Viability Assay Protocol
  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., N(6)-dimethylallyladenine and a CDK4/6 inhibitor) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[5][6]

Signaling Pathways and Experimental Workflows

Diagram of a Simplified Cell Cycle Regulation Pathway Targeted by CDK4/6 Inhibitors

CDK4_6_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Stimuli->CyclinD CDK4_6 CDK4/6 CyclinD->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates CDK4_6_Inhibitors CDK4/6 Inhibitors (Palbociclib, etc.) CDK4_6_Inhibitors->CDK4_6 E2F E2F Rb->E2F Inhibits pRb p-Rb (Inactive) G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes

Caption: Simplified CDK4/6-Rb pathway for G1/S cell cycle transition.

General Workflow for In Vitro Compound Comparison

Compound_Comparison_Workflow Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture and Plating (96-well plates) Start->Cell_Culture Treatment Treat Cells with Compounds Cell_Culture->Treatment Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Treatment Incubation Incubate for 48-72h Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Measure Absorbance/ Fluorescence Viability_Assay->Data_Acquisition Data_Analysis Data Analysis: - Calculate % Viability - Determine IC50 Data_Acquisition->Data_Analysis Comparison Compare Potency and Efficacy of Compounds Data_Analysis->Comparison

Caption: A generalized workflow for comparing cytotoxic compounds in vitro.

References

Safety Operating Guide

Navigating the Disposal of BDM44768: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the essential safety and logistical information for the handling and disposal of BDM44768, drawing from established guidelines for laboratory chemical waste management.

Immediate Safety and Handling Protocols

Before disposal, it is crucial to adhere to safe handling procedures to minimize exposure and risk. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat to prevent skin and clothing contamination.

  • Use chemical-resistant gloves.

  • Wear safety goggles or a face shield to protect from splashes.

Ventilation:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

The following table summarizes the available quantitative information for this compound.

ParameterValueSource
CAS Number 2011754-00-8MedKoo Biosciences, Benchchem
Molecular Formula C24H22FN5O3MedKoo Biosciences, Benchchem
Molecular Weight 447.47 g/mol MedKoo Biosciences, Benchchem
Short-term Storage 0 - 4 °C (days to weeks)MedKoo Biosciences, Benchchem
Long-term Storage -20 °C (months to years)MedKoo Biosciences, Benchchem
Purity >98%Benchchem
Solubility Soluble in DMSOBenchchem
Shipping Condition Shipped as a non-hazardous chemical at ambient temperatureMedKoo Biosciences

Step-by-Step Disposal Procedures for this compound

The disposal of this compound, as with any research chemical, must be approached systematically to ensure safety and compliance with local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions).

  • Keep this compound waste separate from highly toxic or reactive chemical waste.

Step 2: Containerization

  • Use a designated, leak-proof, and chemically compatible container for this compound waste.

  • Ensure the container is in good condition and has a secure lid. Keep the container closed at all times except when adding waste.[1]

  • Avoid overfilling the container; leave some headspace at the top.

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste" (or as required by your institution).

  • The label must include:

    • The full chemical name: (S)-4-fluoro-N-((1-(4-(hydroxyamino)-1-(naphthalen-2-yl)-4-oxobutan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

    • The CAS number: 2011754-00-8

    • An accurate estimation of the concentration and volume.

    • The date when waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

Step 4: Storage of Waste

  • Store the waste container in a designated satellite accumulation area (SAA) within or near the laboratory.

  • Ensure the storage area is secure and away from general laboratory traffic.

  • Store incompatible wastes in separate secondary containment.

Step 5: Disposal Request and Pickup

  • Once the container is full or has reached the accumulation time limit set by your institution, submit a waste pickup request to your EHS department.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow your institution's specific procedures for waste pickup and documentation.

Step 6: Decontamination of Empty Containers

  • Empty containers that held this compound must also be disposed of properly.

  • Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.

  • After decontamination, deface the original label and dispose of the container as instructed by your EHS office.

Experimental Protocols

As this compound is a research chemical, its use in experimental settings will generate waste that requires careful management.

Example: Cell-Based Assay Workflow and Waste Generation

  • Stock Solution Preparation: A stock solution of this compound is typically prepared in DMSO. Any unused stock solution must be disposed of as hazardous liquid waste. Pipette tips and microcentrifuge tubes used for this purpose should be disposed of as solid chemical waste.

  • Cell Treatment: When treating cells with this compound, the cell culture media will become contaminated. This media should be collected and disposed of as liquid chemical waste.

  • Post-Treatment: All materials that have come into contact with this compound, including cell culture plates, pipette tips, and gloves, must be disposed of as solid hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates a generalized workflow for the proper disposal of a research chemical like this compound.

G General Workflow for this compound Disposal cluster_0 In-Lab Procedures cluster_1 EHS Department Procedures A Step 1: Generate Waste (Solid & Liquid this compound) B Step 2: Segregate Waste (Separate solids, liquids, sharps) A->B C Step 3: Containerize (Use appropriate, sealed containers) B->C D Step 4: Label Container (Chemical name, CAS#, date, contact) C->D E Step 5: Store in SAA (Designated Satellite Accumulation Area) D->E F Step 6: Request Pickup (Submit form to EHS) E->F Container Full or Time Limit Reached G Step 7: EHS Collection (Scheduled pickup from lab) F->G H Step 8: Final Disposal (Transport to licensed facility) G->H

Caption: A flowchart outlining the key steps for the safe disposal of this compound in a laboratory setting.

By adhering to these general yet crucial procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize your institution's specific EHS guidelines, as they are tailored to your location's regulatory requirements.

References

Handling Uncharacterized Compounds: Personal Protective Equipment and Safety Protocols for BDM44768

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific public health and safety information is available for the compound "BDM44768." The following guidance is based on established best practices for handling novel or uncharacterized chemical compounds with unknown toxicity. A thorough, substance-specific risk assessment by trained personnel is mandatory before any handling.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on procedural, step-by-step guidance to ensure laboratory safety and proper chemical management.

Recommended Personal Protective Equipment (PPE)

Given the unknown nature of this compound, a conservative approach to PPE is required. The following table summarizes the recommended equipment for handling this compound.

PPE CategoryMinimum SpecificationRationale
Eye Protection ANSI Z87.1-rated chemical splash goggles. A full-face shield should be worn over the goggles when there is a significant risk of splashes or aerosol generation. [1][2]Protects eyes from direct contact with the chemical, which could cause irreversible damage. The face shield provides a broader barrier of protection.
Hand Protection Double-gloving with chemically resistant gloves (e.g., Nitrile, Neoprene). The outer glove should have a minimum thickness of 8 mil.Prevents dermal absorption, a common route of exposure for many chemicals. Double-gloving provides an additional layer of safety in case the outer glove is compromised. [2]
Respiratory Protection A NIOSH-approved half-mask or full-face respirator with combination organic vapor/P100 cartridges. [3]Protects against inhalation of airborne particles, aerosols, and vapors, which can cause systemic toxicity. A quantitative fit test is required for all respirator users.
Protective Clothing Disposable, solid-front, fluid-resistant lab coat or gown with tight-fitting cuffs. Closed-toe shoes are mandatory.Minimizes skin exposure and prevents the transfer of contamination outside of the designated work area. [2]

Experimental Protocols for Safe Handling and Disposal

I. Pre-Handling and Engineering Controls:

  • Risk Assessment: Conduct a comprehensive risk assessment to identify all potential hazards associated with the planned experiment.

  • Designated Area: All handling of this compound must occur in a designated area, such as a certified chemical fume hood, to minimize exposure.

  • Emergency Preparedness: Ensure an eyewash station, safety shower, and appropriate spill kit are readily accessible. All personnel must be trained in their use.

II. Step-by-Step Handling Procedure:

  • PPE Donning: Put on PPE in the following sequence: gown, respirator, eye protection, inner gloves, and outer gloves.

  • Compound Weighing:

    • Tare a tared weighing vessel inside the chemical fume hood.

    • Carefully transfer the desired amount of this compound to the vessel using a dedicated spatula.

    • Close the primary container immediately after dispensing.

  • Solution Preparation:

    • Add the solvent to the vessel containing the pre-weighed this compound.

    • Ensure the vessel is securely capped before mixing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment with an appropriate solvent.

    • Doff PPE in the reverse order of donning, ensuring not to touch the outside of contaminated items.

III. Disposal Plan:

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, pipette tips, weighing boats) must be placed in a clearly labeled, dedicated hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a separate, labeled hazardous waste container.

  • Disposal: All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous chemical waste.

Workflow for Risk Assessment and PPE Selection

The following diagram outlines the logical workflow for assessing the risks associated with handling this compound and selecting the appropriate personal protective equipment.

RiskAssessmentWorkflow cluster_assessment Risk Assessment Phase cluster_ppe_selection PPE and Control Selection cluster_operational Operational Phase start Start: New Experiment with this compound assess_hazards Step 1: Assess Physical and Chemical Hazards (e.g., powder, volatile, reactive) start->assess_hazards assess_procedure Step 2: Assess Procedural Risks (e.g., aerosol generation, splash potential) assess_hazards->assess_procedure is_powder Aerosol Risk? assess_procedure->is_powder is_splash Splash Risk? is_powder->is_splash No ppe_respirator Mandatory: Respirator is_powder->ppe_respirator Yes ppe_face_shield Mandatory: Face Shield + Goggles is_splash->ppe_face_shield Yes standard_ppe Standard PPE: - Double Gloves - Lab Coat - Goggles is_splash->standard_ppe No ppe_respirator->is_splash ppe_face_shield->standard_ppe conduct_experiment Step 3: Conduct Experiment in Chemical Fume Hood standard_ppe->conduct_experiment disposal Step 4: Segregate and Dispose of Hazardous Waste conduct_experiment->disposal end End disposal->end

Caption: Risk assessment and PPE selection workflow for handling this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。